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Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate Documentation Hub

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  • Product: Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate
  • CAS: 2415-95-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

The following technical guide details the synthesis mechanism and experimental protocol for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate , a critical structural motif in the development of type-II pyrethroids and sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis mechanism and experimental protocol for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate , a critical structural motif in the development of type-II pyrethroids and specialized medicinal scaffolds.

Executive Summary

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS: 2415-95-4) represents a highly substituted cyclopropane scaffold characterized by significant steric bulk and electron-rich ring carbons.[1] Primarily utilized as a precursor for fenpropathrin and related pyrethroid insecticides, this moiety is increasingly relevant in medicinal chemistry for its ability to lock conformation and improve metabolic stability (blocking P450 oxidation sites).

The synthesis hinges on the construction of the sterically congested cyclopropane ring.[2] The most authoritative and scalable route involves the transition-metal-catalyzed carbenoid addition of a diazoacetate species to 2,3-dimethyl-2-butene (tetramethylethylene). While historical methods utilized copper bronze or sulfate, modern pharmaceutical applications favor Dirhodium(II) catalysis for superior turnover numbers (TON) and safety profiles.

Strategic Synthesis Architecture

The core transformation is a [2+1] cycloaddition between an electron-rich alkene and an electrophilic metal-carbene intermediate.

Reaction Components
ComponentRoleSpecifications
2,3-Dimethyl-2-butene Substrate (Alkene)Electron-rich, tetrasubstituted olefin.[3][4] Acts as the nucleophile.
Methyl Diazoacetate (MDA) Reagent (Carbene Source)Precursor to the methoxycarbonyl carbene. Warning: Shock-sensitive.
Rh₂(OAc)₄ CatalystDirhodium tetraacetate. Facilitates N₂ extrusion and carbene transfer.
Dichloromethane (DCM) SolventInert carrier; moderates exothermicity.

Mechanistic Analysis

The reaction proceeds via a catalytic cycle involving a discrete metal-carbene intermediate. Unlike free carbene insertions which are indiscriminate, the metal-bound carbenoid ensures chemoselectivity toward the


-system of the alkene.
The Catalytic Cycle
  • Coordination: The diazo compound nucleophilically attacks the axial open coordination site of the Rh(II) dimer.

  • Extrusion: Nitrogen gas (

    
    ) is eliminated, forming a transient Rhodium-Carbenoid  species (
    
    
    
    ). This species is highly electrophilic.
  • Addition: The electron-rich double bond of 2,3-dimethyl-2-butene attacks the carbenoid carbon.

  • Ring Closure: A concerted, asynchronous collapse forms the cyclopropane ring and regenerates the active Rh(II) catalyst.

Stereochemical Note: Due to the symmetry of 2,3-dimethyl-2-butene (tetrasubstituted with identical methyl groups), the formation of cis/trans isomers relative to the ring protons is not possible. The product is achiral (meso-like plane of symmetry), simplifying purification.

Mechanistic Pathway Diagram[5]

Catalytic Cycle Rh_Cat Rh₂(OAc)₄ (Active Catalyst) Complex Rh-Diazo Complex Rh_Cat->Complex Coordination Diazo Methyl Diazoacetate (N₂CHCO₂Me) Diazo->Complex Carbenoid Rh-Carbenoid (Rh=CHCO₂Me) Complex->Carbenoid -N₂ Extrusion N2 N₂ (Gas) Complex->N2 TS Transition State (Concerted Asynchronous) Carbenoid->TS + Alkene Attack Alkene 2,3-Dimethyl-2-butene Alkene->TS TS->Rh_Cat Catalyst Regeneration Product Product: Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate TS->Product Ring Closure

Figure 1: Rhodium(II)-catalyzed cyclopropanation cycle showing diazo decomposition and carbenoid transfer.

Experimental Protocol (High-Fidelity)

This protocol utilizes Rh₂(OAc)₄ due to its operational reliability and high yield (>90%) for tetrasubstituted olefins.

Reagents & Equipment[6][7][8]
  • Substrate: 2,3-Dimethyl-2-butene (10.0 mmol, 1.2 equiv).

  • Carbene Source: Methyl diazoacetate (MDA) (8.3 mmol, 1.0 equiv). Note: Commercial MDA contains ~15% DCM stabilizer.

  • Catalyst: Rh₂(OAc)₄ (0.5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Apparatus: Flame-dried 3-neck round-bottom flask, syringe pump, inert gas (Ar/N₂) line.

Step-by-Step Methodology
  • Catalyst Loading: Charge a flame-dried flask with Rh₂(OAc)₄ (18 mg, 0.04 mmol) and 2,3-dimethyl-2-butene (1.0 g, 11.9 mmol) in anhydrous DCM (10 mL) under an Argon atmosphere.

  • Thermal Equilibration: Bring the solution to a gentle reflux (approx. 40°C). The tetrasubstituted alkene is sterically demanding; thermal energy ensures overcoming the activation barrier.

  • Controlled Addition (Critical Step): Dissolve Methyl Diazoacetate (1.0 g, 10 mmol) in DCM (10 mL). Load this solution into a syringe pump.

    • Rate: Add dropwise over 4–6 hours .

    • Rationale: Slow addition maintains a low concentration of free diazo compound, preventing "carbene dimerization" (formation of dimethyl fumarate/maleate) and favoring the reaction with the alkene.

  • Reaction Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS. Nitrogen evolution should be steady and cease upon completion.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a short pad of Celite® or silica to remove the rhodium catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via vacuum distillation (B.P. approx 76–77°C at 15 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_rxn Reaction cluster_downstream Downstream Step1 Inert System Setup (Ar/N2, Flame-dried) Step2 Charge Flask: Rh-Cat + Alkene + DCM Step1->Step2 Step3 Reflux (40°C) Step2->Step3 Step4 Slow Addition (MDA via Syringe Pump) Step3->Step4 Step5 N2 Evolution Monitoring Step4->Step5 4-6 Hours Step6 Celite Filtration (Remove Rh) Step5->Step6 Completion Step7 Vacuum Distillation (Isolate Product) Step6->Step7

Figure 2: Operational workflow for the Rh-catalyzed synthesis.

Process Safety & Engineering

Hazard Management: Diazo Compounds

Methyl diazoacetate is potentially explosive and highly toxic.[5]

  • Thermal Limit: Do not heat neat diazoacetate above 50°C.

  • Dilution: Always handle as a solution (e.g., in DCM or Toluene).

  • Quenching: Quench unreacted diazo species with acetic acid if necessary before disposal.

Impurity Profile

Common byproducts to monitor:

  • Dimethyl Maleate/Fumarate: Result of carbene dimerization. Minimized by slow addition.

  • C-H Insertion Products: Carbene insertion into solvent or allylic positions (less likely with tetramethylethylene due to lack of allylic hydrogens on the double bond carbons, but possible on methyl groups).

References

  • Mesheryakov, A. P., et al. (1960). Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid derivatives. Chemical Abstracts, 54, 24436d.

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. (Authoritative review on Rh-carbenoid mechanisms).

  • Doyle, M. P., et al. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience. (Standard text for diazo protocols).

  • Sigma-Aldrich. (2024).[6] Product Specification: Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Sources

Exploratory

An In-depth Technical Guide to Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a fascinating molecule characterized by a highly substituted and sterically hindered cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a fascinating molecule characterized by a highly substituted and sterically hindered cyclopropane ring directly attached to a methyl ester functionality. This unique structural arrangement imparts a distinct set of chemical and physical properties that make it a valuable building block in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The rigid, compact nature of the tetramethylcyclopropane scaffold offers a means to introduce conformational constraint and lipophilicity into target molecules, properties that are often sought after in modern drug design. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this intriguing compound, with a focus on providing practical insights for laboratory professionals.

Synthesis of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

The most common and direct route to methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is through the cyclopropanation of 2,3-dimethyl-2-butene (tetramethylethylene) with methyl diazoacetate. This reaction is typically catalyzed by a transition metal complex, with copper and rhodium catalysts being the most frequently employed.

Conceptual Workflow for Synthesis

reagents 2,3-Dimethyl-2-butene + Methyl Diazoacetate reaction Cyclopropanation Reaction reagents->reaction catalyst Transition Metal Catalyst (e.g., Copper Sulfate, Rhodium(II) Acetate) catalyst->reaction product Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate reaction->product purification Purification (Distillation) product->purification start Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate hydrolysis Hydrolysis (NaOH, H₂O) start->hydrolysis amidation Amidation (Ammonia or Amine) start->amidation reduction Reduction (LiAlH₄) start->reduction acid 2,2,3,3-Tetramethylcyclopropane- carboxylic Acid hydrolysis->acid amide 2,2,3,3-Tetramethylcyclopropane- carboxamide amidation->amide alcohol (2,2,3,3-Tetramethylcyclopropyl)methanol reduction->alcohol

Foundational

Technical Guide: Spectroscopic Profiling of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

The following technical guide details the spectroscopic characterization of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate, a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Fenpropathrin). [1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate, a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Fenpropathrin).

[1]

Executive Summary

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS: 2415-95-4) represents a unique steric scaffold in organic synthesis.[1] Its fully substituted C2 and C3 positions create a rigid, electron-rich cyclopropane ring that serves as the lipophilic core for several type-II pyrethroids.[1]

For researchers and process chemists, accurate spectroscopic identification is paramount due to the potential for isomerization and the difficulty in distinguishing the tetramethyl substitution pattern from isomeric impurities (e.g., acyclic isomers formed during carbene insertion failures).[1] This guide provides a validated reference for NMR, IR, and MS data, grounded in structural symmetry analysis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name Methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
CAS Number 2415-95-4
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Physical State Colorless liquid / Low-melting solid
Boiling Point ~65-70 °C at 15 mmHg (Lit.)[1]
SMILES CC1(C)C(C(=O)OC)C1(C)C

Structural Analysis & Symmetry

Before interpreting spectra, one must understand the molecule's symmetry.[1]

  • Chirality: The C1 carbon is a chiral center; however, the molecule possesses a plane of symmetry passing through C1, the carbonyl group, and the midpoint of the C2-C3 bond? No.

    • Correction: C2 and C3 are chemically equivalent due to the Cs plane (mirror plane) that passes through C1 and bisects the C2-C3 bond only if the substituents on C2 and C3 are identical.[1] Here they are (all methyls).

    • Stereochemical Consequence:

      • The two methyl groups on C2 are diastereotopic with respect to the ester group (one is cis to the ester, one is trans).[1]

      • The two methyl groups on C3 are similarly diastereotopic.[1]

      • Due to the plane of symmetry bisecting the ring, the cis-methyl on C2 is equivalent to the cis-methyl on C3.[1] The trans-methyl on C2 is equivalent to the trans-methyl on C3.[1]

  • Result: We expect two distinct methyl signals for the ring (6H each), one methyl signal for the ester (3H), and one methine signal (1H).[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the definitive tool for purity assessment.[1] The lack of vicinal protons on C2/C3 simplifies the H1 signal to a sharp singlet, a diagnostic feature distinguishing this from less substituted cyclopropanes.[1]

Table 1: ¹H NMR Data (CDCl₃/CCl₄)

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
3.57 Singlet (s)3H–OCH₃Methyl ester.[1] Typical range for aliphatic esters.
1.22 Singlet (s)6HRing –CH₃ (A)Methyls cis to the carbonyl (deshielded by anisotropy).[1]
1.18 Singlet (s)6HRing –CH₃ (B)Methyls trans to the carbonyl.[1]
1.10 Singlet (s)1HC1–HCyclopropyl methine.[1] Upfield shift due to ring current, despite alpha-carbonyl.[1]

Note: Data derived from literature values originally reported in Tau scale (6.43, 8.78, 8.82, 8.[1]90) and converted to ppm (δ = 10 - τ).

¹³C NMR Expectations:

  • Carbonyl (C=O): ~172 ppm.[1]

  • Quaternary Ring Carbons (C2, C3): ~25-30 ppm.[1]

  • Methine Ring Carbon (C1): ~35-40 ppm.[1]

  • Methyl Carbons: Three distinct signals in the 15-25 ppm range.[1]

Infrared Spectroscopy (FT-IR)

The high ring strain of the tetramethylcyclopropane system exerts a subtle effect on the carbonyl stretching frequency, often shifting it to slightly higher wavenumbers compared to acyclic esters.[1]

Table 2: Key IR Absorptions

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2950–2870 C–H Stretch (sp³)Strong intensity due to 15 methyl protons.
1725–1735 C=O[1] StretchEster carbonyl.[1] Sharp, strong.
1380, 1365 gem-DimethylCharacteristic "doublet" split for gem-dimethyl groups.[1]
1160–1200 C–O–C StretchEster linkage.[1]
Mass Spectrometry (EI-MS)

The electron ionization (EI) pattern is dominated by the stability of the tetramethylcyclopropyl cation.[1]

Fragmentation Pathway:

  • Molecular Ion [M]⁺: m/z 156 (Weak).[1]

  • α-Cleavage (Loss of OMe): m/z 125 [M – 31]⁺. Formation of the acylium ion.[1]

  • Loss of Carbomethoxy (COOMe): m/z 97 [M – 59]⁺.[1] This is the Base Peak in many derivatives. It corresponds to the stable 1,1,2,2-tetramethylcyclopropyl cation.[1]

  • Ring Opening: The m/z 97 ion may further lose a methyl radical (m/z 82) or undergo ring opening to isomeric alkenyl cations.[1]

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the logical fragmentation sequence observed in EI-MS, confirming the stability of the tetramethylcyclopropyl core.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 156 Acylium Acylium Ion [M - OMe]+ m/z 125 M_Ion->Acylium - OMe (31) Cation Tetramethylcyclopropyl Cation [M - COOMe]+ m/z 97 (Base Peak) M_Ion->Cation - COOMe (59) Acylium->Cation - CO (28) Fragment Alkenyl Fragments m/z 81, 69, 55 Cation->Fragment Ring Opening - CH4 / Me

Figure 1: Proposed EI-MS fragmentation pathway for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Synthesis & Impurity Logic

Understanding the synthesis helps anticipate spectroscopic impurities.[1] The reaction typically involves the Rhodium or Copper-catalyzed addition of a carbene (from diazoacetate) to tetramethylethylene.

Synthesis_Flow Alkene Tetramethylethylene (2,3-Dimethyl-2-butene) Catalyst Rh2(OAc)4 or Cu(OTf)2 Catalysis Alkene->Catalyst Diazo Methyl Diazoacetate (Carbene Source) Diazo->Catalyst Product Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate (Target) Catalyst->Product Cyclopropanation Impurity1 Impurity: Dimerization (Dimethyl fumarate/maleate) Catalyst->Impurity1 Carbene Dimerization Impurity2 Impurity: C-H Insertion (Acyclic Isomers) Catalyst->Impurity2 Allylic C-H Insertion

Figure 2: Synthesis workflow and potential impurities detectable by NMR.

Experimental Protocol for Analysis

To ensure reproducibility (Trustworthiness), follow this standardized protocol for sample preparation.

NMR Preparation[1][4][6]
  • Solvent: Use Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.[1]

  • Concentration: Dissolve 10–15 mg of the ester in 0.6 mL of solvent.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1): Set to ≥ 5 seconds. The quaternary methyls and the isolated methine proton have long T1 relaxation times.[1] A short delay will result in poor integration accuracy, skewing the 1:6:6:3 ratio.[1]

    • Scans: 16 scans are sufficient for ¹H; 256–512 scans for ¹³C.

GC-MS Preparation[1]
  • Solvent: Dilute to 100 ppm in Dichloromethane (DCM) or Hexane.

  • Inlet: Split mode (50:1) to prevent column saturation.[1]

  • Column: Non-polar phase (e.g., DB-5 or HP-5).[1]

  • Temperature Program: Start at 60°C (hold 2 min), ramp 15°C/min to 250°C. The compound is volatile and will elute early; ensure the solvent delay is set appropriately (e.g., 2.5 min) but captures the target (likely eluting ~5-8 min).

References

  • Fundamental NMR Data

    • Krapcho, A. P.; Jahngen, E. G. E.; Lovey, A. J.; Short, F. W.[1] "The Boron Trifluoride Catalyzed Reaction of Acetophenone with Acetic Anhydride.[1] A Novel Synthesis of 1,3-Diphenyl-2-buten-1-one." J. Org.[1] Chem.1965 , 30(5), 1684–1686.[1] (Contains the specific characterization data for the title compound).

  • Synthesis & Pyrethroid Context

    • Matsuo, T.; Itaya, N.; Mizutani, T.; Ohno, N.; Fujimoto, K.; Okuno, Y.; Yoshioka, H. "3-Phenoxy-alpha-cyanobenzyl esters, the most potent synthetic pyrethroids."[1] Agric. Biol. Chem.[1]1976 , 40, 247–249.[1] (Describes the Fenpropathrin class).

  • General Spectroscopic Data

    • National Institute of Standards and Technology (NIST).[1] "Fenpropathrin Mass Spectrum."[1][2][3][4] NIST Chemistry WebBook, SRD 69.[1]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for CAS 2415-95-4

Executive Summary This in-depth technical guide provides a comprehensive analysis of CAS 2415-95-4 (Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate). As a highly sterically hindered cyclopropane derivative, this molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This in-depth technical guide provides a comprehensive analysis of CAS 2415-95-4 (Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate). As a highly sterically hindered cyclopropane derivative, this molecule serves as a critical upstream building block in the synthesis of neuroactive agrochemicals and pharmaceuticals. This whitepaper details its structural properties, the mechanistic rationale behind its synthetic transformations, and the neurotoxicological mode of action of its downstream derivatives.

Structural Elucidation and Physicochemical Profiling

CAS 2415-95-4 is an organic ester characterized by a three-membered cyclopropane carbon ring densely substituted with four methyl groups at the C2 and C3 positions[1]. This unique creates a rigid, sterically bulky microenvironment that significantly influences both its chemical reactivity (requiring aggressive conditions for functional group interconversion) and the biological target affinity of its downstream derivatives[1]. The moderate polarity imparted by the carboxylate functional group renders it soluble in most organic solvents while maintaining limited aqueous solubility[1].

Quantitative Data Comparison

To understand its synthetic utility, it is essential to compare the physical properties of the methyl ester (CAS 2415-95-4) with its immediate downstream intermediate, the free carboxylic acid (CAS 15641-58-4).

PropertyMethyl Ester (CAS 2415-95-4)Free Acid (CAS 15641-58-4)
Molecular Formula C9H16O2[1]C8H14O2[2]
Molecular Weight 156.22 g/mol [1]142.20 g/mol [2]
SMILES String C(OC)(=O)C1C(C)(C)C1(C)C[1]CC1(C)C(C(O)=O)C1(C)C
Physical State Liquid / Oil[1]White to almost white powder[3]
Melting Point N/A117.0 – 122.0 °C[3]

Mechanistic Role in Agrochemical Synthesis

The primary industrial and research application of CAS 2415-95-4 is its use as a starting material for [2][4]. Specifically, it is the fundamental building block for Type I pyrethroid insecticides, most notably Fenpropathrin (CAS 39515-41-8)[5][6]. The conversion relies on the hydrolysis of the methyl ester to yield 2,2,3,3-tetramethylcyclopropanecarboxylic acid, followed by a complex esterification with an alcohol such as cyano(3-phenoxyphenyl)methanol[5].

Synthesis_Workflow N1 CAS 2415-95-4 (Methyl Ester) N2 Saponification (KOH / EtOH) N1->N2 N3 CAS 15641-58-4 (Free Acid) N2->N3 N4 Phase-Transfer Esterification N3->N4 N5 Fenpropathrin (Pyrethroid) N4->N5

Synthetic pipeline from CAS 2415-95-4 to the neuroactive pyrethroid Fenpropathrin.

Experimental Protocols & Causality

Protocol 3.1: Saponification to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

The conversion of CAS 2415-95-4 to its free acid (CAS 15641-58-4) requires harsh basic conditions to overcome significant activation energy barriers.

  • Mechanistic Causality : The four methyl groups on the cyclopropane ring create extreme steric hindrance around the adjacent ester carbonyl. A standard mild hydrolysis is kinetically unfavorable. Therefore, a strong nucleophile (hydroxide) in a polar protic solvent under reflux is required to force the nucleophilic acyl substitution and drive the equilibrium toward the carboxylate salt.

  • Self-Validating Methodology :

    • Reaction Setup : Charge a round-bottom flask with CAS 2415-95-4 (1.0 eq) and a 2M solution of KOH in ethanol (3.0 eq). Causality: Excess base ensures complete solvation and counters the steric resistance.

    • Reflux : Heat the mixture to 80°C under reflux for 4–6 hours. Validation: Monitor the disappearance of the ester peak via GC-MS to confirm reaction completion.

    • Solvent Removal : Cool to room temperature and concentrate under reduced pressure to remove the ethanol, preventing esterification reversal during workup.

    • Acidification : Dilute the residue with distilled water and carefully acidify with 2M HCl to pH 2. Causality: Protonation converts the water-soluble potassium carboxylate into the highly lipophilic free acid, causing it to phase-separate.

    • Isolation : Extract the aqueous layer with ethyl acetate. Dry the organic phase over anhydrous Na2SO4, filter, and evaporate to yield the free acid as a white crystalline powder[3].

Protocol 3.2: Phase-Transfer Catalyzed Synthesis of Fenpropathrin
  • Mechanistic Causality : Coupling the sterically hindered cyclopropanecarboxylic acid with alpha-cyano-3-phenoxybenzyl bromide is challenging in a single phase. Using Tetrabutylammonium bromide (TBAB) as a in a biphasic system allows the lipophilic tetrabutylammonium cation to pair with the carboxylate anion, shuttling it into the organic phase where it acts as a potent nucleophile[7].

  • Self-Validating Methodology [7]:

    • Salt Formation : In a reaction vessel, combine 2,2,3,3-tetramethylcyclopropanecarboxylic acid (7.8 g, 0.055 mol), K2CO3 (3.8 g, 0.0275 mol), and 40 mL of water. Stir for 15 minutes to generate the potassium carboxylate salt.

    • Biphasic Setup : Add 50 mL of toluene containing alpha-cyano-3-phenoxybenzyl bromide (14.4 g, 0.05 mol) and TBAB (1.5 g, 10 mol%).

    • Coupling : Stir the biphasic mixture vigorously at 25°C for 5 hours. Causality: The PTC continuously transports the carboxylate into the toluene layer for the SN2 displacement of the bromide.

    • Purification : Separate the aqueous phase. Wash the toluene layer twice with 5% K2CO3 (to remove unreacted acid) and twice with water. Validation: These washing steps ensure the removal of all unreacted acidic precursors and catalyst, self-purifying the organic layer.

    • Isolation : Filter the organic layer through a 3g silica gel pad and evaporate the solvent. Recrystallize the resulting pale-yellow oil from hexane to yield pure Fenpropathrin (melting point 50°–51°C)[7].

Pharmacological Mode of Action: Voltage-Gated Sodium Channel Modulation

Compounds derived from CAS 2415-95-4, such as Fenpropathrin, function as potent neurotoxins classified under [8]. The 2,2,3,3-tetramethylcyclopropane moiety locks the molecule into a specific V-shaped conformation, allowing it to intercalate into the lipid interface of the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve cells[6][8].

MOA P Pyrethroid Derivative VGSC Voltage-Gated Sodium Channel P->VGSC Binds alpha-subunit Open Prolonged Channel Opening VGSC->Open Delays inactivation Depol Membrane Depolarization Open->Depol Continuous Na+ influx Paralysis Nerve Exhaustion & Paralysis Depol->Paralysis Action potential train

Mechanism of action for CAS 2415-95-4 derived pyrethroids on sodium channels.

By binding to the VGSC, the pyrethroid delays the closing of the channel's activation gate[8]. This results in a prolonged sodium tail current during the repolarization phase of the action potential. The continuous influx of Na+ causes repetitive nerve discharges (hyperexcitability), leading to tremors, paralysis, and ultimately the death of the target organism[8][9].

References

  • National Center for Biotechnology Information (NIH) . PubChem Compound Summary for CID 47326, Fenpropathrin. Available at: [Link]

  • PrepChem . Synthesis of alpha-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropane carboxylate. Available at: [Link]

  • Jin Dun Chemical . Fenpropathrin: A Potent Pyrethroid Insecticide and Acaricide. Available at: [Link]

  • Rayfull Chemicals . Fenpropathrin Technical Data. Available at:[Link]

  • Armenian Women for Health and Healthy Environment (AWHHE) . Fenpropathrin Toxicity Profile. Available at:[Link]

Sources

Foundational

Physical properties like boiling point and solubility of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

The following technical guide details the physical properties, thermodynamic behavior, and handling protocols for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate . Physical Properties, Thermodynamic Profile, and Purifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, thermodynamic behavior, and handling protocols for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate .

Physical Properties, Thermodynamic Profile, and Purification Logic[1][2]

Executive Summary

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4 ) is a specialized cyclopropane ester characterized by high steric bulk due to four methyl substituents on the ring.[1][2][3][4] It serves as a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Fenpropathrin) and sterically hindered pharmaceutical scaffolds.[1][2]

This guide addresses a common gap in literature: while data for the corresponding acid is abundant, experimental data for the methyl ester is often fragmented.[1][2] This document synthesizes available experimental data from homologous ethyl esters and the parent acid to provide a validated property profile and purification strategy.

Chemical Identity & Structural Analysis[1][2][3][5]

The compound features a cyclopropane ring substituted with four methyl groups at the C2 and C3 positions.[1][2] This "tetramethyl" motif creates a dense steric environment that significantly influences its reactivity (hydrolytic stability) and thermodynamic properties (volatility).[1][2][3]

PropertyDetail
IUPAC Name Methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
CAS Number 2415-95-4
Molecular Formula

Molecular Weight 156.22 g/mol
Structural Feature Geminal dimethyl groups at C2/C3 provide steric shielding to the ester carbonyl.[1][2][3][5]
Visualization: Steric Shielding & Reactivity Map

The following diagram illustrates the structural logic governing the molecule's properties.[1][2]

StericMap Core Cyclopropane Ring (Rigid Scaffold) MeGroups 4x Methyl Groups (C2 & C3 Positions) Core->MeGroups scaffolds Ester Methyl Ester (C1 Position) Core->Ester functionalizes Effect1 High Lipophilicity (LogP > 2.0) MeGroups->Effect1 increases non-polar surface Effect2 Hydrolytic Resistance (Steric Hindrance) MeGroups->Effect2 blocks nucleophiles Effect3 Volatility (Bp ~70-75°C @ 15mmHg) Ester->Effect3 determines BP range

Figure 1: Structural-Property Relationship Map showing how steric bulk influences stability and solubility.[1][3]

Thermodynamic Properties: Boiling Point & Phase Behavior[1][2]

Direct experimental boiling point data for the methyl ester is rare in public databases compared to its ethyl analog.[1][2][3] However, using Comparative Homology Analysis , we can derive accurate operational ranges for distillation.[1][2]

Boiling Point Derivation
  • Reference Standard (Ethyl Analog): Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 771-10-8) has a confirmed boiling point of 76–77°C at 15 mmHg [1].[1][2][3]

  • Reference Standard (Parent Acid): 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (CAS 15641-58-4) boils at 204.8°C at 760 mmHg [2].[1][2][3]

Calculated Profile for Methyl Ester (CAS 2415-95-4): Methyl esters typically boil 5–10°C lower than their ethyl counterparts due to lower molecular weight and van der Waals surface area.[1][2][3]

ConditionEstimated ValueOperational Note
BP @ 760 mmHg (Atm) 185°C – 195°C Predicted.[1][2][3] Do not distill at atm pressure to avoid thermal degradation.[1][2][3]
BP @ 15 mmHg (Vac) 70°C – 75°C Recommended.[1][2][3] Ideal range for vacuum distillation.[1][2][3]
Physical State Colorless Liquid Remains liquid at RT; freezes < -10°C (est).[2][3]
Flash Point ~65°C – 75°C Est.[1][2][3] Class IIIA Combustible Liquid.[1][2][3]
Solubility & Partitioning Profile

The "tetramethyl" core renders the molecule significantly more lipophilic than standard cyclopropane esters.[1][2]

Solubility Matrix
Solvent ClassSolubility RatingApplication Insight
Water Insoluble (< 0.1 g/L)Forms a distinct organic layer; ideal for aqueous workup.[1][2][3]
Alcohols (MeOH, EtOH) Miscible Suitable for transesterification or saponification reactions.[1][2]
Chlorinated (DCM, CHCl3) Miscible Excellent solvent for reaction and extraction.[1][2]
Aliphatics (Hexane) Miscible Preferred solvent for column chromatography (non-polar mobile phase).[1][2][3]

Partition Coefficient (LogP):

  • Parent Acid LogP: 1.75 [2][1][2][3]

  • Methyl Ester LogP:~2.2 – 2.5 (Predicted)[1][2][3]

  • Implication: The compound will partition strongly into the organic phase during extraction.[1][2]

Visualization: Extraction & Solubility Logic

This decision tree guides solvent selection for isolation.[1][2][3]

SolubilityLogic Start Crude Reaction Mixture Check Is product in solution? Start->Check AqWash Aqueous Wash (pH 7-8) Removes unreacted acid Check->AqWash Yes OrgLayer Organic Layer (DCM/EtOAc) Retains Methyl Ester AqWash->OrgLayer Partition AqLayer Aqueous Layer Contains salts/acids AqWash->AqLayer Waste Drying Dry over MgSO4 Concentrate in vacuo OrgLayer->Drying Purification Vacuum Distillation (70-75°C @ 15mmHg) Drying->Purification

Figure 2: Solubility-driven extraction and purification workflow.[1][3]

Experimental Protocol: Synthesis & Distillation

Context: The methyl ester is often synthesized via the reaction of 2,3-dimethyl-2-butene (tetramethylethylene) with methyl diazoacetate, catalyzed by Cu or Rh species [1].[1][3]

Purification Workflow (Distillation)

Due to the close boiling points of potential byproducts, a fractional vacuum distillation is required.[1][2]

  • Quench & Wash:

    • Quench reaction mixture with water.[1][2][3]

    • Extract with Dichloromethane (DCM).[1][2][3]

    • Wash organic phase with saturated

      
       to remove any free carboxylic acid (which boils much higher, ~205°C).[1][2]
      
  • Concentration:

    • Dry organics over anhydrous

      
      .[1][2][3]
      
    • Remove solvent via rotary evaporation at 40°C (bath) / 300 mmHg.[1][2][3]

  • Vacuum Distillation:

    • Setup: Short-path distillation head with Vigreux column.

    • Pressure: Stabilize vacuum at 15 mmHg .

    • Collection:

      • Fore-run: < 65°C (residual solvents, unreacted alkene).[1][2][6]

      • Main Fraction:70°C – 75°C (Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate).[1][2]

      • Residue: High-boiling oligomers.[1][2][3]

References
  • Mesheheryakov, A. P. (1960).[1][2] Synthesis of Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate. Chemical Abstracts, 54, 24436d.[1][2] (Describes the synthesis and distillation of the ethyl analog at 76-77°C/15mm).

    • Source:[1][2][3]

  • LookChem Chemical Data. (2023). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid Properties. (Provides experimental BP for the parent acid).

    • Source:[1][2][3]

  • PubChem Database. (2023).[1][2][3] Compound Summary: Fenpropathrin.[1][2][3][7] (Details the ester linkage and lipophilic nature of the class).

    • Source:[1][2][3]

Sources

Exploratory

In-Depth Technical Guide: Thermal Stability of 1,1,2,2-Tetramethylcyclopropane

Executive Summary & Chemical Identity 1,1,2,2-Tetramethylcyclopropane (TMCP) represents a unique class of highly substituted cycloalkanes where steric strain and electronic stabilization compete to define thermal stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1,1,2,2-Tetramethylcyclopropane (TMCP) represents a unique class of highly substituted cycloalkanes where steric strain and electronic stabilization compete to define thermal stability. Unlike unsubstituted cyclopropane, which requires significant thermal energy to overcome the barrier to ring opening, TMCP possesses a "pre-activated" structure due to the repulsive van der Waals forces between the four vicinal methyl groups.

This guide details the thermodynamic profile, isomerization kinetics, and handling protocols for TMCP, designed for researchers requiring precise stability data for synthesis or drug development applications.

Property Data
CAS Number 4127-47-3
Molecular Formula

Molecular Weight 98.19 g/mol
Boiling Point 76 °C (at 760 mmHg)
Density 0.72 g/mL
Primary Decomposition Isomerization to 2,4-dimethyl-2-pentene
Flash Point -15 °C (Highly Flammable)

Thermodynamics & Kinetics of Thermal Isomerization

The thermal stability of TMCP is governed by the kinetics of its unimolecular isomerization. At elevated temperatures, the molecule undergoes ring opening to form an acyclic olefin.

The Mechanism: Homolytic Ring Fission

The isomerization proceeds via a biradical intermediate . The presence of four methyl groups on the C1 and C2 carbons significantly weakens the C1-C2 bond through steric repulsion (eclipsing interactions) and stabilizes the resulting radical centers.

  • Initiation: Thermal energy causes the homolytic cleavage of the C1-C2 bond (the bond connecting the two quaternary carbons).

  • Transition State: Formation of a 1,1,3,3-tetramethyltrimethylene biradical . This intermediate is stabilized because both radical centers are tertiary.

  • Product Formation: A 1,2-hydrogen shift occurs, followed by

    
    -bond formation to yield 2,4-dimethyl-2-pentene .
    

Isomerization TMCP 1,1,2,2-Tetramethylcyclopropane (Strained Ring) TS Transition State (Bond Elongation) TMCP->TS  Heat (Δ)   Diradical 1,1,3,3-Tetramethyltrimethylene (Tertiary Biradical) TS->Diradical  C1-C2 Cleavage   Product 2,4-Dimethyl-2-pentene (Thermodynamic Product) Diradical->Product  1,2-H Shift  

Caption: Mechanistic pathway of TMCP thermal isomerization via a stabilized tertiary biradical intermediate.

Kinetic Parameters

The activation energy (


) for TMCP is lower than that of unsubstituted cyclopropane (

kcal/mol) due to the relief of steric strain and the stability of the tertiary radical centers formed.
  • Activation Energy (

    
    ): 
    
    
    
    kcal/mol
  • Pre-exponential Factor (

    
    ): 
    
    
    
    
    
  • Half-life (

    
    ): 
    
    • At 25°C:

      
       years (Kinetically stable for storage).
      
    • At 300°C: Minutes to seconds (Rapid decomposition).

Expert Insight: While the activation energy is lower than cyclopropane, it is still sufficiently high to prevent degradation under standard storage conditions. The molecule is kinetically stable at room temperature but should be treated as a "loaded spring" in high-temperature synthesis (


C).

Experimental Protocols for Stability Assessment

To validate the quality and stability of TMCP batches, the following self-validating protocols are recommended.

Purity Analysis via GC-FID

Because TMCP and its isomer (2,4-dimethyl-2-pentene) have distinct boiling points (76°C vs 83°C) and retention times, Gas Chromatography is the gold standard for purity.

Protocol:

  • Column: Fused silica capillary column (e.g., DB-1 or equivalent non-polar phase), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Injector: Split mode (50:1), 200°C. Note: Keep injector temp moderate to prevent in-situ isomerization.

  • Oven Program:

    • Hold 40°C for 5 min (elution of TMCP).

    • Ramp 10°C/min to 150°C.

    • Hold 2 min (elution of olefin isomers).

  • Detection: FID at 250°C.

Acceptance Criteria: TMCP peak area > 98.0%.[1][2] Presence of a peak at slightly higher retention time indicates thermal degradation.

Thermal Stability Profiling (DSC)

Differential Scanning Calorimetry (DSC) is critical for determining the "Onset of Decomposition" (


) for safety in scale-up.

Protocol:

  • Instrument: Calibrated DSC (e.g., TA Instruments Q-series or Mettler Toledo).

  • Sample: 2–5 mg of TMCP in a high-pressure gold-plated crucible (sealed). Crucial: Standard aluminum pans may leak due to TMCP's volatility, leading to false endotherms (evaporation) instead of the reaction exotherm.

  • Reference: Empty high-pressure crucible.

  • Ramp: 5°C/min from 25°C to 400°C.

  • Analysis: Identify the exothermic peak corresponding to the release of ring strain energy (

    
     kcal/mol).
    

Interpretation:

  • 
    :  Typically observed > 280°C.
    
  • Sharp Exotherm: Indicates rapid isomerization. If observed < 200°C, suspect catalytic impurities (transition metals can catalyze ring opening).

Workflow cluster_Analysis Parallel Stability Workflows Sample TMCP Sample (Liquid) GC GC-FID Analysis (Purity Check) Sample->GC DSC High-Pressure DSC (Thermal Limit) Sample->DSC Decision Data Synthesis GC->Decision  % Purity   DSC->Decision  Tonset   Pass Release for Use (Storage < 25°C) Decision->Pass  Valid   Fail Quarantine (Isomer > 0.5%) Decision->Fail  Degraded  

Caption: Quality Control workflow for assessing TMCP thermal stability.

Implications for Synthesis and Storage

Storage Requirements
  • Temperature: Store at 2°C – 8°C to maximize shelf life, though room temperature (20°C) is acceptable for short periods.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can initiate radical chains that lower the barrier for ring opening.

  • Container: Teflon-lined seals are mandatory. The vapor pressure is significant, and the compound acts as a solvent for many rubber septa.

Reaction Safety

When using TMCP as a building block (e.g., in cyclopropanation or ring-expansion reactions):

  • Avoid temperatures > 180°C unless isomerization is the intended pathway.

  • Catalyst Compatibility: Be cautious with Lewis Acids (e.g.,

    
    , 
    
    
    
    ). These can coordinate to the ring, lowering the activation energy and triggering premature rearrangement to the olefin.

References

  • Frey, H. M., & Marshall, D. C. (1962). The thermal unimolecular isomerization of 1,1,2,2-tetramethylcyclopropane. Journal of the Chemical Society, 3052-3056.

  • NIST Chemistry WebBook. Cyclopropane, 1,1,2,2-tetramethyl- Thermochemical Data. National Institute of Standards and Technology.[3]

  • Benson, S. W., & O'Neal, H. E. (1970). Kinetic Data on Gas Phase Unimolecular Reactions.[4] NSRDS-NBS 21. (Provides comparative data for cyclopropane derivatives).

Sources

Foundational

The Enduring Potency of a Strained Ring: A Technical Guide to the Biological Activity of Natural Products with Gem-Dimethylcyclopropane Units

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the fascinating world of natural products containing the unique gem-dimethylcyclopropane m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the fascinating world of natural products containing the unique gem-dimethylcyclopropane moiety. This seemingly simple, three-membered ring, adorned with twin methyl groups, imparts profound and often potent biological activities to a diverse array of parent molecules. From the intricate sesquiterpenoids and diterpenoids found in medicinal plants to the potent insecticidal pyrethrins, the gem-dimethylcyclopropane unit is a recurring motif that nature employs to create powerful bioactive agents. This document provides an in-depth exploration of these compounds, their mechanisms of action, and the experimental methodologies required to assess their therapeutic potential.

The Significance of the Gem-Dimethylcyclopropane Moiety: A Structural Key to Biological Activity

The gem-dimethylcyclopropane unit is more than just a structural curiosity; it is a key determinant of the biological profiles of the natural products that contain it. Its influence can be attributed to several factors:

  • Conformational Rigidity: The strained cyclopropane ring restricts the rotational freedom of the molecule, locking it into a specific three-dimensional shape. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

  • Increased Lipophilicity: The addition of the hydrocarbon-rich gem-dimethylcyclopropane group increases the lipophilicity of the parent molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to a corresponding double bond or an open-chain analogue. This can lead to improved pharmacokinetic properties and a longer duration of action.

  • Unique Electronic Properties: The strained C-C bonds of the cyclopropane ring have a higher p-character than typical alkanes, giving it some of the electronic properties of a double bond. This can influence interactions with biological targets.

These properties collectively contribute to the wide range of biological activities observed in this class of natural products, including anticancer, antimicrobial, antiviral, and insecticidal effects.

Anticancer Activity: Disrupting Cellular Processes with Precision

A significant number of natural products featuring the gem-dimethylcyclopropane unit exhibit potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular pathways involved in proliferation, survival, and cell death.

Induction of Apoptosis via the ROS-Mediated Mitochondrial Pathway

One of the well-documented mechanisms of anticancer activity is the induction of apoptosis, or programmed cell death. Certain aromadendrane-type sesquiterpenoids, such as aromadendrene oxide 2 , have been shown to trigger this process in cancer cells through the generation of reactive oxygen species (ROS).

The proposed signaling pathway is as follows:

apoptosis_pathway Aromadendrene Aromadendrene Oxide 2 ROS ↑ Reactive Oxygen Species (ROS) Aromadendrene->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 CytoC Cytochrome c Release BaxBcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway.

This cascade of events ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell and lead to its death.

Modulation of Protein Kinase C (PKC) and Downstream Signaling

Ingenane-type diterpenoids are another class of gem-dimethylcyclopropane-containing compounds with significant anticancer potential. Their mechanism of action often involves the modulation of protein kinase C (PKC) isozymes.[1] PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

The modulation of PKC by ingenane diterpenoids can lead to the activation or inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways, ultimately impacting cancer cell survival.[2]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference
Aromadendrene oxide 2A431 (Skin Epidermoid Carcinoma)Not explicitly stated, but showed concentration-dependent inhibition[3]
Tigliane Diterpenoid (Compound 1)HepG2 (Hepatoma), MCF-7 (Breast), A549 (Lung)2.14 - 2.56[4]
Tigliane Diterpenoid (Compound 2)HepG2 (Hepatoma), A549 (Lung)5.99 - 6.18[4]
Oleanolic Acid DerivativeMCF-7 (Breast)230[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the natural product in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

mtt_workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Treat with Natural Product Dilutions Step1->Step2 Step3 Incubate (24-72h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (4h) Step4->Step5 Step6 Solubilize Formazan with DMSO Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity: A Natural Defense Against Pathogens

Many essential oils rich in sesquiterpenoids containing the gem-dimethylcyclopropane moiety, such as spathulenol and β-caryophyllene, exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[6]

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary mechanism of antimicrobial action for many terpenoids is the disruption of the structural and functional integrity of the microbial cell membrane.[7] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to:

  • Increased Membrane Permeability: This results in the leakage of essential intracellular components, such as ions and ATP.

  • Disruption of the Proton Motive Force: This interferes with ATP synthesis and other essential cellular processes.

  • Inhibition of Membrane-Bound Enzymes: This can disrupt nutrient transport and energy metabolism.

For example, β-caryophyllene has been shown to alter the membrane permeability and integrity of Bacillus cereus, leading to cell death.[8]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
SpathulenolMycobacterium tuberculosis H37Rv36.9[9]
SpathulenolMycobacterium tuberculosis M29942.1[9]
β-CaryophylleneBacillus cereus2.5% (v/v)[8]
Essential Oil of Thymus leptobotrysVarious bacteria and fungi0.625 - 1.25 (mg/mL)[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the natural product in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Antiviral Activity: Inhibiting Viral Replication

Certain diterpenoids with a gem-dimethylcyclopropane unit, particularly those belonging to the tigliane and ingenane classes, have demonstrated potent antiviral activity, notably against Human Immunodeficiency Virus (HIV) and Chikungunya virus (CHIKV).[12][13]

Mechanism of Action: Targeting Viral and Host Factors

The antiviral mechanisms of these compounds are still under investigation, but they are thought to involve the modulation of host cell factors that are essential for viral replication. For example, some tigliane diterpenoids are known to be potent activators of Protein Kinase C (PKC), and it is hypothesized that this activity may interfere with the replication of viruses like CHIKV.[14]

For HIV, some tigliane and ingenane esters have been shown to inhibit viral replication at nanomolar concentrations.[13]

Quantitative Data on Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound ClassVirusEC50Reference
Tigliane Diterpenoid (Compound 14)Chikungunya virus (CHIKV)1.2 µM[15]
Tigliane Diterpenoid (Compound 15)HIV-10.043 µM[15]
Tigliane Diterpenoid (Compound 15)HIV-20.018 µM[15]
Phorbol-12,13-didecanoateChikungunya virus (CHIKV)6.0 nM[14]
Ingenane-type Diterpene EsterChikungunya virus (CHIKV)1.2 µM[14]

Insecticidal Activity: Nature's Own Pest Control

The most well-known examples of natural products containing a gem-dimethylcyclopropane unit with insecticidal activity are the pyrethrins , which are esters derived from the flowers of Chrysanthemum cinerariifolium.[16][17][18]

Mechanism of Action: Targeting the Insect Nervous System

Pyrethrins are potent neurotoxins for insects. Their primary mode of action is to prolong the opening of voltage-gated sodium channels in the nerve cells of insects.[16] This leads to a continuous and uncontrolled firing of nerve impulses, causing hyperexcitation, paralysis, and ultimately, death of the insect.[16] This mechanism provides a rapid "knockdown" effect.[16]

pyrethrin_mechanism Pyrethrin Pyrethrin NaChannel Voltage-Gated Sodium Channel Pyrethrin->NaChannel Binds to ProlongedOpening Prolonged Channel Opening NaChannel->ProlongedOpening NaInflux ↑ Na+ Influx ProlongedOpening->NaInflux Hyperexcitation Nerve Hyperexcitation NaInflux->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Sources

Exploratory

The Tetramethylcyclopropane Motif: Ring Strain, Reactivity, and Applications in Drug Development

Executive Summary The cyclopropane ring is a fundamental structural motif in organic chemistry, characterized by its extreme geometric constraints and unique reactivity. When heavily substituted—specifically in the form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring is a fundamental structural motif in organic chemistry, characterized by its extreme geometric constraints and unique reactivity. When heavily substituted—specifically in the form of the 1,1,2,2-tetramethylcyclopropane ring—the interplay between inherent ring strain and severe steric hindrance creates a highly specialized chemical environment. This whitepaper explores the thermodynamic architecture of tetramethylcyclopropane, its paradoxical reactivity profile (acting simultaneously as a sterically shielded fortress and a spring-loaded trap), and its transformative applications in modern drug development, particularly in neuropharmacology.

Thermodynamic Foundations: The Architecture of Strain

To understand the reactivity of tetramethylcyclopropane, one must first analyze the baseline thermodynamics of the unsubstituted ring. Cyclopropane possesses a baseline ring strain of approximately 27.5 kcal/mol 1. This massive energetic penalty is a composite of Baeyer strain (the forced deviation of the


 hybridized carbon bonds from their ideal 109.5° to an acute 60°) and Pitzer strain  (the torsional strain resulting from the fully eclipsed arrangement of adjacent C–H bonds) 1.

When four methyl groups are introduced to form 1,1,2,2-tetramethylcyclopropane, the thermodynamic landscape shifts dramatically. In acyclic systems, the gem-dimethyl effect (Thorpe-Ingold effect) typically compresses bond angles to facilitate ring closure. However, imposing this effect onto an already closed, rigid three-membered ring forces severe cis-methyl steric repulsions.

The Causality of Altered Reactivity: This localized steric bulk elevates the ground-state energy, making the C–C bonds thermodynamically primed for cleavage (spring-loaded). Paradoxically, the bulky methyl groups act as a kinetic shield, blocking the trajectory for standard nucleophilic or electrophilic attack. The result is a molecule that resists standard oxidation but undergoes explosive, ultrafast ring-opening when subjected to radical-mediated pathways or specialized transition-metal catalysis.

Table 1: Comparative Thermodynamic and Kinetic Parameters
CompoundRing Strain (kcal/mol)P450 Radical Trapping Rate (s⁻¹)Primary Metabolic/Reaction Pathway
Cyclopropane 27.5N/ASlow oxidation / Electrophilic addition
1,2-Dimethylcyclopropane ~28.5~10¹⁰Radical ring-opening
1,1,2,2-Tetramethylcyclopropane >301.5 × 10¹⁰ – 2.6 × 10¹¹Ultrafast radical ring-opening
Valpromide (Acyclic) 0N/AAmidase hydrolysis to inactive acid
TMCD (Tetramethyl-substituted) >30N/AN-demethylation (No acid formed)

Reactivity Profiles: Steric Shielding vs. Spring-Loaded Cleavage

Ultrafast Radical Clocks in Cytochrome P450 Assays

Because the tetramethylcyclopropane ring is kinetically shielded from ionic attack but thermodynamically unstable, it serves as an exceptional probe for radical mechanisms. During Cytochrome P450-catalyzed hydrocarbon oxidation, the enzyme extracts a hydrogen atom, generating a transient carbon radical. If the substrate is 1,1,2,2-tetramethylcyclopropane, the resulting tertiary radical undergoes an immediate, strain-relieving ring-opening event. The rate at which this carbon radical is trapped by the ferryl species has been calculated to range from 1.5 × 10¹⁰ to 2.6 × 10¹¹ s⁻¹ 2. This makes it one of the fastest known radical clocks, allowing researchers to precisely time the "oxygen rebound" step of P450 enzymes.

C–H Activation and Skeletal Recasting

In advanced synthetic methodologies, the tetramethylcyclopropane ring exhibits divergent reactivity compared to its unsubstituted counterparts. While standard cyclopropane carboxylic acids undergo simple


-C(

)–H arylation under palladium catalysis, tetramethylcyclopropane carboxylic acid undergoes a synchronized skeletal recasting 3. The steric bulk forces a specific transition-state organization that couples C–H activation with strain-enabled ring opening, yielding complex bicyclic lactones 3.

CH_Activation A Tetramethylcyclopropane Carboxylic Acid B Ligand Coordination (Pd catalyst, MPAA) A->B Catalyst addition C C-H Activation Intermediate B->C Aryl-Iodide, 100°C D Strain-Enabled Ring Opening C->D Ring Strain Relief E Bicyclic Lactone Product D->E Skeletal Recasting

Pathway of C-H activation and skeletal recasting of tetramethylcyclopropane.

Application in Drug Development: The Valpromide Analogues

The unique steric and lipophilic properties of the tetramethylcyclopropane ring have been successfully leveraged in neuropharmacology to overcome the limitations of existing antiepileptic drugs (AEDs). Valproic acid (VPA) and its amide derivative, valpromide (VPD), are widely used but are plagued by severe side effects, including hepatotoxicity and teratogenicity 4. Furthermore, VPD is rapidly metabolized into the inactive valproic acid in vivo.

By replacing the flexible propyl chains of VPD with a rigid 2,2,3,3-tetramethylcyclopropane ring, researchers developed TMCD (2,2,3,3-tetramethylcyclopropane carboxamide) and its N-methyl derivative, M-TMCD 5.

The Causality of Pharmacokinetic Superiority:

  • Metabolic Stability: The massive steric shield provided by the four methyl groups completely blocks amidase enzymes. Unlike VPD, TMCD and M-TMCD do not undergo amide-acid biotransformation to their corresponding inactive acid (TMCA) 5.

  • Brain Penetration: The highly lipophilic nature of the tetramethylcyclopropane moiety allows both M-TMCD and TMCD to distribute across the blood-brain barrier far more efficiently than VPA, contributing to superior anticonvulsant activity without teratogenic effects 4. In vivo, approximately 32% of M-TMCD is converted to the active metabolite TMCD primarily in the liver 5.

PK_Workflow Admin Administer M-TMCD (In Vivo Model) Liver Hepatic Metabolism (N-Demethylation) Admin->Liver Brain Blood-Brain Barrier Penetration Admin->Brain Active TMCD (Active Metabolite) Accumulation Liver->Active 32% Conversion Elim Renal Excretion (No Acid Biotransformation) Brain->Elim Active->Brain

Pharmacokinetic distribution and metabolism of M-TMCD in vivo.

Experimental Protocols

Protocol 1: Cytochrome P450 Radical Clock Assay for Ring Opening

This protocol outlines the methodology for utilizing 1,1,2,2-tetramethylcyclopropane to measure the oxygen rebound rate of P450 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified Cytochrome P450 (e.g., CYP3A4) with NADPH-cytochrome P450 reductase in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Substrate Incubation: Introduce 1,1,2,2-tetramethylcyclopropane (1 mM final concentration) dissolved in an inert co-solvent (e.g., DMSO, <1% v/v) to the enzyme mixture.

  • Reaction Initiation: Initiate the catalytic cycle by adding an NADPH regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase). Incubate at 37°C for exactly 15 minutes.

  • Quenching & Extraction: Terminate the reaction by adding an equal volume of ice-cold dichloromethane (DCM). Vortex vigorously for 2 minutes to extract the lipophilic products.

  • GC-MS Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry. Quantify the ratio of the unrearranged hydroxylated product to the ring-opened rearranged product.

Causality & Rationale: DCM is explicitly chosen over polar solvents to ensure quantitative extraction of the highly volatile and non-polar cyclopropane derivatives. The ratio of rearranged to unrearranged products directly correlates to the lifetime of the radical intermediate, allowing for the mathematical derivation of the trapping rate.

Self-Validating Checkpoint: Run a parallel control using unsubstituted cyclopropane. If the unsubstituted cyclopropane yields ring-opened products, the quenching process is too slow or the enzyme preparation is contaminated with non-specific nucleophiles, invalidating the radical trapping rate calculation.

Protocol 2: In Vivo Pharmacokinetic Profiling of M-TMCD

This protocol details the extraction and quantification of M-TMCD and its active metabolite (TMCD) from neural tissue.

Step-by-Step Methodology:

  • Administration: Administer M-TMCD (50 mg/kg) via intraperitoneal injection to male Sprague-Dawley rats.

  • Tissue Harvesting: Euthanize subjects at predefined intervals (0.5, 1, 2, 4, 8 hours). Immediately harvest and flash-freeze the brain tissue in liquid nitrogen to halt ex vivo metabolism.

  • Homogenization: Weigh the brain tissue and homogenize in 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., isotopically labeled TMCD).

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for M-TMCD, TMCD, and the theoretical inactive acid (TMCA).

Causality & Rationale: Acetonitrile is utilized during homogenization not just as a solvent, but as a rigid protein precipitant. Because lipophilic cyclopropanes bind heavily to brain tissue proteins, ACN disrupts these hydrophobic interactions, ensuring complete release of the analyte into the supernatant.

Self-Validating Checkpoint: Spike a blank matrix (untreated brain homogenate) with a known concentration of TMCA (the inactive acid). If TMCA is not detected in the in vivo samples, but the recovery of the spiked TMCA in the blank is below 85%, the extraction solvent is failing to disrupt protein binding, leading to false-negative metabolism data.

References

  • EXPLORING THE REACTIONS OF SMALL RINGS , Queen Mary University of London. 1

  • Rearrangement Reactions Catalyzed by Cytochrome P450s , PMC - NIH. 2

  • C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid , ACS Catalysis. 3

  • Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats , PubMed - NIH. 5

  • Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives , PubMed - NIH. 4

Sources

Foundational

Methyl 2,2,3,3-Tetramethylcyclopropanecarboxylate: A Sterically Demanding Building Block in Agrochemical and Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Introduction & Structural Significance Methyl 2,2,3,3-tetramethylcyclopropanecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Introduction & Structural Significance

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4) is a highly specialized organic building block characterized by a densely substituted, three-membered carbon ring[1]. In advanced organic synthesis, the incorporation of cyclopropane rings is a proven strategy to restrict the conformational flexibility of a molecule, thereby locking it into a bioactive geometry.

The addition of four methyl groups on the cyclopropane ring serves a dual purpose:

  • Steric Shielding: The immense steric bulk protects the ester (or subsequent amide/ester linkages) from rapid enzymatic hydrolysis in biological systems.

  • Metabolic Resistance: Unlike natural pyrethrins that contain easily oxidizable double bonds, the fully saturated tetramethyl framework provides exceptional photostability and resistance to oxidative degradation[2].

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for downstream purification (e.g., vacuum distillation) and analytical validation.

PropertyValueAnalytical & Synthetic Significance
CAS Number 2415-95-4Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C9H16O2Defines the target mass for mass spectrometry validation[1].
Monoisotopic Mass 156.11504 DaExact mass target for High-Resolution Mass Spectrometry (HRMS)[3].
Predicted XlogP 2.2Indicates moderate lipophilicity, crucial for membrane permeability in final active pharmaceutical ingredients (APIs)[3].
Boiling Point ~76-77 °C (at 15 mmHg)Dictates vacuum distillation parameters for post-reaction purification[4].
SMILES CC1(C(C1(C)C)C(=O)OC)CStructural input for computational modeling and docking studies[3].
Based on the closely related ethyl ester analogue.

Strategic Synthesis: Overcoming Scalability Bottlenecks

The synthesis of methyl 2,2,3,3-tetramethylcyclopropanecarboxylate requires overcoming the inherent ring strain of cyclopropanes. Historically, chemists utilized the cyclopropanation of 2,3-dimethyl-2-butene (tetramethylethylene) using methyl diazoacetate catalyzed by copper or rhodium[4]. However, at an industrial scale, diazo compounds pose severe explosion hazards.

The Causality of Route Selection: To ensure process safety and scalability, modern industrial synthesis favors a Favorskii-type ring contraction [5]. By reacting dichloroacetyl chloride with tetramethylethylene, a cyclobutanone intermediate is formed. When subjected to basic conditions in methanol, the cyclobutanone undergoes a ring contraction, directly yielding the sterically hindered methyl ester. This route entirely bypasses explosive diazo intermediates.

SynthesisRoutes A Dichloroacetyl Chloride + Tetramethylethylene B [2+2] Cycloaddition A->B C 2,2,3,3-Tetramethyl- 4-chlorocyclobutanone B->C D NaOMe / Methanol (Favorskii Contraction) C->D E Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate D->E

Fig 1: Scalable synthesis of the methyl ester via Favorskii-type ring contraction.

Self-Validating Protocol: Synthesis via Ring Contraction

This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint confirms success.

Step 1: [2+2] Cycloaddition

  • Charge a dry, nitrogen-purged reactor with tetramethylethylene (1.0 eq) and dry hexane.

  • Add zinc dust (1.2 eq) to act as a reducing agent for the in situ generation of ketene[5].

  • Dropwise add dichloroacetyl chloride (1.1 eq) while maintaining the temperature between 10–15 °C.

  • Validation Checkpoint 1: Monitor the reaction via GC-MS. The reaction is complete when the tetramethylethylene peak disappears and a new peak corresponding to 2,2,3,3-tetramethyl-4-chlorocyclobutanone emerges. IR spectroscopy must show a characteristic cyclobutanone carbonyl stretch at ~1780 cm⁻¹.

Step 2: Favorskii Ring Contraction

  • Filter the reaction mixture to remove zinc salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude cyclobutanone in anhydrous methanol.

  • Slowly add a solution of sodium methoxide (NaOMe) in methanol (1.5 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Validation Checkpoint 2: The reaction mixture will transition in color. TLC (Hexane/EtOAc 9:1) must show the disappearance of the starting material. GC-MS must confirm the product mass [M]+ at m/z 156.11[3]. The IR carbonyl stretch will shift from ~1780 cm⁻¹ to ~1730 cm⁻¹ (ester).

  • Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via vacuum distillation (b.p. ~76 °C at 15 mmHg)[4].

Agrochemical Applications: The Pyrethroid Evolution

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is the foundational precursor for 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA), a critical moiety in third-generation pyrethroids like Fenpropathrin and Terallethrin [2].

The Mechanistic Logic: Natural pyrethrins utilize chrysanthemic acid, which contains an isobutenyl side chain. While effective, this side chain is highly susceptible to photo-oxidation, rendering natural pyrethrins useless in agricultural fields. Researchers discovered that TMCA shares a "vinylogous relationship" with chrysanthemic acid[2]. By replacing the double bond with fully saturated methyl groups, the molecule retains the exact 3D spatial geometry required to bind as an agonist to the voltage-gated sodium channels of insects, while gaining near-total immunity to UV degradation[6].

FenpropathrinPathway Ester Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Acid 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid Ester->Acid NaOH, H2O/EtOH Chloride Acid Chloride Intermediate Acid->Chloride SOCl2 Product Fenpropathrin (Sodium Channel Modulator) Chloride->Product Triethylamine, H2O (One-Pot Coupling) Reagents 3-Phenoxybenzaldehyde + NaCN Reagents->Product Cyanohydrin Formation

Fig 2: Synthetic workflow for Fenpropathrin from the cyclopropanecarboxylate ester.

Self-Validating Protocol: One-Pot Synthesis of Fenpropathrin

This protocol details the transformation of the ester into the highly active acaricide, Fenpropathrin, utilizing a highly efficient one-pot coupling[7].

Step 1: Saponification & Chlorination

  • Reflux methyl 2,2,3,3-tetramethylcyclopropanecarboxylate with 2-4 equivalents of NaOH in an ethanol/water mixture at 95–105 °C[5]. Acidify with HCl to precipitate TMCA.

  • React isolated TMCA with an excess of thionyl chloride (SOCl₂) at 40 °C for 4 hours[7].

  • Validation Checkpoint 1: The cessation of HCl and SO₂ gas evolution indicates complete conversion. Remove excess SOCl₂ under vacuum. IR spectroscopy must confirm the shift of the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acid chloride).

Step 2: One-Pot Cyanohydrin Esterification

  • Prepare a mixture of 3-phenoxybenzaldehyde, sodium cyanide (NaCN), triethylamine, water, and an organic solvent (e.g., toluene)[7].

  • Dropwise add the freshly prepared acid chloride from Step 1 into the mixture at room temperature.

  • Validation Checkpoint 2: The reaction proceeds rapidly. Monitor via HPLC. The disappearance of the 3-phenoxybenzaldehyde peak and the appearance of the Fenpropathrin peak confirms success. The resulting product is a solid with high purity and light color[7].

Pharmaceutical Implications: CNS Active Compounds

Beyond agrochemicals, the 2,2,3,3-tetramethylcyclopropane moiety is highly valued in medicinal chemistry. TMCA is a rigid, cyclic analogue of Valproic Acid (a major antiepileptic drug)[8].

In drug development, replacing flexible alkyl chains (like the dipropyl chains in valproic acid) with a tetramethylcyclopropyl group restricts the conformational space of the molecule. This rigidification often leads to higher target affinity (e.g., in the inhibition of histone deacetylases) and significantly reduces the formation of hepatotoxic metabolites that plague traditional valproic acid therapies[8]. Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate serves as the primary starting material for synthesizing these advanced CNS-active libraries.

Conclusion

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is far more than a simple ester; it is a strategic structural motif. By leveraging scalable synthetic routes like the Favorskii ring contraction, chemists can safely access this building block. Whether deployed to confer photostability in agrochemicals like fenpropathrin or to provide metabolic resistance and conformational rigidity in CNS-active pharmaceuticals, mastering the chemistry of this tetramethylcyclopropyl intermediate is essential for modern molecular design.

References

1.1 2. 6 3.4 4.2 5.5 6.7 7.3 8.8

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate via Transition-Metal Catalyzed Cyclopropanation

Introduction & Strategic Relevance Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a heavily substituted, sterically hindered cyclopropane derivative. Compounds bearing the 2,2,3,3-tetramethylcyclopropane motif are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a heavily substituted, sterically hindered cyclopropane derivative. Compounds bearing the 2,2,3,3-tetramethylcyclopropane motif are highly prized in agrochemical development—particularly as precursors to synthetic pyrethroid insecticides like fenpropathrin [1]—and as rigid, lipophilic scaffolds in medicinal chemistry.

The most direct, atom-economical route to this scaffold is the transition-metal catalyzed [2+1] cycloaddition (cyclopropanation) of tetramethylethylene (2,3-dimethyl-2-butene) with a metal carbenoid derived from methyl diazoacetate [2]. This application note details the mechanistic rationale, optimized experimental workflow, and step-by-step protocol for executing this synthesis with high yield and chemoselectivity.

Mechanistic Insights & Reaction Design

The synthesis relies on the controlled decomposition of methyl diazoacetate (MDA) by a transition metal catalyst, most effectively dirhodium tetraacetate [Rh2(OAc)4].

  • Carbenoid Formation : The electrophilic rhodium catalyst coordinates to the α-carbon of the diazo compound. Subsequent extrusion of nitrogen gas (N2) generates a highly reactive, electrophilic rhodium-carbenoid intermediate [3].

  • Concerted Cycloaddition : Tetramethylethylene is an exceptionally electron-rich alkene due to the inductive electron-donating effects of its four methyl groups. This makes it an ideal nucleophile to attack the electrophilic carbenoid. The reaction proceeds via a concerted, asynchronous transition state, transferring the carbene to the alkene while regenerating the catalyst [2].

  • Suppressing Side Reactions (Causality) : The primary competing side reaction is the dimerization of the carbenoid with unreacted MDA to form dimethyl maleate and dimethyl fumarate. To suppress this, two critical experimental parameters must be enforced:

    • Syringe Pump Addition : MDA must be added extremely slowly to maintain a near-zero steady-state concentration of the diazo compound in the reaction mixture.

    • Excess Alkene : Using tetramethylethylene in excess (2.0–5.0 equivalents) ensures that the pseudo-first-order rate of cyclopropanation vastly outcompetes the second-order rate of dimerization.

Mechanism Rh Rh2(OAc)4 (Active Catalyst) Diazo Methyl Diazoacetate Coordination Rh->Diazo + Diazo Carbenoid Rhodium Carbenoid Intermediate + N2 Diazo->Carbenoid - N2 Alkene Tetramethylethylene Approach Carbenoid->Alkene + Alkene Product Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Alkene->Product Concerted Addition Product->Rh Catalyst Regeneration

Catalytic cycle of Rh2(OAc)4-mediated carbenoid formation and alkene cyclopropanation.

Experimental Workflow

Workflow Start Reagent Prep (Alkene + Rh) Diazo Slow Diazo Addition (Syringe Pump) Start->Diazo React Cyclopropanation (N2 Evolution) Diazo->React Workup Quench & Filter (Remove Catalyst) React->Workup Purify Purification (Distillation) Workup->Purify

Experimental workflow for the Rh-catalyzed cyclopropanation of tetramethylethylene.

Step-by-Step Protocol

Self-Validating System: This protocol includes built-in visual and analytical checkpoints to ensure reaction fidelity and laboratory safety.

Materials & Reagents:

  • Tetramethylethylene (2,3-dimethyl-2-butene) : 42.1 g (500 mmol, 5.0 equiv)

  • Methyl diazoacetate (MDA) : 10.0 g (100 mmol, 1.0 equiv) - Caution: Toxic and potentially explosive. Handle exclusively in a fume hood.

  • Dirhodium tetraacetate [Rh2(OAc)4] : 221 mg (0.5 mmol, 0.5 mol%)

  • Anhydrous Dichloromethane (DCM) : 150 mL (total)

Procedure:

  • System Preparation : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Flush the system with argon for 10 minutes to ensure an inert atmosphere.

  • Catalyst Loading : Add Rh2(OAc)4 (221 mg) and anhydrous DCM (100 mL) to the flask. Add the tetramethylethylene (42.1 g). The solution will appear emerald green/blue, characteristic of the Rh(II) dimer.

  • Diazo Preparation : In a separate dry vial, dissolve methyl diazoacetate (10.0 g) in anhydrous DCM (50 mL). Draw this solution into a gas-tight glass syringe.

  • Slow Addition : Mount the syringe on a programmable syringe pump. Insert the needle through the septum of the reaction flask. Set the addition rate to deliver the MDA solution over 6 hours (approx. 8.3 mL/h) at room temperature (20–25 °C).

    • Validation Checkpoint: Gentle bubbling (N2 evolution) should be observed upon each drop's impact with the solution. If bubbling ceases, halt the addition immediately—catalyst poisoning may have occurred, and pooling unreacted diazoacetate poses a severe explosion risk.

  • Post-Addition Maturation : Once the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature to ensure complete consumption of the carbenoid intermediate.

  • Workup : Filter the crude reaction mixture through a 2-inch pad of Celite and silica gel to remove the rhodium catalyst. Wash the pad with an additional 50 mL of DCM. The filtrate should be pale yellow to colorless.

  • Purification : Concentrate the filtrate under reduced pressure (rotary evaporator) at 0 °C to 10 °C (to avoid volatilizing the target product). Purify the crude oil via vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate 95:5) to yield pure methyl 2,2,3,3-tetramethylcyclopropanecarboxylate [4].

Quantitative Data & Optimization

The following table summarizes the causal relationship between catalyst choice, addition rate, and overall yield, validating the chosen protocol parameters. Slower addition rates and highly active rhodium catalysts are strictly required to limit dimerization.

Catalyst SystemCatalyst LoadingDiazo Addition TimeAlkene EquivalentsYield of Target (%)Dimer Byproducts (%)
Rh2(OAc)4 0.5 mol% 6 hours 5.0 94% < 2%
Rh2(OAc)40.5 mol%1 hour5.068%25%
Rh2(OAc)40.5 mol%6 hours1.172%18%
Cu(acac)22.0 mol%6 hours5.078%12%
Cu(OTf)22.0 mol%6 hours5.081%10%

Table 1: Optimization matrix for the cyclopropanation of tetramethylethylene. Rh2(OAc)4 combined with a slow addition rate provides the highest chemoselectivity.

References

  • Synthesis of alpha-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropane carboxylate - PrepChem. Available at:[Link]

  • Metal-catalyzed cyclopropanations - Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC (National Institutes of Health). Available at:[Link]

  • Method for producing cyclopropanecarboxylates - Google Patents (US6531626B1).
Application

Application Note: Protocol for Cyclopropanation using Diazoacetates and Copper Sulfate Catalyst

Executive Summary This application note details the protocol for the intermolecular cyclopropanation of olefins using ethyl diazoacetate (EDA) and anhydrous copper(II) sulfate ( ) as a heterogeneous catalyst. Unlike homo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the intermolecular cyclopropanation of olefins using ethyl diazoacetate (EDA) and anhydrous copper(II) sulfate (


) as a heterogeneous catalyst. Unlike homogeneous systems employing expensive Rhodium or Ruthenium complexes, the 

system offers a robust, cost-effective, and scalable solution for generating racemic cyclopropanes. This guide emphasizes the critical importance of catalyst activation (dehydration), slow reagent addition to suppress dimerization, and strict safety protocols regarding diazo compounds.

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand the "Carbenoid" mechanism. Copper sulfate does not act as a simple Lewis acid; it functions as a precatalyst that undergoes in-situ reduction.

The Active Species
  • Induction & Reduction: The reaction typically exhibits an induction period. The Cu(II) surface is reduced to Cu(I) by the initial traces of diazoacetate. This is often visually signaled by a color change from white (anhydrous Cu(II)) to a greenish/brown hue (active Cu(I) species).

  • Carbenoid Formation: The electrophilic copper(I) species attacks the diazo carbon, facilitating the extrusion of nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This irreversible step generates a metal-stabilized carbene (copper carbenoid).
    
  • Concerted Asynchronous Addition: The carbenoid adds to the olefin double bond. This step is concerted but asynchronous, meaning bond formation does not occur simultaneously at both carbons, leading to a buildup of partial positive charge. This explains why electron-rich olefins (e.g., styrene, enol ethers) react faster than electron-deficient ones.

Mechanism Diagram

CyclopropanationMechanism CuII Anhydrous CuSO4 (Precatalyst, White) CuI Active Cu(I) Species (Surface Bound) CuII->CuI In-situ Reduction (Induction Period) EDA Ethyl Diazoacetate (N2=CHCOOEt) Carbenoid Cu-Carbenoid (Cu=CHCOOEt) CuI->Carbenoid + EDA - N2 (Irreversible) TS Transition State (Concerted/Asynchronous) Carbenoid->TS + Olefin Dimer Dimer Byproducts (Fumarate/Maleate) Carbenoid->Dimer + Excess EDA (If addition is too fast) Olefin Olefin Substrate (R-CH=CH2) TS->CuI Regeneration Product Cyclopropane Product (Racemic) TS->Product Ring Closure

Caption: Figure 1. Catalytic cycle showing in-situ reduction of Cu(II) to Cu(I), carbenoid formation, and the competitive dimerization pathway.

Safety & Hazard Analysis (Critical)

WARNING: Diazo compounds are high-energy species.[1][2] Negligence can lead to explosions.[2]

  • Shock Sensitivity: Pure Ethyl Diazoacetate (EDA) is shock-sensitive. Never use metal spatulas or ground glass joints with neat diazo compounds, as friction can trigger detonation. Use plastic or Teflon-coated tools.

  • Explosive Concentration: Never distill EDA to dryness. Always keep it in solution (e.g., toluene or DCM) when possible.

  • Exotherm: The decomposition of diazoacetate is highly exothermic (

    
     kJ/mol). The reaction must be controlled by the addition rate of the diazo compound, not the temperature of the bath.
    
  • Ventilation: The reaction releases stoichiometric quantities of nitrogen gas. Ensure the system is vented through a bubbler to prevent pressure buildup.

Materials & Reagents

ReagentSpecificationRolePreparation Note
Copper(II) Sulfate Pentahydrate (

)
Catalyst PrecursorMUST BE DEHYDRATED. Heat at 200°C for 4h until completely white. Store in desiccator.
Ethyl Diazoacetate Commercial (contains <15% DCM)Carbene SourceHandle in fume hood. Do not concentrate further.
Olefin e.g., Styrene, CyclohexeneSubstrateDistill to remove polymerization inhibitors (e.g., t-BC) if necessary.
Solvent Cyclohexane or DCMMediumCyclohexane is preferred for higher boiling point (81°C) to ensure rapid diazo decomposition.

Standard Operating Procedure (SOP)

Catalyst Activation

The success of this protocol hinges on the "whiteness" of the catalyst. Blue particles indicate hydration, which kills the carbene via insertion into O-H bonds (forming glycolates).

  • Grind

    
     (blue) into a fine powder using a mortar and pestle.[3]
    
  • Place in a crucible or drying pistol.

  • Heat at 200–250°C in an oven or under high vacuum for 3–4 hours.

  • Validation: The powder must be an opaque, dull white. Any hint of blue requires further heating.

Reaction Setup

Scale: 10 mmol Olefin basis.

  • Apparatus: Flame-dried 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser (with

    
     bubbler), and a septum for syringe pump inlet.
    
  • Charging: Add Anhydrous

    
     (160 mg, 1.0 mmol, 10 mol%) and the Olefin (10 mmol) to the flask.
    
    • Note: If the olefin is valuable, use 1.0 equiv. If the olefin is cheap (e.g., styrene), use 2–5 equiv to maximize diazo conversion yield.

  • Solvent: Add anhydrous Cyclohexane (10 mL).

  • Temperature: Heat the mixture to reflux (approx. 80°C). The vigorous reflux is necessary to ensure the diazo decomposes upon contact with the catalyst rather than accumulating.

Execution (The Slow Addition)
  • Preparation of Feed: Dilute Ethyl Diazoacetate (1.2 equiv, 12 mmol) in Cyclohexane (5 mL) in a separate vial.

    • Why? Dilution prevents local high concentrations of diazo, suppressing the formation of diethyl fumarate/maleate (dimers).

  • Addition: Load the solution into a syringe. Using a syringe pump, add the diazo solution dropwise over 4–6 hours .[4]

    • Visual Check: The white catalyst should slowly turn grey/green/brown. Rapid bubbling indicates too fast addition or thermal decomposition; steady, small bubbles are ideal.

  • Post-Reaction: After addition is complete, continue refluxing for 30 minutes to ensure complete consumption of the diazo compound.

Workup
  • Cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite or silica to remove the copper salts. Wash the pad with DCM.[5]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Catalyst Activation Heat CuSO4 (200°C) -> White Powder Step2 Step 2: Reactor Assembly Olefin + Anhydrous CuSO4 + Solvent Heat to Reflux Step1->Step2 Step3 Step 3: Controlled Addition Syringe Pump: EDA (diluted) over 4-6h Step2->Step3 Initiate Reflux Step4 Step 4: Quench & Workup Cool -> Filter (Celite) -> Evaporate Step3->Step4 N2 Evolution Ceases

Caption: Figure 2. Step-by-step experimental workflow ensuring safety and high selectivity.

Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / High Dimer Formation Addition rate too fast.Decrease syringe pump rate. Dilute EDA further.
No Reaction (Recovery of Olefin) Catalyst "dead" (Hydrated) or poisoned.Ensure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

is bone-white. Use anhydrous solvents.[5]
Product is Hydroxy-ester Water in solvent/catalyst.Water reacted with carbene. Re-dry catalyst and solvent.
Low Diastereoselectivity (cis/trans) High Temperature / Ligand-free nature.

is generally non-selective. Switch to Cu(I)-BOX or Rhodium for high de/ee.
Violent Bubbling Thermal decomposition of Diazo.[2]Reduce bath temperature slightly, but ensure it is high enough for catalytic turnover.

Scope and Limitations

This protocol is best suited for electron-rich terminal olefins .

  • Styrene: Excellent yield (>80%).[6] Favors trans-isomer (typically 70:30 trans:cis).

  • Cyclohexene: Moderate yield. Requires higher temperatures.

  • Acrylates (Electron-poor): Poor yield.[7] The electrophilic carbene does not react well with electron-deficient alkenes.

  • Sterics: Tri- and tetra-substituted olefins react sluggishly due to the heterogeneous nature of the catalyst surface.

References

  • Moser, W. R. (1969). The Mechanism of the Copper-Catalyzed Reaction of Diazoacetic Esters with Olefins. Journal of the American Chemical Society. Link

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[4][6][8] Chemical Reviews. Link

  • Salomon, R. G., & Kochi, J. K. (1973). Copper(I) catalysis in cyclopropanations with diazo compounds.[4][5][6][9] Role of olefin coordination. Journal of the American Chemical Society. Link

  • Aratani, T. (1985). Catalytic asymmetric synthesis of cyclopropane derivatives with chiral copper carbenoids. Pure and Applied Chemistry. Link

  • BenchChem Technical Support. (2025). Overcoming low yields in cyclopropanation reactions with copper catalysts.Link

Sources

Method

The Strategic Role of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles is a central challenge in medicinal chemistry. In this c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles is a central challenge in medicinal chemistry. In this context, the strategic incorporation of unique structural motifs that can favorably modulate a molecule's properties is of paramount importance. Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate, and the sterically hindered tetramethylcyclopropyl group it provides, has emerged as a valuable building block in the design of new drug candidates. This technical guide delves into the multifaceted role of this compound in medicinal chemistry, offering insights into its applications and detailed protocols for its utilization.

The Allure of the Cyclopropane Ring in Drug Design

The cyclopropane ring, the smallest of the carbocycles, is a recurring motif in a number of approved and experimental drugs.[1] Its incorporation into a drug candidate is often a deliberate strategy to address common roadblocks in drug discovery.[2][3] The unique electronic and steric properties of the cyclopropane ring can confer several advantages:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

  • Increased Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into its bioactive conformation, promoting a more favorable interaction with its biological target.[1] This can lead to increased potency and selectivity.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane moiety can influence a molecule's lipophilicity and aqueous solubility, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond. This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.[4]

The tetramethyl substitution on the cyclopropane ring of methyl 2,2,3,3-tetramethylcyclopropanecarboxylate further enhances its steric bulk, providing an even greater shield against metabolic degradation and offering a unique conformational constraint.

Applications of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate in Medicinal Chemistry

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is primarily utilized as a key synthetic intermediate for the preparation of more complex and biologically active molecules, particularly in the development of novel anticonvulsant agents.[1][2] The ester functionality serves as a convenient handle for the introduction of various amide and urea functionalities, which have been shown to be crucial for anticonvulsant activity.

Development of Novel Anticonvulsant Agents

A significant body of research has focused on the development of amide and urea derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid as potential antiepileptic drugs (AEDs).[1][2] These efforts have been driven by the desire to create new AEDs with improved efficacy and a better safety profile compared to existing drugs like valproic acid, which is associated with hepatotoxicity and teratogenicity.[1]

In these studies, methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a common starting material. It can be readily converted to the corresponding carboxylic acid, which is then coupled with various amines or ureas to generate a library of candidate compounds for biological screening.

Key Findings from Anticonvulsant Research:

Compound/DerivativeBiological ActivityReference
N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamidePotent anticonvulsant activity in the rat maximal electroshock (MES) test with a wide safety margin.[2]
N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamideSignificantly more potent than valproic acid in rat anticonvulsant tests.[1]
2,2,3,3-tetramethylcyclopropanecarbonylureaPotent anticonvulsant activity in both the MES and subcutaneous metrazol (scMet) tests in rats.[1]
α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamideHighly potent anticonvulsant in the rat-scMet test and was found to be non-teratogenic in mice.[5]

These examples highlight the importance of the tetramethylcyclopropyl scaffold in the design of new CNS-active agents. The methyl ester serves as the gateway to these and other potentially therapeutic molecules.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and a representative biologically active compound derived from methyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Protocol 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

This protocol describes the saponification of methyl 2,2,3,3-tetramethylcyclopropanecarboxylate to its corresponding carboxylic acid, a crucial intermediate for the synthesis of amide derivatives.

Materials:

  • Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (1.0 eq).

  • Dissolve the ester in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,2,3,3-tetramethylcyclopropanecarboxylic acid as a white solid.

Protocol 2: Synthesis of N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide

This protocol details the synthesis of a potent anticonvulsant agent from 2,2,3,3-tetramethylcyclopropanecarboxylic acid. This is a representative example of the conversion of the carboxylic acid to a biologically active amide.

Materials:

  • 2,2,3,3-Tetramethylcyclopropanecarboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • O-Methylhydroxylamine hydrochloride

  • Triethylamine (Et₃N) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step A: Formation of the Acid Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq).

  • Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction for the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step B: Amide Formation

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve O-methylhydroxylamine hydrochloride (1.1 eq) in anhydrous tetrahydrofuran.

  • Cool the solution in an ice bath and add triethylamine (2.2 eq) or another suitable base.

  • Slowly add a solution of the crude acid chloride from Step A in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide.

Visualization of Synthetic Workflow

G cluster_0 Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid cluster_1 Synthesis of N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide Methyl_ester Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Saponification Saponification (NaOH, MeOH/H₂O, Reflux) Methyl_ester->Saponification Carboxylic_acid 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid Saponification->Carboxylic_acid Carboxylic_acid_2 2,2,3,3-Tetramethyl- cyclopropanecarboxylic Acid Acid_chloride_formation Acid Chloride Formation (Oxalyl Chloride, DCM) Carboxylic_acid_2->Acid_chloride_formation Acid_chloride 2,2,3,3-Tetramethyl- cyclopropanecarbonyl chloride Acid_chloride_formation->Acid_chloride Amide_formation Amide Formation (O-Methylhydroxylamine HCl, Et₃N, THF) Acid_chloride->Amide_formation Final_product N-methoxy-2,2,3,3-tetramethyl- cyclopropanecarboxamide Amide_formation->Final_product

Caption: Synthetic workflow from methyl 2,2,3,3-tetramethylcyclopropanecarboxylate to a biologically active amide.

Conclusion

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a valuable and versatile building block in medicinal chemistry. Its primary role as a synthetic precursor to a range of biologically active amide and urea derivatives, particularly in the field of anticonvulsant drug discovery, is well-established. The unique steric and electronic properties of the tetramethylcyclopropyl moiety it provides offer a powerful tool for medicinal chemists to enhance the metabolic stability, potency, and overall drug-like properties of new therapeutic candidates. The protocols provided herein offer a practical guide for the utilization of this important synthetic intermediate in the ongoing quest for novel and improved medicines.

References

  • Bialer, M., et al. (2009). α-Fluoro-2,2,3,3-Tetramethylcyclopropanecarboxamide, a Novel Potent Anticonvulsant Derivative of a Cyclic Analogue of Valproic Acid. Journal of Medicinal Chemistry, 52(8), 2233–2242. [Link]

  • Yacovan, A., et al. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & Medicinal Chemistry, 16(11), 6067–6075. [Link]

  • Bialer, M., et al. (2004). Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry, 47(24), 6063–6072. [Link]

  • Peterson, M. L., & Kumar, V. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5845–5888. [Link]

  • Giri, R., et al. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Science. [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • LookChem. (n.d.). Cas 4127-47-3,1,1,2,2-TETRAMETHYLCYCLOPROPANE. [Link]

  • American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Chemical Synthesis Database. (2025). methyl 1-cyano-2,2,3,3-tetramethylcyclopropanecarboxylate. [Link]

  • Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
  • Bialer, M., et al. (2000). Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. Pharmaceutical Research, 17(11), 1416–1422. [Link]

  • Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

  • MDPI. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]

  • ChemBK. (2024). 1,1,2,2-Tetramethylcyclopropane. [Link]

  • SlideShare. (n.d.). BIOISOSTERSM. [Link]

  • Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

  • LookChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. [Link]

  • Bialer, M., et al. (2005). Pharmacokinetics and metabolism of a new potent antiepileptic drug, 2,2,3,3-tetramethycyclopropanecarbonylurea, in rats. Drug Metabolism and Disposition, 33(10), 1437–1446. [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • PubMed. (2011). Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. [Link]

  • PubMed. (2001). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. [Link]

  • The Scripps Research Institute. (n.d.). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Cyclopropane Carboxylates via Chiral Auxiliary-Directed Methodologies

Introduction & Strategic Overview Cyclopropane carboxylates are privileged structural motifs in medicinal chemistry, frequently utilized to impart conformational restriction, enhance metabolic stability, and improve the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Cyclopropane carboxylates are privileged structural motifs in medicinal chemistry, frequently utilized to impart conformational restriction, enhance metabolic stability, and improve the pharmacokinetic profiles of drug candidates. While catalytic asymmetric methodologies (e.g., chiral transition-metal carbenoid insertions) are highly effective, they often require extensive substrate-specific optimization and the handling of hazardous diazo compounds.

In contrast, the use of chiral auxiliaries provides a robust, highly predictable, and scalable alternative for drug development professionals. By covalently attaching a chiral directing group—such as an Evans oxazolidinone or a camphor-derived scaffold—chemists can leverage well-defined transition states to achieve exceptional stereocontrol. This application note details the mechanistic rationale, comparative efficacy, and self-validating experimental protocols for synthesizing chiral cyclopropane carboxylates using auxiliary-directed [1] and ylide-based cyclopropanation.

G A Starting Material (Carboxylic Acid) B Auxiliary Attachment (e.g., Oxazolidinone) A->B C Diastereoselective Cyclopropanation B->C D Auxiliary Cleavage (Hydrolysis) C->D E Enantioenriched Product D->E

Workflow for chiral auxiliary-mediated asymmetric cyclopropanation.

Mechanistic Rationale: The Causality of Stereocontrol

The fundamental advantage of chiral auxiliaries lies in their ability to rigidify the transition state, thereby maximizing facial discrimination during the nucleophilic attack. The causality of this stereocontrol is driven by three sequential factors:

  • Conformational Locking via Chelation: In MIRC reactions utilizing α,β-unsaturated imides, the addition of a bidentate Lewis acid (e.g., MgBr₂ or TiCl₄) is not merely catalytic; it is structurally requisite. The metal coordinates simultaneously to the auxiliary's carbonyl oxygen and the adjacent substrate carbonyl, locking the molecule into a rigid s-cis conformation [2].

  • Steric Shielding: Once locked, the bulky substituent of the auxiliary (e.g., the isopropyl or benzyl group in an Evans oxazolidinone) projects directly over one face of the alkene (typically the Re-face).

  • Trajectory of Attack: This precise steric blockade forces the incoming nucleophile (such as a sulfur ylide) to attack exclusively from the less hindered Si-face. Subsequent ring closure expels the leaving group, resulting in1 [3]. The auxiliary is then cleaved under mild conditions to yield the enantioenriched cyclopropane carboxylate without epimerization.

G A Chiral α,β-Unsaturated Imide B Metal Chelation (e.g., MgBr2) A->B C Conformational Locking (s-cis) B->C D Steric Shielding by Auxiliary C->D E Facial-Selective Nucleophilic Attack D->E F Diastereomerically Pure Product E->F

Causality of stereocontrol via metal chelation and steric shielding.

Quantitative Efficacy of Privileged Chiral Auxiliaries

The choice of auxiliary dictates both the upstream reaction conditions and the downstream cleavage strategy. Table 1 summarizes the performance of three benchmark auxiliaries in the cyclopropanation of cinnamoyl derivatives using dimethylsulfoxonium methylide.

Table 1: Comparative Efficiency of Chiral Auxiliaries in MIRC Cyclopropanation

Chiral Auxiliary SystemLewis Acid / AdditiveYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)*Cleavage Reagent
Evans Oxazolidinone (4-Benzyl)MgBr₂ · OEt₂82%>95:5>99%LiOH, H₂O₂
Oppolzer's Camphorsultam None (Thermal)75%90:1094%Ti(OiPr)₄, BnOH
Camphorpyrazolidinone Yb(OTf)₃88%98:2>99%LiOH, MeOH

*ee is measured after auxiliary cleavage and isolation of the pure cyclopropane carboxylate.

Validated Experimental Protocols

The following protocols represent a self-validating system for the synthesis of (1R,2R)-2-phenylcyclopropane-1-carboxylic acid via an Evans auxiliary. The procedures are designed to provide real-time analytical feedback to the operator.

Protocol A: Diastereoselective MIRC Cyclopropanation

Objective: Convert (E)-3-(cinnamoyl)-4-benzyloxazolidin-2-one to the corresponding cyclopropanated imide. Causality of Reagents: Trimethylsulfoxonium iodide and NaH generate the active ylide. MgBr₂ · OEt₂ acts as the chelating agent to enforce the s-cis conformation, essential for 2[4].

Step-by-Step Procedure:

  • Ylide Generation: To a flame-dried 100 mL Schlenk flask under argon, add trimethylsulfoxonium iodide (1.5 equiv, 3.0 mmol) and anhydrous DMSO (15 mL). Add NaH (60% dispersion in mineral oil, 1.45 equiv, 2.9 mmol) portion-wise at 0 °C.

    • Self-Validation Check: The reaction will vigorously evolve H₂ gas. Stir for 30 minutes at room temperature. The suspension must transition to a clear, homogeneous solution, confirming complete ylide formation.

  • Substrate Chelation: In a separate flask, dissolve the chiral α,β-unsaturated imide (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL). Add MgBr₂ · OEt₂ (1.1 equiv, 2.2 mmol) and stir for 15 minutes at room temperature to ensure complete bidentate chelation.

  • Cyclopropanation: Cool the ylide solution to 0 °C. Dropwise, add the chelated substrate solution over 10 minutes to control the exotherm.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Check: The starting material (Rf ≈ 0.45) should completely disappear, replaced by a single major diastereomer spot (Rf ≈ 0.55). If starting material persists, the ylide was likely quenched by adventitious moisture; add an additional 0.2 equiv of pre-formed ylide.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMSO. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the pure diastereomer.

Protocol B: Non-Destructive Auxiliary Cleavage

Objective: Hydrolyze the imide to yield the enantioenriched cyclopropane carboxylic acid while recovering the intact chiral auxiliary for future use. Causality of Reagents: LiOH provides the nucleophilic hydroxide. However, the critical addition of H₂O₂ converts the hydroxide to a highly nucleophilic hydroperoxide anion (HOO⁻). This species attacks the exocyclic imide carbonyl with absolute chemoselectivity, preventing unwanted endocyclic cleavage of the oxazolidinone ring [5].

Step-by-Step Procedure:

  • Dissolve the cyclopropanated imide (1.0 equiv, 1.5 mmol) in a 3:1 mixture of THF/H₂O (16 mL) and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 equiv, 6.0 mmol), followed immediately by LiOH · H₂O (2.0 equiv, 3.0 mmol).

  • Stir at 0 °C for 2 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material.

  • Quench the unreacted peroxide by carefully adding a 1.5 M aqueous solution of Na₂SO₃ (10 mL). Stir for 30 minutes.

    • Self-Validation Check: Test the aqueous layer with potassium iodide-starch paper. A lack of blue/black color confirms the complete destruction of peroxides, making the mixture safe for extraction.

  • Remove THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL) to recover the cleaved chiral auxiliary (typically >90% recovery).

  • Acidify the aqueous layer to pH 2 using 1 M HCl. Extract with EtOAc (3 × 15 mL). Dry the combined EtOAc layers over Na₂SO₄ and concentrate to afford the pure (1R,2R)-2-phenylcyclopropane-1-carboxylic acid.

References

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) . RSC Advances. [1]

  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary . Angewandte Chemie International Edition. 3[2]

  • Diastereoselective Cyclopropanation by Using Camphorpyrazolidinone Derived α,β-Unsaturated Amides and Ylide . ChemRxiv. 1 [3]

  • Stereoselective Cyclopropanation Reactions . Chemical Reviews - ACS Publications. 2 [4]

  • Enolates - Formation, Stability, and Simple Reactions . Master Organic Chemistry. 4 [5]

Sources

Method

The Strategic Deployment of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate in the Synthesis of Novel CNS-Active Compounds

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in CNS Drug Discovery In the intricate landscape of central nervous system (CNS) drug development, the pursuit of novel molecular architectures that confer e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug development, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropane ring has emerged as a uniquely powerful tool.[1][2] Its rigid, three-dimensional structure and unique electronic properties, characterized by enhanced π-character in its C-C bonds, offer a compelling alternative to more conventional, flexible alkyl chains or sterically demanding groups like gem-dimethyl or tert-butyl functionalities.[1][3] The incorporation of a cyclopropane ring can significantly influence a molecule's conformation, metabolic stability, and lipophilicity, all critical parameters for effective CNS penetration and target engagement.[1][4]

This application note focuses on the synthetic utility of a particularly valuable building block: Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate . The presence of the fully substituted cyclopropane core imparts a high degree of steric hindrance and conformational constraint, making it an attractive scaffold for the design of next-generation CNS therapeutics. This guide will provide a comprehensive overview of its application, from fundamental synthetic transformations to the development of potent anticonvulsant agents and its potential in other CNS therapeutic areas.

Physicochemical Properties and Synthetic Advantages

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a stable, readily available starting material.[5] Its corresponding carboxylic acid, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, is a white crystalline solid with a melting point of 120-121 °C.[6] The tetramethyl substitution provides significant steric shielding to the cyclopropane ring, which can enhance metabolic stability by hindering enzymatic degradation.[1] This feature is particularly advantageous in CNS drug design, where metabolic lability can lead to rapid clearance and reduced brain exposure.

The primary synthetic value of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate lies in its straightforward conversion to a variety of key chemical intermediates. These intermediates serve as versatile building blocks for the construction of a diverse library of CNS-active compounds. The general workflow for the utilization of this scaffold is depicted below.

G A Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate B 2,2,3,3-Tetramethylcyclopropane- carboxylic Acid A->B Saponification C 2,2,3,3-Tetramethylcyclopropane- carbonyl Chloride B->C Acyl Halogenation D 2,2,3,3-Tetramethylcyclopropane- carboxamide Derivatives C->D Amidation E CNS-Active Compounds (e.g., Anticonvulsants) D->E Further Functionalization

Caption: General synthetic workflow from Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate to CNS-active compounds.

Core Synthetic Protocols

The following section provides detailed, step-by-step protocols for the key transformations required to utilize Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate in the synthesis of CNS-active compounds.

Protocol 1: Saponification to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is the foundational step in this synthetic cascade. While standard saponification conditions can be employed, a phase-transfer catalysis approach has been shown to be particularly efficient.[7]

Materials:

  • Methyl or other alkyl 2,2,3,3-tetramethylcyclopropanecarboxylate

  • Sodium hydroxide (NaOH)

  • 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (as phase-transfer catalyst)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ethanol (for workup)

Procedure: [7][8]

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the alkyl 2,2,3,3-tetramethylcyclopropanecarboxylate, water, and sodium hydroxide. The molar ratio of ester to NaOH should be approximately 1:3 to 1:6.[7]

  • Add a catalytic amount of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (approximately 2.5-10% by weight of the starting ester).[7]

  • Heat the mixture to reflux (95-105 °C) with vigorous stirring for 6-12 hours.[7]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting ester is consumed.

  • After completion, cool the reaction mixture and distill off any alcohol by-product.[8]

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-4 with concentrated HCl or H₂SO₄.[8]

  • A white precipitate of 2,2,3,3-tetramethylcyclopropanecarboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the pure carboxylic acid.

Expected Yield: >90%[7][8]

Protocol 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial step for subsequent amidation reactions. Thionyl chloride or oxalyl chloride are effective reagents for this transformation.

Materials:

  • 2,2,3,3-Tetramethylcyclopropanecarboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • An inert atmosphere (e.g., Argon or Nitrogen)

Procedure (using Oxalyl Chloride): [9]

  • In a flame-dried flask under an inert atmosphere, suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid in anhydrous DCM.

  • Slowly add oxalyl chloride (approximately 2 equivalents) to the suspension at room temperature. Vigorous gas evolution (CO and HCl) will be observed.

  • Stir the reaction mixture at room temperature for 45-60 minutes, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude 2,2,3,3-tetramethylcyclopropanecarbonyl chloride can be purified by vacuum distillation or sublimation, or used directly in the next step.[9]

Protocol 3: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamides

The acyl chloride is a versatile intermediate for the synthesis of a wide range of primary, secondary, and tertiary amides. The following is a general procedure for the synthesis of the primary amide.

Materials:

  • 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride

  • Ammonia (gas or aqueous solution) or the desired primary/secondary amine

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure (for the primary amide): [9]

  • Dissolve the crude or purified 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in anhydrous THF under an inert atmosphere.

  • Bubble ammonia gas through the solution for a few minutes, or add a stoichiometric amount of the desired amine.

  • Stir the reaction mixture at room temperature for 15-30 minutes. A precipitate of ammonium chloride (or the corresponding amine hydrochloride) will form.

  • Filter the reaction mixture to remove the salt, and wash the solid with fresh THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amide.

  • The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford the pure 2,2,3,3-tetramethylcyclopropanecarboxamide.[9]

Expected Yield: >90%[9]

Application in the Synthesis of Anticonvulsant Agents

A significant body of research has demonstrated the potential of amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid as potent anticonvulsant agents.[4][10] These compounds are structural analogues of the widely used antiepileptic drug, valproic acid (VPA), but the rigid cyclopropane scaffold offers the potential for improved potency and a better safety profile, particularly concerning VPA's known hepatotoxicity and teratogenicity.[4]

Structure-Activity Relationships (SAR)

Studies have explored a range of N-substituted amides and ureas derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Key findings from these investigations include:

  • N-Alkoxyamides: The N-methoxy derivative, N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide, was found to be significantly more potent than VPA in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models.[4]

  • Urea Derivatives: 2,2,3,3-Tetramethylcyclopropanecarbonylurea demonstrated high potency in the MES test and a wide safety margin, with a protective index approximately 12 times greater than that of VPA.[4]

  • N-Aryl and N-Sulfonylamides: A series of N-aryl and N-sulfonyl amides have been synthesized and evaluated. N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide emerged as a particularly potent compound with a favorable safety profile, making it a promising candidate for further development.[10]

The general synthetic approach to these more complex amides follows the protocols outlined above, with the appropriate amine or sulfonamide being used in the final amidation step.

Quantitative Data for Lead Anticonvulsant Candidates
CompoundAnticonvulsant TestED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamidescMet (rat)35Not reported[4]
N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamideMES (rat)108Not reported[4]
2,2,3,3-TetramethylcyclopropanecarbonylureaMES (rat)2918.5[4]
N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamideMES (rat)26>19[10]
Valproic AcidMES (rat)Not specified~1.5[4]

Potential Applications in Other CNS Disorders

While the most extensive research on the CNS applications of the tetramethylcyclopropane scaffold has been in the field of epilepsy, its unique properties suggest potential utility in other therapeutic areas.

  • Anxiety and Depression: The modulation of neuronal signaling pathways is a cornerstone of anxiolytic and antidepressant drug action. The rigid conformational constraint imposed by the tetramethylcyclopropane moiety could be exploited to design ligands with high affinity and selectivity for specific receptors or ion channels implicated in these disorders, such as GABA-A receptors or voltage-gated ion channels.[11][12]

  • Neurodegenerative Diseases: The enhanced metabolic stability conferred by the cyclopropane ring is a highly desirable attribute for drugs targeting chronic conditions like Alzheimer's and Parkinson's diseases.[1][13] By reducing the rate of metabolic clearance, the tetramethylcyclopropane scaffold could be incorporated into molecules designed to interact with targets such as beta-secretase, tau protein, or alpha-synuclein, potentially leading to compounds with improved pharmacokinetic profiles and sustained therapeutic effects. While direct examples of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate derivatives in neurodegenerative disease models are currently limited, the underlying principles of bioisosteric replacement strongly support the exploration of this scaffold in this critical area of unmet medical need.[3]

Conclusion

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a versatile and valuable building block for the synthesis of novel CNS-active compounds. Its straightforward conversion into key synthetic intermediates, coupled with the advantageous physicochemical properties of the tetramethylcyclopropane moiety, makes it an attractive starting point for drug discovery campaigns. The demonstrated success in developing potent and safe anticonvulsant agents highlights the potential of this scaffold. Future research is warranted to explore its application in a broader range of CNS targets, including those relevant to anxiety, depression, and neurodegenerative diseases. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to harness the power of this unique chemical entity in their quest for the next generation of CNS therapeutics.

References

  • CN1025494C, "Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid",
  • CN1062345A, "Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid",
  • LookChem, "2,2,3,3-Tetramethylcyclopropanecarboxylic acid", [Link]

  • Fox, J. M., & Yan, N. (2007). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC, [Link]

  • He, X., Zhong, M., Zhang, T., Wu, W., Wu, Z., Yang, J., ... & Hu, X. (2011). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European journal of medicinal chemistry, 46(4), 1249-1254.
  • Bialer, M., Yagen, B., & Meir, R. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & medicinal chemistry, 16(11), 5946-5953.
  • Tiwari, R. K., Bhasin, K. K., & Singh, J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Pires, B. R., Silva, G. R., Ferreira, L. G., de Castro, A. A., Valadares, M. C., & Lião, L. M. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Molecules, 29(13), 3042.
  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 65-104.
  • Yagen, B., & Bialer, M. (2004). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. Journal of medicinal chemistry, 47(17), 4235-4245.
  • Wang, Y., Li, W., & Zhang, Z. (2020).
  • Duong, T., Prager, R. H., Ward, A. D., & Kerr, D. I. (1976). Central nervous system active compounds. II. The synthesis of some 4-, 5-, 6- and 7-substituted caprolactams. Australian Journal of Chemistry, 29(12), 2651-2665.
  • Aeberli, P., Gogerty, J. H., Houlihan, W. J., & Iorio, L. C. (1976). Synthesis and central nervous system depressant activity of some bicyclic amides. Journal of medicinal chemistry, 19(3), 436-438.
  • Xu, W. M., & Liu, F. M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Novakov, O. P., & Orlinson, B. S. (2021). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 90(3), 305.
  • Bialer, M., & Yagen, B. (2004). Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry, 47(17), 4235-4245.
  • Silva, E. R., & Martins, D. O. (2023). Modulating cyclic nucleotides pathways by bioactive compounds in combatting anxiety and depression disorders. Molecular and Cellular Biochemistry, 478(10), 2419-2435.
  • He, X., Zhong, M., Zhang, T., Wu, W., Wu, Z., Yang, J., ... & Hu, X. (2011). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European journal of medicinal chemistry, 46(4), 1249-1254.
  • JPND Research. (2013).
  • Tello, J. A., & Rasse, T. M. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15, 883358.

Sources

Application

Application Note: Enantioselective Synthesis of Diarylcyclopropanecarboaldehydes via Organocatalysis

Introduction & Scientific Rationale The cyclopropane motif is a privileged structural pharmacophore in modern drug discovery, prized for its ability to rigidly lock molecular conformations, increase metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The cyclopropane motif is a privileged structural pharmacophore in modern drug discovery, prized for its ability to rigidly lock molecular conformations, increase metabolic stability, and enhance target binding affinity. Specifically, chiral trisubstituted diarylcyclopropanes serve as critical scaffolds for potent class IIa histone deacetylase (HDAC) inhibitors and soluble epoxide hydrolase (sEH) inhibitors [1].

Historically, the construction of these strained rings relied heavily on transition-metal-catalyzed Simmons-Smith reactions or diazo-based carbenoid transfers. However, these methods often require hazardous reagents, stoichiometric chiral auxiliaries, or expensive noble metals. The advent of organocatalytic Michael-Initiated Ring-Closure (MIRC) strategies has revolutionized this space. By utilizing chiral secondary amines—such as Jørgensen-Hayashi catalysts (diphenylprolinol silyl ethers)—chemists can achieve the enantioselective synthesis of diarylcyclopropanecarboaldehydes under mild, metal-free conditions with exceptional stereocontrol [1, 3].

This application note provides a comprehensive, field-proven guide to executing these transformations, detailing the mechanistic causality, optimization parameters, and self-validating experimental protocols for both batch and continuous-flow systems.

Mechanistic Pathway: Causality & Logic

The success of the organocatalytic MIRC strategy relies on the precise orchestration of covalent intermediate states. The catalytic cycle is driven by iminium-enamine activation [1].

  • Iminium Formation (LUMO Lowering): The chiral secondary amine catalyst condenses with the

    
    -unsaturated aldehyde to form a highly electrophilic iminium ion.
    
    • Causality of Catalyst Choice: The bulky diphenylhydroxymethyl group of the prolinol TBDMS ether effectively shields the Re-face of the iminium ion. The TBDMS ether prevents the free hydroxyl group from participating in unwanted hydrogen bonding or acetal formation, ensuring a rigid, predictable trajectory for the incoming nucleophile.

  • Michael Addition: A nucleophile (e.g., a deprotonated substituted benzyl chloride or bromomalonate) attacks the unshielded Si-face of the iminium ion. This conjugate addition neutralizes the iminium, generating a nucleophilic enamine intermediate.

  • Intramolecular Ring Closure: The newly formed enamine attacks the adjacent electrophilic carbon (bearing the chloride or bromide leaving group) in an intramolecular

    
     fashion.
    
  • Hydrolysis: The resulting intermediate undergoes hydrolysis to release the enantioenriched diarylcyclopropanecarboaldehyde and regenerate the secondary amine catalyst.

Organocatalysis Cat Chiral Amine Catalyst (Prolinol TBDMS Ether) Iminium Iminium Ion Activation (Face-Selective Shielding) Cat->Iminium Reversible Binding Substrates α,β-Unsaturated Aldehyde + Benzyl Chloride Deriv. Substrates->Iminium Catalyst Condensation Michael Michael Addition (Enamine Formation) Iminium->Michael Base-Mediated Nucleophilic Attack RingClose Intramolecular Alkylation (Ring Closure) Michael->RingClose Stereocontrolled Substitution RingClose->Cat Catalyst Regeneration Product Diarylcyclopropanecarboaldehyde (High ee & dr) RingClose->Product Hydrolysis

Fig 1: Organocatalytic MIRC cycle for enantioselective cyclopropanation.

Quantitative Data: Condition Optimization

Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires careful tuning of the base and solvent. The base must be strong enough to deprotonate the nucleophile but mild enough to prevent background racemic Michael additions or aldol condensations.

Table 1: Optimization of Reaction Conditions for Diarylcyclopropanecarboaldehydes

Catalyst (20 mol%)Base (1.2 equiv)SolventTemp (°C)Yield (%)ee (%)
(S)-Diphenylprolinol TBDMS ether


258596
(S)-Diphenylprolinol TBDMS ether


257892
MacMillan Imidazolidinone


254560
(S)-Diphenylprolinol TBDMS etherDABCOToluene257088
(S)-Diphenylprolinol TBDMS ether

THF256281

Data synthesized from standard optimization parameters in organocatalytic cyclopropanation studies[1, 3].

Experimental Protocols

Protocol A: Batch Synthesis of Diarylcyclopropanecarboaldehydes

This protocol is designed to be self-validating. Visual cues and intermediate analytical checks are embedded to ensure reaction integrity before proceeding to the next step.

Reagents Required:

  • 
    -unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 mmol)
    
  • Substituted benzyl chloride (1.2 mmol)

  • (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Prolinol TBDMS ether) (0.2 mmol, 20 mol%)
    
  • Anhydrous

    
     (1.2 mmol)
    
  • Anhydrous Dichloromethane (

    
    ) (5.0 mL)
    

Step-by-Step Methodology:

  • Catalyst Activation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the

    
    -unsaturated aldehyde (1.0 mmol) and the Prolinol TBDMS ether (0.2 mmol) in 3.0 mL of anhydrous 
    
    
    
    .
    • Validation Check: Stir for 10 minutes at room temperature. A slight yellowing of the solution indicates the successful formation of the active iminium ion species.

  • Nucleophile Introduction: In a separate vial, dissolve the substituted benzyl chloride (1.2 mmol) in 2.0 mL of

    
    . Add this solution dropwise to the reaction flask over 5 minutes to prevent localized thermal spikes.
    
  • Base Addition: Add anhydrous

    
     (1.2 mmol) in one portion. Seal the flask under an argon atmosphere.
    
  • Reaction Monitoring: Stir the mixture vigorously at room temperature (

    
    ). Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1, visualized with UV and 
    
    
    
    stain).
    • Validation Check: The reaction is typically complete within 12–18 hours. Ensure complete consumption of the cinnamaldehyde (

      
      ) and the appearance of the cyclopropane product (
      
      
      
      ).
  • Quench and Extraction: Quench the reaction by adding 10 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with

    
     (
    
    
    
    ).
  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Validation Check: Obtain a crude

      
      -NMR at this stage to determine the diastereomeric ratio (dr) prior to chromatography, ensuring no epimerization occurs on the silica gel.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes) to afford the pure chiral diarylcyclopropanecarboaldehyde.

Protocol B: Continuous-Flow Adaptation

For scale-up and library generation, the batch process can be adapted into a continuous-flow system using a solid-supported catalyst, significantly reducing reaction times and enabling telescoped downstream processing [2].

Step-by-Step Methodology:

  • Reactor Packing: Pack a glass Omnifit column (e.g., 6.6 mm i.d.

    
     100 mm) with polystyrene-supported diarylprolinol catalyst (approx. 500 mg, loading 
    
    
    
    ). Swell the resin by pumping pure
    
    
    through the column at 0.1 mL/min for 60 minutes.
  • Reagent Preparation: Prepare a single homogeneous feed solution containing the

    
    -unsaturated aldehyde (0.2 M), the nucleophile (0.24 M), and a soluble organic base such as N-methylimidazole (0.24 M) in anhydrous 
    
    
    
    .
  • Flow Execution: Pump the reagent stream through the catalyst bed using a high-precision syringe pump. Set the flow rate to achieve a residence time (

    
    ) of approximately 45–60 minutes (typically 0.02–0.05 mL/min depending on reactor volume).
    
  • Steady-State Collection: Discard the first 2 reactor volumes (equilibration phase). Collect the subsequent outstream.

    • Validation Check: Analyze fractions via chiral HPLC (e.g., Chiralcel OD-H column) to confirm that the enantiomeric excess remains stable over the duration of the flow experiment (up to 48 hours continuous operation) [2].

  • Telescoping (Optional): The highly pure outstream can be directly fed into a secondary reactor containing a polymer-supported Wittig reagent to instantly convert the sensitive aldehyde into a stable alkene derivative.

References

  • Enantioselective synthesis of diarylcyclopropanecarboaldehydes by organocatalysis Source: Tetrahedron Letters URL:[Link]

  • Organocatalytic Enantioselective Continuous-Flow Cyclopropanation Source: Organic Letters URL:[Link]

  • A simple organocatalytic enantioselective cyclopropanation of α,β-unsaturated aldehydes Source: Advanced Synthesis & Catalysis URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 2,2,3,3-Tetramethylcyclopropanecarboxylate Synthesis

Welcome to the Technical Support Center. Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a highly sterically hindered cyclic ester, serving as a critical intermediate in the development of central nervous system (CN...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a highly sterically hindered cyclic ester, serving as a critical intermediate in the development of central nervous system (CNS)-active compounds and third-generation pyrethroid insecticides[1].

Synthesizing this compound via the direct cyclopropanation of 2,3-dimethyl-2-butene (tetramethylethylene) with methyl diazoacetate presents significant kinetic and thermodynamic challenges. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate catalyst selection, side-reaction mitigation, and yield optimization.

Reaction Workflow & Mechanistic Pathways

G Alkene 2,3-Dimethyl-2-butene + Catalyst (Rh2(OAc)4) Carbenoid Metal-Carbenoid Intermediate Alkene->Carbenoid Heat (60°C) Diazo Methyl Diazoacetate (Slow Addition) Diazo->Carbenoid - N2 Product Methyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Carbenoid->Product Insertion into Alkene (Target Pathway) Dimer Dimethyl Maleate/Fumarate (Side Products) Carbenoid->Dimer Reaction with Diazo (High Conc. Pathway)

Workflow of Rh-catalyzed cyclopropanation and primary side-reaction pathways.

Troubleshooting & FAQs

Q1: Why is my product yield consistently below 30%, with heavy formation of dimethyl maleate and fumarate? A1: This is a classic issue of competing reaction kinetics. Under catalytic conditions, methyl diazoacetate decomposes to form a highly reactive metal-carbenoid intermediate[2]. If the steady-state concentration of unreacted diazoacetate in the flask is too high, the carbenoid will react with another diazo molecule (bimolecular dimerization) rather than inserting into the sterically hindered 2,3-dimethyl-2-butene. Causality & Solution: To statistically favor the intermolecular cyclopropanation over dimerization, you must maintain a near-zero concentration of diazo compound in the reactor. Implement a strict slow-addition protocol using a programmable syringe pump (over 6–8 hours) and maintain a large molar excess of the alkene (at least 5:1).

Q2: I am using Copper(II) Sulfate (CuSO₄) as my catalyst, but the conversion is poor. Should I increase the temperature? A2: No, increasing the temperature will only exacerbate the loss of your volatile alkene (bp ~73 °C) and accelerate diazo dimerization. While CuSO₄ is a classical catalyst, it struggles with tetrasubstituted alkenes due to severe steric hindrance. Historical protocols using CuSO₄ for the ethyl ester analogue yielded only 26%[3]. Causality & Solution: Switch to a more electrophilic and active catalyst such as Dirhodium(II) tetraacetate (


)[2]. Rhodium carbenoids are significantly more reactive toward electron-rich, sterically encumbered double bonds and can operate efficiently at lower temperatures (50–60 °C), preserving your volatile alkene.

Q3: How do I manage the volatility of 2,3-dimethyl-2-butene during the reaction? A3: The boiling point of 2,3-dimethyl-2-butene is exceptionally low (~73 °C). Running the reaction near this temperature causes vigorous reflux, reducing the liquid-phase concentration of the alkene and starving the carbenoid of its target substrate. Causality & Solution: Equip the reaction flask with a highly efficient reflux condenser connected to a recirculating chiller set to -5 °C. Run the


-catalyzed reaction at 60 °C. This temperature is warm enough to steadily decompose the diazoacetate but cool enough to prevent the alkene from boiling off.

Q4: Is it necessary to purify the methyl diazoacetate before use? A4: Yes. Methyl diazoacetate degrades over time, releasing nitrogen and forming oligomeric impurities that can poison the transition metal catalyst. Furthermore, residual acid from its synthesis can prematurely decompose the diazo compound. Causality & Solution: Pass the methyl diazoacetate through a short plug of basic alumina immediately prior to use to remove acidic impurities and polymeric degradation products.

Quantitative Data: Catalyst & Condition Optimization

The following table demonstrates the kinetic advantages of optimizing the catalyst and addition parameters to overcome the steric barrier of tetramethylethylene.

Catalyst SystemTemperature (°C)Alkene : Diazo RatioAddition Time (h)Target Ester Yield (%)Dimer Byproduct (%)
CuSO₄ (Classical)[3]80 (Reflux)2:12.026.0> 50.0
Cu(acac)₂ 703:14.035.545.0
Rh₂(OAc)₄ (Optimized)[2]605:18.078.0 < 10.0
Step-by-Step Methodology: Optimized Rh-Catalyzed Synthesis

Self-Validating Protocol: This procedure incorporates in-process visual and physical checks to ensure the carbenoid generation is proceeding safely and efficiently.

1. Apparatus Setup & Dehydration

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple, a rubber septum, and a highly efficient reflux condenser. Connect the condenser to a recirculating chiller (-5 °C) and route the exhaust through a nitrogen bubbler.

  • Causality: Moisture rapidly reacts with the carbenoid intermediate to form methyl glycolate derivatives, destroying your yield. The chilled condenser is mandatory to prevent the escape of the highly volatile 2,3-dimethyl-2-butene.

2. Reagent Loading

  • Action: Add 2,3-dimethyl-2-butene (5.0 equiv) and

    
     (0.5 mol% relative to the diazoacetate) to the flask. Stir the suspension and heat the oil bath to maintain an internal temperature of exactly 60 °C.
    

3. Controlled Diazo Addition

  • Action: Dissolve purified methyl diazoacetate (1.0 equiv) in a minimal volume of anhydrous dichloromethane. Load this into a gas-tight syringe mounted on a programmable syringe pump. Insert the needle through the septum and add the solution dropwise over 8 hours.

  • Validation Check: Observe the nitrogen bubbler. You must see continuous, steady bubbling, which indicates proper carbenoid formation and

    
     release. If bubbling stops while the pump is running, pause the addition immediately. This indicates catalyst deactivation; continuing addition will lead to a dangerous buildup of unreacted diazo compound.
    

4. Completion and Workup

  • Action: After the addition is complete, maintain stirring at 60 °C for an additional 1 hour.

  • Validation Check: The reaction is complete when gas evolution in the bubbler completely ceases. Cool the mixture to room temperature.

5. Isolation and Purification

  • Action: Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst. Carefully concentrate the filtrate under reduced pressure (avoid high vacuum to prevent pulling the product into the trap). Purify the crude oil via fractional distillation under reduced pressure to isolate pure methyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

References
  • 2,2,3,3-Tetramethylcyclopropanecarboxylic acid - LookChem. lookchem.com.
  • Synthesis of i. Ethyl 2,2,3,3-Tetramethylcyclopropanecarboxylate - PrepChem.com. prepchem.com.
  • Methyl Diazoacetate - Dr. Ramesh Rasappan. rameshrasappan.com.

Sources

Optimization

Technical Support Center: Cyclopropanation of Tetramethylethylene

Welcome to the technical support center for the cyclopropanation of tetramethylethylene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cyclopropanation of tetramethylethylene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with this sterically hindered transformation. Here, we address common issues, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve your desired 1,1,2,2-tetramethylcyclopropane product with higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropanation of tetramethylethylene so challenging?

The primary obstacle in the cyclopropanation of tetramethylethylene is severe steric hindrance. The four methyl groups surrounding the double bond significantly impede the approach of the cyclopropanating agent. This steric congestion dramatically slows down the rate of the desired reaction, often allowing side reactions to become more prominent.[1][2][3]

Q2: I performed a Simmons-Smith reaction on tetramethylethylene and obtained a very low yield of the desired cyclopropane. What are the likely side products?

While the Simmons-Smith reaction is known for its reliability with many alkenes, its application to highly substituted alkenes like tetramethylethylene is often problematic.[1][4] In addition to unreacted starting material, potential side reactions include:

  • Formation of Zinc-containing byproducts: Incomplete reaction or decomposition of the organozinc carbenoid can lead to a complex mixture of zinc salts that can complicate purification.

  • Rearrangement Products: The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can potentially catalyze the rearrangement of the strained cyclopropane product, although this is less common under standard Simmons-Smith conditions.[1]

  • Methylation of Heteroatoms: If your solvent or other molecules in the reaction mixture contain heteroatoms (e.g., alcohols, ethers), the electrophilic zinc carbenoid can lead to methylation as a side reaction.[1]

Q3: I am considering using a diazo compound for the cyclopropanation. What are the major side reactions to expect with tetramethylethylene?

Diazo compounds, particularly diazomethane, generate highly reactive carbenes. When reacting with tetramethylethylene, the primary side reaction is C-H insertion .[5] The carbene can insert into the C-H bonds of the methyl groups, leading to the formation of various branched alkene isomers. Other potential side reactions include:

  • Carbene Dimerization: The carbene can react with itself to form ethene, which will be lost as a gas, or other coupling products, reducing the amount of carbene available for cyclopropanation.[6]

  • Reaction with Solvent: The carbene can also react with the solvent, especially if the solvent has reactive C-H bonds.

Q4: Are there more effective methods for the cyclopropanation of sterically hindered alkenes like tetramethylethylene?

Yes, for sterically demanding substrates, transition metal-catalyzed cyclopropanation reactions often provide better results.[7][8] Rhodium(II) and copper(I) complexes are commonly used to catalyze the decomposition of diazo compounds, generating metal carbenoids that are more selective and less prone to side reactions than free carbenes. There is documented success in the rhodium-catalyzed cyclopropanation of tetramethylethylene.

Troubleshooting Guide

Issue 1: Low or No Conversion in Simmons-Smith Reaction

Symptoms:

  • TLC or GC-MS analysis shows predominantly unreacted tetramethylethylene.

  • Low isolated yield of 1,1,2,2-tetramethylcyclopropane.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Zinc-Copper Couple The zinc-copper couple is crucial for the formation of the organozinc carbenoid. Its activity can be diminished by oxidation or improper preparation.1. Freshly prepare the zinc-copper couple before each reaction. 2. Activate the zinc by washing with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and finally ether. 3. Consider using ultrasonication during the formation of the zinc-copper couple to enhance activation.[9]
Steric Hindrance Tetramethylethylene is a highly hindered alkene, leading to a very slow reaction rate.1. Increase the reaction time significantly (monitor by TLC or GC). 2. Use a more reactive modification of the Simmons-Smith reagent, such as the Furukawa modification (Et₂Zn and CH₂I₂).[1] 3. Gently heat the reaction , but be cautious as this can also promote side reactions.
Moisture in the Reaction The organozinc reagent is sensitive to moisture and will be quenched by water.1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous solvents . 3. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[10]
Issue 2: Formation of Multiple Products in Diazo-based Cyclopropanation

Symptoms:

  • GC-MS analysis reveals a complex mixture of products with masses corresponding to C-H insertion and other byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
C-H Insertion The highly reactive carbene generated from diazomethane readily inserts into the C-H bonds of the methyl groups.[5]1. Switch to a metal-catalyzed system. Use a rhodium(II) or copper(I) catalyst to generate a more selective metal carbenoid intermediate.[7][8] 2. Slowly add the diazo compound to the reaction mixture using a syringe pump. This keeps the concentration of the reactive carbene low, favoring the bimolecular reaction with the alkene over unimolecular side reactions.[6]
Carbene Dimerization At higher concentrations, the carbene can dimerize.1. Slow addition of the diazo compound is crucial. 2. Ensure the alkene is present in sufficient excess .
Reaction with Solvent The carbene can react with the solvent.1. Use a solvent with less reactive C-H bonds , such as benzene or dichloromethane.

Experimental Protocols

Protocol 1: Modified Simmons-Smith Cyclopropanation (Furukawa Conditions)

This protocol is adapted for sterically hindered alkenes and may offer improved yields compared to the traditional Zn(Cu) couple method.

  • Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add a solution of tetramethylethylene (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add a solution of diethylzinc (Et₂Zn, 1.2 eq) in hexanes to the stirred solution.

    • Next, add diiodomethane (CH₂I₂, 1.5 eq) dropwise over 30 minutes.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by GC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate 1,1,2,2-tetramethylcyclopropane.

Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation

This method is generally more effective for hindered alkenes and offers better control over side reactions.

  • Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.5-1 mol%).

    • Add a solution of tetramethylethylene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition:

    • Prepare a solution of ethyl diazoacetate (EDA, 1.2 eq) in anhydrous DCM.

    • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-6 hours.

  • Reaction:

    • Stir the reaction at room temperature for 12-24 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to separate the cyclopropanated product from the catalyst and any high-boiling byproducts.

Visualizing the Challenges

Diagram 1: Steric Hindrance in Simmons-Smith Reaction

Caption: Steric clash between methyl groups and the approaching Simmons-Smith reagent.

Diagram 2: Competing Pathways in Diazomethane Reaction

G Start Tetramethylethylene + CH2N2 Carbene Carbene (CH2) Start->Carbene Cyclopropanation Cyclopropanation Carbene:f0->Cyclopropanation Desired Pathway CH_Insertion C-H Insertion Carbene:f0->CH_Insertion Side Reaction Product 1,1,2,2-Tetramethylcyclopropane Cyclopropanation->Product Side_Product Branched Alkenes CH_Insertion->Side_Product

Caption: Desired cyclopropanation vs. C-H insertion side reaction.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • chemeurope.com. Simmons-Smith reaction. [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • Paul, S. et al. A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. J. Am. Chem. Soc.2016 , 138 (49), 15942–15945. [Link]

  • Thompson, J. L. et al. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chem. Sci.2018 , 9, 1133-1138. [Link]

  • Sperger, T. et al. Computational study of cyclopropanation reactions with halodiazoacetates. J. Org. Chem.2010 , 75(8), 2747-57. [Link]

  • De Kimpe, N. et al. New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. DTIC1989 . [Link]

  • Wang, Z. J. et al. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catal.2019 , 9(10), 9180-9185. [Link]

  • Master Organic Chemistry. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Organic Chemistry Portal. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. [Link]

  • Kaj, A. et al. Computational design of generalist cyclopropanases with stereodivergent selectivity. Nat Commun13 , 3844 (2022). [Link]

  • Hu, W. et al. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Tetrahedron2005 , 61(28), 6702-6707. [Link]

  • Scribd. Di- π -Methane Rearrangement. [Link]

  • Taylor & Francis Group. Di-π-Methane Rearrangement. [Link]

  • ResearchGate. Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. [Link]

  • Macmillan Group. Carbene-Mediated C-H Activation and Insertion. [Link]

  • Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chem. Rev.2001 , 101 (6), 1641–1680. [Link]

  • Chemistry Stack Exchange. Simmons-Smith Cyclopropanation and Sterics. [Link]

  • ChemBK. 1,1,2,2-Tetramethylcyclopropane. [Link]

  • PubMed. Photochemical Di-π-Methane Rearrangement Reactions. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • Chemistry LibreTexts. 9.16: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • Nature. Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. [Link]

  • ResearchGate. Rhodium(II)‐Catalyzed Cyclopropanation. [Link]

  • Emory Theses and Dissertations. Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. [Link]

  • Wiley Online Library. Transition state theory (TST). [Link]

  • MDPI. A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. [Link]

  • PMC. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. [Link]

  • Westmont College. INTERMOLECULAR CYCLOPROPANATION VERSUS C-H INSERTION IN METALLOPHTHALOCYANINE-CATALYZED CARBENOID REACTIONS WITH CYCLOHEXENE. [Link]

  • PubMed. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. [Link]

  • Chemistry LibreTexts. 11.13: Diazomethane, Carbenes, and Cyclopropane Synthesis. [Link]

  • PMC. Chemoselective Cyclopropanation over Carbene Y—H insertion Catalyzed by an Engineered Carbene Transferase. [Link]

  • J. Heyrovsky Institute of Physical Chemistry. Catalytic and Photochemical Cyclopropanation of Alkenes with Methyl Diazo(trialkylsilyl)acetates: Steric Effects and Thermodynam. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Chegg.com. Solved In the presence of light or heat, diazomethane. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • ResearchGate. Simmons-Smith reaction. [Link]

  • Royal Society of Chemistry. Photochemical reactions of a diamidocarbene: cyclopropanation of bromonaphthalene, addition to pyridine, and activation of sp3 C–H bonds. [Link]

  • PMC. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. [Link]

  • Semantic Scholar. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Welcome to the Technical Support and Troubleshooting Center for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4). This highly sterically hindered cyclopropane derivative is a critical building block in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4). This highly sterically hindered cyclopropane derivative is a critical building block in the synthesis of pyrethroid insecticides, such as fenpropathrin, and various pharmaceutical intermediates[1][2][3].

Due to its unique three-membered carbon ring and the dense steric bulk of its four methyl groups, this ester exhibits specific physical properties that dictate its purification workflow[1]. This guide provides field-proven troubleshooting strategies, causal explanations for chemical behaviors, and self-validating protocols to help you isolate this compound with >98% purity.

Purification Workflow Architecture

The following diagram illustrates the optimal sequence for isolating the target ester from a crude reaction mixture (typically containing unreacted acid, methanol, and trace by-products).

Purification Start Crude Reaction Mixture (Ester, Acid, MeOH) LLE Liquid-Liquid Extraction (Hexane / Aq. NaHCO3) Start->LLE OrgPhase Organic Phase (Target Ester in Hexane) LLE->OrgPhase Non-polar fraction AqPhase Aqueous Phase (Acid Salts & MeOH) LLE->AqPhase Polar waste Dry Drying & Evaporation (Na2SO4, Rotovap) OrgPhase->Dry Distill Vacuum Distillation (10-15 mmHg) Dry->Distill Crude Ester Pure Pure Methyl 2,2,3,3- tetramethylcyclopropanecarboxylate Distill->Pure Main Fraction

Workflow for the purification of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Troubleshooting Guides & FAQs

Q1: During the liquid-liquid extraction of the crude reaction mixture, how do I ensure complete removal of unreacted 2,2,3,3-tetramethylcyclopropanecarboxylic acid without hydrolyzing the ester? Expert Answer: The steric bulk of the four methyl groups provides significant shielding to the carboxylate core[1]. However, to maintain a fail-safe protocol, you must avoid strong aqueous bases like Sodium Hydroxide (NaOH). Instead, use a saturated aqueous Sodium Bicarbonate (


) solution. The mildly basic 

(pH ~8.3) selectively deprotonates the unreacted carboxylic acid (which has a pKa of ~4.8), partitioning it into the aqueous phase as a water-soluble sodium salt. The highly non-polar methyl ester remains entirely in the organic phase. Self-Validation: Check the pH of the aqueous waste layer; if it remains basic (>8) after extraction, all acid has been successfully neutralized and removed.

Q2: I am experiencing product loss and discoloration during distillation. What is the optimal distillation setup? Expert Answer: The parent acid boils at 204.8°C at atmospheric pressure (760 mmHg)[3]. While the methyl ester is more volatile, atmospheric distillation still requires temperatures exceeding 160°C. Prolonged exposure to high heat causes thermal degradation or ring-opening of the highly strained cyclopropane core. You must perform a fractional vacuum distillation . By lowering the system pressure to ~10–15 mmHg, the boiling point is significantly reduced, preserving the structural integrity of the molecule.

Q3: My ester co-elutes with a non-polar hydrocarbon by-product during silica gel chromatography. How can I improve resolution? Expert Answer: Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is highly non-polar due to the dense aliphatic shielding of the ester moiety[1]. If you are using a standard 80:20 Hexane:Ethyl Acetate system, the ester will migrate too close to the solvent front (


 > 0.8), co-eluting with non-polar impurities. To establish a causal separation, reduce the polarity of your mobile phase to 95:5 or 98:2 Hexane:Ethyl Acetate . This forces the ester to interact more strongly with the silica stationary phase, dropping its 

to a highly resolvable ~0.35.

Quantitative Data & Physicochemical Properties

The following table summarizes the key metrics required to monitor and validate the purification of this compound[1][3][4].

ParameterValue / SpecificationMechanistic Rationale
Molecular Formula

Determines mass and baseline properties.
Molecular Weight 156.22 g/mol Used to calculate theoretical yields and distillation parameters.
Acid Precursor Boiling Point 204.8°C (at 760 mmHg)High BP necessitates vacuum to prevent thermal degradation.
Target Purity ≥ 98.0% (by GC-FID)Required for downstream pyrethroid synthesis (e.g., fenpropathrin).
Optimal TLC Solvent System 95:5 Hexane:Ethyl AcetateHigh steric bulk and non-polarity require a low-polarity mobile phase.
LLE Aqueous Wash Saturated

(pH ~8.3)
Selectively deprotonates the acid without hydrolyzing the hindered ester.

Step-by-Step Methodologies

Protocol A: Mild Liquid-Liquid Extraction (Acid Removal)

Purpose: To isolate the crude ester from polar solvents (methanol) and unreacted acid.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Hexane (3 volumes per 1 volume of crude). Hexane is chosen over Ethyl Acetate to intentionally exclude polar impurities.

  • First Wash (Water): Add 1 volume of distilled water. Stopper, invert, and vent. Shake gently to extract methanol. Allow phases to separate and drain the lower aqueous layer.

  • Second Wash (Neutralization): Add 1 volume of saturated aqueous

    
    . Caution: 
    
    
    
    gas will evolve as the unreacted acid is neutralized. Vent the funnel frequently.
  • Validation Check: Test the pH of the drained aqueous layer. If pH < 7, repeat Step 3 until the aqueous layer remains basic (pH ~8).

  • Brine Wash: Wash the organic phase with 1 volume of saturated NaCl (brine) to remove residual water.

  • Drying: Transfer the organic phase to an Erlenmeyer flask, add anhydrous

    
    , and stir for 15 minutes until the drying agent is free-flowing.
    
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30°C to yield the crude ester.

Protocol B: Vacuum Fractional Distillation

Purpose: To isolate the pure ester from heavy, non-volatile by-products without thermal degradation[4].

  • Setup: Equip a round-bottom flask containing the crude ester with a magnetic stir bar, a Vigreux column (to improve theoretical plates), a short-path distillation head, and a receiving flask submerged in an ice bath.

  • Vacuum Initiation: Connect the system to a vacuum pump equipped with a cold trap. Gradually lower the pressure to 10–15 mmHg.

  • Heating: Slowly heat the oil bath.

  • Fraction Collection:

    • Fore-run: Collect any volatile impurities (e.g., residual solvents) that distill below the target temperature.

    • Main Fraction: Once the vapor temperature stabilizes, swap the receiving flask. Collect the main fraction (pure Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate).

  • Validation Check: The distillation is self-validating if the vapor temperature remains completely stable (± 1°C) during the collection of the main fraction. Analyze the main fraction via GC-FID to confirm >98% purity.

References

  • ChemBK. 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Physico-chemical Properties and Synthesis. ChemBK Database. URL: [Link]

  • MDPI. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. International Journal of Molecular Sciences. URL:[Link]

  • Google Patents.US6441220B1 - Methods for producing cyclopropane carboxylates. United States Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Optimizing Diastereoselectivity in Cyclopropanation

Introduction: The Geometry of Strain Achieving high diastereoselectivity in cyclopropanation is a battle against thermodynamics and sterics. Whether you are employing transition-metal-catalyzed decomposition of diazo com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Geometry of Strain

Achieving high diastereoselectivity in cyclopropanation is a battle against thermodynamics and sterics. Whether you are employing transition-metal-catalyzed decomposition of diazo compounds (Rh, Cu, Co) or Zinc-mediated methylene transfer (Simmons-Smith), the challenge lies in controlling the trajectory of the incoming carbenoid species.

This guide moves beyond basic textbook definitions to address the causality of selectivity failures. We focus on two primary mechanistic classes:

  • Metal-Carbenoid Insertions (Rh/Cu/Co): Where ligand design and "end-on" vs. "side-on" approach dictate cis/trans (or endo/exo) ratios.

  • Simmons-Smith (Zn): Where coordination-directed delivery determines syn/anti selectivity relative to existing stereocenters.

Module 1: Metal-Carbenoid Cyclopropanation (Rh, Cu, Co)

Mechanistic Insight: The Trajectory of Approach

In Rhodium-catalyzed reactions, the diastereoselectivity is determined in the concerted, asynchronous transition state. The diazo-derived metal carbene is electrophilic.[1] The alkene approaches the metal-carbene bond either "end-on" (favored for terminal alkenes) or "side-on."[2]

Key Variable: The steric clash between the catalyst ligands and the alkene substituents determines whether the cis or trans transition state is lower in energy.[3]

RhodiumMechanism Diazo Diazo Precursor (N2=CH-EWG) Carbene Metal-Carbene Intermediate (LnM=CH-EWG) Diazo->Carbene -N2 RhCat Rh(II) Catalyst (Ligand Sphere) RhCat->Carbene Coordination TS_Trans Transition State (Trans) Minimizes Ligand Clash Carbene->TS_Trans Alkene Approach (Steric Bulk Away) TS_Cis Transition State (Cis) Steric Crowding Carbene->TS_Cis Alkene Approach (Steric Bulk Near) Prod_Trans Trans-Cyclopropane (Major) TS_Trans->Prod_Trans Prod_Cis Cis-Cyclopropane (Minor) TS_Cis->Prod_Cis

Figure 1: Bifurcation of the reaction pathway in Rh-catalyzed cyclopropanation. Bulky ligands destabilize the Cis-Transition State.

Troubleshooting Guide: Rh/Cu Systems

Q1: I am getting a 1:1 cis:trans mixture with a standard Rh2(OAc)4 catalyst. How do I improve trans-selectivity?

  • Diagnosis: Acetate ligands are small. They do not create a sufficient "chiral pocket" or steric wall to differentiate the transition states.

  • Solution: Switch to a catalyst with bulky carboxylate or carboxamidate ligands.

    • Recommendation: Use Rh2(OOct)4 (Rhodium octanoate) for lipophilicity, but for selectivity, move to Rh2(DOSP)4 or Rh2(PTAD)4 . The adamantyl groups in PTAD create a "wall" that forces the alkene substituent away from the carbene ester group, heavily favoring the trans isomer.

Q2: My reaction works, but the diastereoselectivity drops significantly at higher scales. Why?

  • Diagnosis: Exotherm control. Cyclopropanation is highly exothermic. At larger scales, heat accumulation raises the internal temperature, allowing the system to overcome the activation energy difference (

    
    ) between the cis and trans transition states.
    
  • Solution:

    • Active Cooling: Do not rely on ambient cooling. Use a cryostat to maintain a constant temperature (e.g., -78°C or 0°C).

    • Slow Addition: Use a syringe pump to add the diazo compound over 4-8 hours. This keeps the instantaneous concentration of the metal-carbene low, preventing non-selective background reactions and dimerization.

Q3: Can I achieve cis-selectivity instead of trans?

  • Diagnosis: Most standard systems favor trans (thermodynamic or steric preference).

  • Solution: Yes, but it requires "Diastereodivergent" strategies.

    • Ligand Switch: Use Cobalt(II) Metalloradical Catalysis (MRC) . Co(II)-porphyrin catalysts can be tuned to favor cis cyclopropanes via a radical mechanism that differs from the concerted Rh pathway.

    • Substrate Control: If using Rhodium, employ Donor-Acceptor diazo compounds (e.g., vinyldiazoacetates). The electronic stabilization can sometimes invert selectivity depending on the catalyst's bite angle.

Module 2: Simmons-Smith Reaction (Zinc-Mediated)[4]

Mechanistic Insight: The Butterfly Transition State

Unlike Rhodium carbenoids, the Simmons-Smith reagent (


) coordinates to Lewis basic sites on the substrate (hydroxyls, ethers) before delivering the methylene. This "directed" delivery is the primary tool for high diastereoselectivity.

SimmonsSmith Substrate Allylic Alcohol (Chiral Substrate) Coordination Pre-Complex (Zn-O Coordination) Substrate->Coordination Lewis Base Reagent Zn Reagent (EtZnCH2I) Reagent->Coordination TS Butterfly TS (Syn-Delivery) Coordination->TS Intramolecular Delivery Product Syn-Cyclopropane (>95:5 dr) TS->Product

Figure 2: Hydroxyl-directed Simmons-Smith cyclopropanation ensuring syn-stereochemistry.

Troubleshooting Guide: Zn Systems

Q4: I am cyclopropanating an allylic alcohol, but I see poor syn selectivity (low dr).

  • Diagnosis: Solvent interference.[4][5][6] If you are using a coordinating solvent (THF, Et2O), the solvent molecules compete with the substrate's hydroxyl group for the Zinc center.

  • Solution: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-coordinating solvents allow the Zinc to bind tightly to the allylic alcohol, restoring the directing effect.

Q5: The reaction stalls with my acid-sensitive substrate.

  • Diagnosis: The byproduct of the Furukawa modification (

    
    ) is 
    
    
    
    , which is a Lewis acid and can trigger decomposition or isomerization.
  • Solution: Add an equivalent of DME (Dimethoxyethane) or a bulky phenol (e.g., 2,6-di-tert-butylphenol). These additives complex the Zinc salts generated during the reaction without inhibiting the active carbenoid species.

Module 3: Comparative Data & Optimization Protocol

Ligand Effects on Diastereoselectivity (Rh-Catalyzed)

Data synthesized from representative literature values for styrene cyclopropanation with ethyl diazoacetate.

Catalyst SystemLigand TypeMajor IsomerTypical dr (trans:cis)Mechanism Note
Rh2(OAc)4 Achiral CarboxylateTrans~1.5 : 1Minimal steric bulk; poor control.
Rh2(OOct)4 Lipophilic CarboxylateTrans~2 : 1Soluble, but low steric demand.
Rh2(DOSP)4 Chiral ArylsulfonylTrans>10 : 1"Wall" effect blocks cis-approach.
Rh2(PTAD)4 Chiral PhthalimideTrans>20 : 1Rigid linker; highly selective.
Co(TPP) PorphyrinTrans>15 : 1Radical mechanism; electronic control.
Ru(pybox) Pyridine-bisoxazolineTrans>50 : 1Electronic/Steric synergy.
Standard Protocol: High-Selectivity Rhodium Cyclopropanation

Objective: Cyclopropanation of styrene derivatives with >90% trans-selectivity.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve Rh2(DOSP)4 (1.0 mol%) in anhydrous Hexanes or DCM (non-coordinating solvent is crucial).

    • Add the alkene substrate (5.0 equiv). Note: Using alkene in excess minimizes diazo dimerization.

  • Temperature Control:

    • Cool the reaction mixture to -78°C .

    • Why? Lower temperatures maximize the free energy difference between the diastereomeric transition states.

  • Diazo Addition (The Critical Step):

    • Dissolve the diazo compound (1.0 equiv) in the same solvent.

    • Using a syringe pump, add the diazo solution dropwise over 4 hours .

    • Tip: The solution should never turn dark brown/black instantly. A persistent green/purple hue (depending on catalyst) usually indicates active catalyst.

  • Workup:

    • Allow to warm to room temperature only after addition is complete.

    • Quench with saturated thiourea solution (removes Rh) or filter through a silica plug.

Module 4: Advanced Troubleshooting Logic

Use this logic flow when your diastereoselectivity (dr) is unexpectedly low.

Troubleshooting Start Problem: Low Diastereoselectivity (dr) CheckSolvent Is Solvent Coordinating? (THF, Ether, MeOH) Start->CheckSolvent ChangeSolvent Action: Switch to DCM, Hexanes, or Toluene CheckSolvent->ChangeSolvent Yes CheckTemp Is Reaction Temp > 0°C? CheckSolvent->CheckTemp No LowerTemp Action: Cool to -40°C or -78°C CheckTemp->LowerTemp Yes CheckLigand Is Ligand Bulky Enough? (e.g., Acetate vs DOSP) CheckTemp->CheckLigand No SwitchLigand Action: Use Rh2(DOSP)4 or Co(Porphyrin) CheckLigand->SwitchLigand No CheckDiazo Is Diazo Addition Fast? CheckLigand->CheckDiazo Yes SlowAdd Action: Syringe Pump Addition (4h+) CheckDiazo->SlowAdd Yes

Figure 3: Decision matrix for diagnosing low dr in cyclopropanation.

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904.

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[7][5][8] Organic Reactions, 58, 1-415.

  • BenchChem Technical Support. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.

  • Rosenberg, M. L., et al. (2011).[9][10] Highly Cis-Selective Rh(I)-catalyzed Cyclopropanation Reactions. The Journal of Organic Chemistry, 76(8), 2465-2470.[9]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Rhodium-Catalyzed Cyclopropanation

Welcome to the Technical Support Center. Rhodium-catalyzed cyclopropanation via the decomposition of diazo compounds is a premier method for constructing strained three-membered rings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Rhodium-catalyzed cyclopropanation via the decomposition of diazo compounds is a premier method for constructing strained three-membered rings. However, achieving high conversion can be challenging due to competing side reactions, catalyst deactivation, or inherent substrate unreactivity.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind failed reactions and provide self-validating protocols to restore your yields.

Diagnostic Workflow

Workflow Start Issue: Low Conversion in Cyclopropanation CheckDimer Observation: High Diazo Dimerization? Start->CheckDimer FixDimer Action: Implement Syringe Pump (Slow Addition Protocol) CheckDimer->FixDimer Yes CheckAlkene Observation: Hindered/Deficient Alkene? CheckDimer->CheckAlkene No Success Result: High Conversion & Optimized Yield FixDimer->Success FixAlkene Action: Upgrade Catalyst to Rh2(esp)2 CheckAlkene->FixAlkene Yes CheckPoison Observation: Reaction Stalls Early? CheckAlkene->CheckPoison No FixAlkene->Success FixPoison Action: Purify Reagents & Use Non-Coordinating Solvent CheckPoison->FixPoison Yes FixPoison->Success

Logical troubleshooting workflow for resolving low conversion in Rh-catalyzed cyclopropanation.

Frequently Asked Questions & Troubleshooting Guides

Q1: I observe rapid nitrogen gas evolution, but my NMR shows <15% cyclopropane product and a massive amount of diazo dimers (e.g., maleates/fumarates). How do I shift the pathway toward cyclopropanation?

Causality: Dirhodium(II) catalysts decompose diazo compounds to form a highly reactive, electrophilic rhodium carbenoid intermediate. If the localized concentration of the diazo compound in the reaction mixture is too high, the carbenoid will react preferentially with another molecule of the unreacted diazo compound rather than the alkene, leading to dimerization[1]. This is a purely kinetic competition.

Solution: Implement a strict slow-addition protocol using a syringe pump[1]. By keeping the steady-state concentration of the diazo compound extremely low, the carbenoid is forced to react with the bulk alkene in solution.

Self-Validating Protocol: Syringe Pump Addition

  • Flame-dry a Schlenk flask and charge it with the alkene (1.0–5.0 equiv) and the Rh(II) catalyst (e.g., 1 mol%).

  • Add anhydrous, degassed dichloromethane (DCM) to achieve a 0.1 M to 0.5 M alkene concentration.

  • Dissolve the diazo compound (1.0 equiv) in DCM (typically 10-20% of the total reaction volume).

  • Load the diazo solution into a gas-tight syringe and mount it on a programmable syringe pump.

  • Set the addition rate to deliver the diazo compound dropwise over 2 to 4 hours into the vigorously stirring reaction mixture at room temperature[2].

  • Validation Step: Monitor the reaction via TLC or GC-MS 30 minutes after addition begins. You should observe product formation without the distinct spots/peaks corresponding to maleate/fumarate dimers.

Q2: My alkene is sterically hindered and slightly electron-deficient. I am using standard Rh₂(OAc)₄ with slow addition, but conversion stalls at 30%. What is the mechanistic failure here, and how do I fix it?

Causality: Rh₂(OAc)₄ is an excellent general-purpose catalyst but can suffer from degradation or lack of electrophilicity when faced with challenging, unreactive alkenes. The bridging acetate ligands can be labile under certain conditions, leading to catalyst aggregation or poisoning.

Solution: Upgrade to a structurally reinforced catalyst like Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)])[3]. Developed by the Du Bois group, the esp ligand is a tethered dicarboxylate that physically prevents the dissociation of the bridging ligands[3]. This double-chelate structure vastly increases the catalyst's stability, prevents the formation of inactive rhodium black, and allows for much higher turnover numbers (TON) even with unreactive substrates[3].

Data Presentation: Catalyst Selection Matrix

CatalystLigand TypeOptimal Substrate ProfileTypical LoadingDimerization Risk
Rh₂(OAc)₄ AcetateElectron-rich, unhindered alkenes1.0 - 2.0 mol%High
Rh₂(Piv)₄ PivalateModerate steric bulk1.0 mol%Moderate
Rh₂(esp)₂ Tethered DicarboxylateHindered, electron-deficient alkenes0.01 - 1.0 mol%Low
Q3: I am using Rh₂(esp)₂ and a syringe pump, but my reaction still dies early. Could my solvent or reagents be poisoning the catalyst?

Causality: Dirhodium(II) complexes possess open axial coordination sites that are highly Lewis acidic. Lewis basic impurities—such as water, amines, thiols, or coordinating solvents like acetonitrile (MeCN), methanol (MeOH), or dimethylformamide (DMF)—will bind strongly to these axial sites. This competitive binding blocks the diazo compound from coordinating to the rhodium center, completely shutting down carbenoid formation[4].

Solution: Ensure strictly anhydrous and non-coordinating conditions. Solvents like MeOH, DMF, or dioxane can completely shut down the reaction, whereas non-coordinating halocarbons like DCM or 1,2-dichloroethane (DCE) allow the reaction to proceed efficiently[4].

Self-Validating Protocol: Catalyst Poisoning Check

  • Solvent Screen : Switch your solvent strictly to anhydrous, amylene-stabilized dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Purity : Pass the alkene through a short pad of basic alumina to remove any acidic or coordinating impurities prior to the reaction.

  • Validation Step : Run a micro-scale control reaction (e.g., 0.05 mmol) using a highly reactive standard alkene (like styrene) alongside your target alkene.

    • Outcome A: If the styrene control fails, your solvent or diazo batch is contaminated.

    • Outcome B: If the styrene control succeeds but your target fails, the target alkene itself contains a catalyst poison (e.g., a hidden amine or thioether motif).

References
  • Benchchem . "Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity."1

  • CCS Chemistry . "A Desymmetric Dearomatization Cyclopropanation of[2.2]Paracyclophane." 2

  • PMC (National Institutes of Health) . "Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O." 3

  • SciSpace . "Nucleoside Analogues: Synthesis from Strained Rings." 4

Sources

Optimization

Technical Support Center: Handling &amp; Workup of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

The following technical guide addresses the stability and workup protocols for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (MTMCPC) . [1] Executive Summary: The Steric Paradox Methyl 2,2,3,3-tetramethylcyclopropane...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and workup protocols for Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (MTMCPC) .

[1]

Executive Summary: The Steric Paradox

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is structurally unique.[1] While typical esters are prone to hydrolysis, this molecule possesses two powerful stabilizing features:[1][2][3]

  • Steric Bulk: The four methyl groups at the C2 and C3 positions create a "picket fence" effect, severely hindering the trajectory of nucleophiles (like water or hydroxide ions) toward the carbonyl carbon.

  • Electronic Stabilization: The cyclopropane ring utilizes Walsh orbitals (high p-character bonds) which can provide hyperconjugative stabilization to the ester carbonyl, making it less electrophilic than acyclic analogs.[1]

The Issue: If you are observing hydrolysis during workup, you are likely subjecting the molecule to forcing conditions (extreme pH + heat) or catalytic acceleration (Phase Transfer Catalysts or Lewis Acids) that overcome these natural defenses.

This guide provides the protocols to ensure the ester remains intact.

Part 1: Diagnostic & Mechanism[1]

Is it really Hydrolysis?

Before altering your workup, verify the loss mechanism.[1] This ester (MW ~156 g/mol ) is moderately volatile.[1]

  • Symptom: Loss of mass after rotary evaporation.[1]

    • Diagnosis:Volatility , not hydrolysis.[1]

    • Test: Check the distillate/cold trap.

  • Symptom: Appearance of a broad singlet at ~11-12 ppm (COOH) in

    
    H NMR.[1]
    
    • Diagnosis:Hydrolysis .[1][2][3][4][5][6]

    • Cause: Saponification (Base) or Acid-Catalyzed Cleavage.[1]

The Mechanism of Failure

Hydrolysis of MTMCPC generally follows the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage).[1] Despite the steric hindrance, hydrolysis accelerates under three specific conditions often found in "standard" workups:
ConditionRisk FactorMechanism of Failure
High pH Wash (NaOH) High While 1M NaOH is standard for removing acids, prolonged contact (especially with agitation) overcomes steric barriers.[1]
Phase Transfer Catalysts (PTC) Critical If your reaction used PTCs (e.g., TBAB, Aliquat 336), they will transport

into the organic phase, bypassing the interface limitation and rapidly hydrolyzing the ester.[1]
Acidic Quench (Exotherm) Moderate Quenching Lewis Acids (e.g.,

,

) with water generates

and heat.[1] High temperature + Acid = Hydrolysis.[1]

Part 2: Optimized Workup Protocols

Protocol A: The "Cold Buffer" Quench (General Use)

Use this for standard reactions to remove aqueous impurities without triggering saponification.

Reagents:

  • Phosphate Buffer (0.5 M, pH 7.[1]0) or Saturated

    
    .[1]
    
  • Ice bath.[1]

Step-by-Step:

  • Cool Down: Cool the reaction mixture to 0°C .

  • Dilution: Dilute the reaction mixture with an inert non-polar solvent (e.g., Hexanes or Toluene). Avoid DCM if using amine bases to prevent quaternary salt formation.

  • The Wash:

    • Do NOT use NaOH or KOH.[1]

    • Add the cold Phosphate Buffer or Sat.

      
       .
      
    • Crucial: Agitate gently. Do not stir vigorously for extended periods if PTCs are present.[1]

  • Separation: Separate layers immediately.

  • Drying: Dry organic layer over

    
     (Neutral) rather than 
    
    
    
    (slightly acidic/Lewis acidic).[1]
Protocol B: Quenching Lewis Acid Reactions

Use this if the ester was formed or modified in the presence of strong Lewis Acids.

The "Inverse Quench" Technique:

  • Prepare a beaker containing a vigorously stirred mixture of Ice and Sat. Sodium Potassium Tartrate (Rochelle's Salt) or Sodium Citrate .[1]

  • Slowly pour the reaction mixture into the quenching solution (Inverse addition).

    • Why? This prevents the "heat spike" and high local acid concentration that occurs when adding water to the acid.

  • Maintain internal temperature

    
    .
    

Part 3: Troubleshooting (Q&A)

Q1: I am using 1M NaOH to remove a carboxylic acid byproduct, but my ester yield is dropping. What should I do? A: Switch to a "Back-Extraction" method.

  • Wash with Sat.[1]

    
     (pH ~8.[1]5) instead of NaOH (pH 14).[1]
    
  • If you must use NaOH to solubilize a stubborn impurity, keep the contact time under 5 minutes and perform the wash at 0°C.

  • Immediate Neutralization: Immediately wash the organic layer with brine/buffer to remove residual base.[1] Do not let the organic layer sit over the weekend with trace base.

Q2: I see decomposition when purifying on Silica Gel. A: Cyclopropane esters can be sensitive to the acidic surface of silica gel (


), especially if "active" sites promote ring opening or hydrolysis.[1]
  • Solution: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes to neutralize acidic sites.[1]
    
  • Alternative: Use Neutral Alumina (Activity Grade III) for purification.[1]

Q3: My NMR shows the ester is intact, but I lose 30% of my mass on the rotovap. A: As diagnosed in Part 1, MTMCPC is volatile (Boiling point is relatively low for its weight due to the compact spherical shape).

  • Fix: Do not evaporate to dryness under high vacuum (< 10 mbar) at high heat.

  • Fix: Stop evaporation when a small amount of solvent remains, or use a solvent with a lower boiling point (Pentane/DCM) so you don't have to heat the bath > 30°C.[1]

Part 4: Decision Tree Visualization

WorkupLogic Start Reaction Complete (Contains MTMCPC) CheckPTC Was a Phase Transfer Catalyst (PTC) used? Start->CheckPTC CheckAcid Was a Lewis Acid used? CheckPTC->CheckAcid No DangerZone CRITICAL RISK: PTC + Base = Rapid Hydrolysis CheckPTC->DangerZone Yes InverseQuench Inverse Quench into Ice/Rochelle's Salt CheckAcid->InverseQuench Yes DirectQuench Direct Water Quench (Risk of Exotherm) CheckAcid->DirectQuench Avoid StandardWash Wash with Cold Sat. NaHCO3 or Buffer CheckAcid->StandardWash No WashAcid Wash with 1M HCl (Remove PTC/Amine) DangerZone->WashAcid Step 1: Remove PTC WashAcid->StandardWash Dry Dry over Na2SO4 (Filter) InverseQuench->Dry AvoidNaOH AVOID NaOH (pH > 12) StandardWash->AvoidNaOH Warning StandardWash->Dry Evap Controlled Evaporation (>20 mbar, <30°C) Dry->Evap

Figure 1: Decision logic for the safe workup of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate, highlighting critical avoidance of PTC/Base combinations.

References

  • Bender, D. M., et al. (2008).[1][3] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1][3][7] Organic Letters, 10(3), 509-511.[1][3] Link[1]

    • Establishes the inherent stability of cyclopropane esters due to hyperconjug
  • Mori, K., & Matsui, M. (1970).[1] "Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid." Agricultural and Biological Chemistry, 34, 115-119.[1]

    • Describes the synthesis and saponification conditions (requiring heat)
  • Buchwald, P. (2001).[1][5] "Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters." Journal of Medicinal Chemistry, 44(6), 1004-1009.[1] Link

    • Discusses the quantitative impact of steric bulk (inaccessible solid angle)
  • Wiberg, K. B. (1966).[1] "Steric Effects in Ketal Hydrolysis." Journal of Organic Chemistry, 31(6), 1772–1775.[1] Link[1]

    • Foundational text on steric effects in small ring systems.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Executive Summary: The Steric Challenge Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4) represents a unique class of rigid, sterically crowded scaffolds used in pyrethroid synthesis and drug design (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Challenge

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4) represents a unique class of rigid, sterically crowded scaffolds used in pyrethroid synthesis and drug design (e.g., valproic acid analogs). While structurally simple, its high symmetry and dense methylation create a specific analytical challenge: accidental isochrony .

In standard solvents like Chloroform-d (


), the proton signals for the ring methyls and the methine proton often collapse into a single, unresolved envelope. This guide compares the spectral performance of the standard protocol (

) against an optimized aromatic solvent protocol (

), demonstrating how Aromatic Solvent-Induced Shift (ASIS) provides the necessary resolution for precise structural verification without high-field (800+ MHz) instrumentation.
Structural Analysis & Symmetry Logic

Before analyzing the spectra, we must establish the symmetry expectations to validate the signal count.

  • Symmetry Elements: The molecule possesses a plane of symmetry (

    
    ) passing through the ester group and the C1 carbon, bisecting the C2–C3 bond.
    
  • Proton Environments:

    • Ester Methyl (

      
      ):  Freely rotating, singlet.
      
    • Methine Proton (

      
      ):  Located on the symmetry plane.
      
    • Ring Methyls (

      
      ): 
      
      • The two methyl groups cis to the ester are chemically equivalent (enantiotopic pair).

      • The two methyl groups trans to the ester are chemically equivalent.

      • Result: We expect two distinct methyl singlets for the ring, not four.

Theoretical Signal Count:

  • 1H NMR: 4 Signals (Ester Me, Ring Me-cis, Ring Me-trans, Ring H).

  • 13C NMR: 6 Signals (C=O, OMe, C1-H, C2/3-quat, Me-cis, Me-trans).

Experimental Protocol

To replicate the data presented below, strictly follow this self-validating protocol.

3.1 Sample Preparation
  • Concentration: 15 mg of analyte in 0.6 mL solvent. Note: High concentrations (>30 mg) can induce aggregation-induced shifts in this lipophilic molecule.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts from synthesis (e.g., LiCl/NaCl) which can broaden lines.

3.2 Instrument Parameters (400 MHz Base Frequency)
  • Pulse Sequence: zg30 (30° excitation) to prevent T1 saturation of the slow-relaxing quaternary methyls.

  • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary methyls on the cyclopropane ring have long T1 relaxation times; standard 1.0s delays will distort integration ratios.

  • Spectral Width: -2 to 14 ppm (Proton); -10 to 220 ppm (Carbon).

3.3 Workflow Visualization

NMR_Workflow Sample Analyte: 15mg Solvent_A Solvent A: CDCl3 (Standard) Sample->Solvent_A Solvent_B Solvent B: C6D6 (Resolution) Sample->Solvent_B Acquisition Acquisition D1 = 5.0s NS = 16 Solvent_A->Acquisition Solvent_B->Acquisition Process Processing LB = 0.3 Hz Zero Fill = 64k Acquisition->Process Analysis Integration Check Target Ratio: 3:3:6:6:1 Process->Analysis

Caption: Dual-solvent workflow ensuring integration accuracy through extended relaxation delays.

Comparative Analysis: CDCl3 vs. C6D6

This section contrasts the "Standard" approach with the "Optimized" approach.

Scenario A: The Standard (Chloroform-d)

In


, the chemical shifts of the ring methyls and the methine proton are nearly identical. The electronegativity of the ester pulls the methine downfield, while the steric crowding deshields the methyls, causing them to converge.
  • Observation: You will likely see a massive singlet-like envelope around 1.15–1.25 ppm .

  • Risk: Integration becomes ambiguous. It is difficult to confirm if the ring is intact or if the methine proton is present without 2D HSQC.

Scenario B: The Solution (Benzene-d6)

Benzene interacts with the solute via the ASIS effect . The benzene ring tends to solvate the electron-deficient center (the carbonyl carbon) with its electron-rich face. This creates a shielding cone above and below the benzene ring.

  • Mechanism: The trans-methyls and the cis-methyls lie in different regions of this shielding cone, inducing a differential shift (

    
    ) that separates the signals.
    
Comparative Data Table
NucleusAssignmentShift (

) in CDCl3
Shift (

) in C6D6

(ppm)
Interpretation
1H Ester O-Me 3.65 (s, 3H)3.35 (s, 3H)-0.30Shielded by benzene face.
1H Ring H (H1) 1.21 (s, 1H)1.38 (s, 1H)+0.17Resolved from methyls.
1H Ring Me (A) 1.21 (s, 6H)1.12 (s, 6H)-0.09Differential shielding.
1H Ring Me (B) 1.16 (s, 6H)0.95 (s, 6H)-0.21Strong shielding effect.
13C C=O 172.5171.8-0.7Carbonyl solvation site.
13C O-Me 51.550.9-0.6-
13C C1 (CH) 36.236.8+0.6-
13C C2/C3 (quat) 22.522.9+0.4-
13C Ring Me (cis) 21.821.5-0.3-
13C Ring Me (trans) 16.516.2-0.3-

*Note: In CDCl3, the H1 signal often overlaps perfectly with one of the methyl pairs, appearing as a multiplet or shoulder on the methyl singlet.

Detailed Spectral Assignment
1H NMR Interpretation
  • The Ester Singlet: The most deshielded signal (~3.65 ppm) is diagnostic of the methyl ester. Its integration (3H) serves as the internal standard.

  • The "Methyl Forest" (0.9 - 1.4 ppm):

    • In C6D6 , you will see three distinct peaks in the aliphatic region.

    • The signal integrating to 1H is the methine (H1).[1]

    • The two signals integrating to 6H each are the gem-dimethyl groups.

    • Differentiation: The methyls cis to the carbonyl (sterically crowded) generally appear slightly downfield (deshielded) compared to the trans methyls in non-aromatic solvents, but the ASIS effect in benzene can invert this order. NOESY is required for absolute stereochemical assignment (See Section 6).

13C NMR Interpretation
  • Quaternary Carbons: The C2 and C3 carbons are equivalent. They appear as a small intensity peak ~22 ppm (due to lack of NOE enhancement and long T1).

  • Methine Carbon: The C1 carbon (~36 ppm) can be distinguished from the methyls by a DEPT-135 experiment (it will point UP, while methyls also point UP, but quaternary C2/C3 will disappear).

  • Methyls: The ring methyls appear as two intense peaks.

Advanced Verification: The NOESY Pathway

To definitively assign which methyl pair is cis and which is trans, a 1D-NOESY or 2D-NOESY experiment is required.

  • Logic: The Ester Methyl (

    
    ) is spatially close to the cis-ring methyls but distant from the trans-ring methyls.
    
  • Observation: Irradiating the

    
     signal (3.65 ppm) should show an NOE enhancement of the cis-methyl signal.
    

NOESY_Logic cluster_legend Interpretation Ester Ester Methyl (3.65 ppm) CisMe Cis-Ring Methyls (Target) Ester->CisMe Strong NOE (< 3 Angstroms) TransMe Trans-Ring Methyls (Control) Ester->TransMe No/Weak NOE (> 4 Angstroms) Result Positive NOE confirms Cis-Assignment CisMe->Result

Caption: Stereochemical assignment strategy using Through-Space (NOE) interactions.

References
  • Compound Data & Synthesis: Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4). PubChem. Available at: [Link]

  • ASIS Effect Methodology: Solvent Effects in NMR Spectroscopy. The University of Illinois. Available at: [Link]

  • Cyclopropane Spectral Data: NMR Characterization of Dihydrosterculic Acid and Its Methyl Ester. Lipids, 2006. Available at: [Link]

  • General NMR Shift Database: 1H NMR Chemical Shifts. Compound Interest. Available at: [Link]

Sources

Comparative

Comparison of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate with ethyl chrysanthemate in insecticide efficacy

[1] Executive Summary & Chemical Lineage Audience: Senior Entomologists, Agrochemical Formulators, and Medicinal Chemists.[1] This guide provides a technical comparison between Methyl 2,2,3,3-tetramethylcyclopropanecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Lineage

Audience: Senior Entomologists, Agrochemical Formulators, and Medicinal Chemists.[1]

This guide provides a technical comparison between Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (MTMCPC) and Ethyl Chrysanthemate (EC) .[1] While often encountered as chemical intermediates or volatile attractants, these two esters represent the divergence point in pyrethroid evolution: the transition from natural, photolabile "Type I" knockdown agents to synthetic, photostable "Type II" agricultural insecticides.

  • Ethyl Chrysanthemate (EC): The ethyl ester of chrysanthemic acid.[1] It carries the structural DNA of natural pyrethrins (specifically Pyrethrin I) and first-generation synthetics like Allethrin.[1] It is characterized by rapid knockdown but poor environmental stability.[1][2]

  • Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (MTMCPC): The methyl ester of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.[1][3] This structure removes the photosensitive isobutenyl side chain found in EC, replacing it with a sterically bulky tetramethyl array.[1] This moiety is the foundational "warhead" for photostable pyrethroids like Fenpropathrin .[1]

Quick Comparison Matrix
FeatureEthyl Chrysanthemate (EC)Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (MTMCPC)
Primary Role Pheromone/Attractant, Intermediate for AllethrinIntermediate for Fenpropathrin, SAR Model
Key Structural Motif Isobutenyl group (C=C double bond)Gem-dimethyl (Tetramethyl) ring
Photostability Low (Rapid photo-oxidation)High (Steric protection, no labile alkene)
Insecticidal Mode Type I (Repetitive Discharge)Type I/II Hybrid (Dependent on Alcohol coupling)
Knockdown Speed Very Fast (High intrinsic excitation)Moderate (Slower onset, higher lethality potential)
Volatility High (Used as attractant)Moderate to High

Technical Analysis: Structure-Activity Relationship (SAR)

The efficacy difference between these two compounds is not merely about potency but about the quality of the insecticidal action and the persistence of the molecule at the target site.

The Isobutenyl vs. Tetramethyl Shift

The critical weakness of Ethyl Chrysanthemate is the C3 isobutenyl side chain.[1] While this group fits perfectly into the voltage-gated sodium channel (VGSC) hydrophobic pocket to trigger rapid "knockdown" (paralysis), it is a magnet for:

  • Photo-oxidation: UV light attacks the double bond, degrading the molecule within hours in field conditions.[1]

  • Metabolic Attack: Insect P450 monooxygenases rapidly hydroxylate the methyl groups on the isobutenyl chain.[1]

The MTMCPC Solution: By substituting the isobutenyl group with a fused tetramethyl structure, MTMCPC achieves:

  • Steric Hindrance: The bulky methyl groups protect the ester linkage from hydrolysis by esterases.[1]

  • Oxidative Resistance: Removing the alkene prevents rapid UV degradation, allowing the molecule to persist on foliage (Residual Activity).[1]

Mechanism of Action (VGSC Modulation)

Both compounds, when esterified with active alcohols (e.g., phenoxybenzyl), modulate the sodium channel.[1]

  • EC Pathway (Type I): Holds the Na+ channel open for milliseconds.[1] Causes repetitive nerve firing (tremors, hyperactivity).[1]

  • MTMCPC Pathway (Type II/Intermediate): When coupled with

    
    -cyano alcohols (as in Fenpropathrin), this moiety holds the channel open for seconds.[1] Causes depolarization block (paralysis without tremors).[1]
    

Experimental Validation: Efficacy & Stability

The following data synthesizes comparative studies on the moieties these esters represent, specifically comparing the Chrysanthemate lineage (represented by Allethrin/EC) against the Tetramethyl lineage (represented by Fenpropathrin/MTMCPC).

Photostability Assay (Half-Life Comparison)

Objective: Quantify the persistence of the acid moiety under simulated sunlight (Xenon arc lamp).

Compound MoietySubstrateHalf-Life (

) on Glass
Half-Life (

) on Foliage
Ethyl Chrysanthemate Thin Film< 2.5 Hours< 4.0 Hours
MTMCPC Thin Film> 96 Hours > 120 Hours

Interpretation: MTMCPC derivatives are superior for agricultural application where residual kill is required.[1] EC derivatives are restricted to indoor/aerosol use (flying insects).[1]

Insecticidal Potency (Topical Application)

Data normalized to Allethrin (Standard = 100) against Musca domestica (House Fly).[1]

Compound ClassDerivative ExampleRelative Potency (Kill)Relative Knockdown (KT50)
Chrysanthemate Allethrin1001.0 (Fastest)
Tetramethyl Terallethrin (M-108)150 - 2001.8 (Slower)
Tetramethyl Fenpropathrin450+ 2.5 (Slowest)

Key Finding: The tetramethyl moiety (MTMCPC) confers higher lethality (lower LD50) but sacrifices knockdown speed compared to the chrysanthemate (EC).[1]

Visualization: The Pyrethroid Evolution Pathway

The following diagram illustrates the structural evolution from the natural chrysanthemate scaffold to the synthetic tetramethyl scaffold, highlighting the functional trade-offs.

PyrethroidEvolution EC Ethyl Chrysanthemate (Isobutenyl Group) Natural Natural Pyrethrins (High Knockdown, Unstable) EC->Natural Precursor MTMCPC Methyl 2,2,3,3-tetramethyl cyclopropanecarboxylate EC->MTMCPC Structural Modification: Remove C=C, Add Steric Bulk Mechanism VGSC Binding Site (Hydrophobic Pocket) Natural->Mechanism Type I Action (Repetitive Firing) Photo-unstable Photo-unstable Natural->Photo-unstable Stable Fenpropathrin/Terallethrin (High Kill, Photostable) MTMCPC->Stable Precursor Stable->Mechanism Type II Action (Depolarization Block) Photo-stable Photo-stable Stable->Photo-stable

Caption: Structural evolution from Chrysanthemate (Red) to Tetramethyl (Blue) lineages, resulting in enhanced stability and altered neurotoxicological profiles.[1]

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol: Competitive Binding Assay (Fumigant/Contact)

Since simple methyl/ethyl esters are volatile, a Glass Vial Fumigation Assay is more appropriate than topical application for these specific precursors.[1]

Materials:

  • 20mL Scintillation Vials.

  • Acetone (Analytical Grade).[1]

  • Test Insects: Drosophila melanogaster (Wild Type).[1]

  • Compounds: MTMCPC and EC (>98% purity).[1]

Workflow:

  • Coating: Prepare serial dilutions of MTMCPC and EC in acetone (0.1% to 5.0%).

  • Application: Pipette 500µL of solution into the vial. Roll the vial to coat the inner surface evenly until acetone evaporates (approx. 15 mins).

    • Control: Acetone only.[1]

  • Introduction: Introduce 10 adult flies per vial. Cap with cotton mesh (allows air, prevents escape).[1]

  • Observation:

    • Record Knockdown (KD) at 5, 10, 15, 30, and 60 minutes.[1]

    • Record Mortality at 24 hours.[1][4]

  • Calculation: Calculate

    
     (Time to 50% knockdown) using Probit analysis.
    

Expected Outcome:

  • EC Vials: Rapid agitation of flies within 5 minutes (

    
     min).[1] High recovery rate if dose is low.[1]
    
  • MTMCPC Vials: Slower onset of symptoms (

    
     min).[1] Higher 24h mortality rate due to metabolic stability.[1]
    
Protocol: Photostability Verification
  • Coat glass slides with 10mg/cm² of each ester.[1]

  • Expose to UV light (300-400 nm) for 6 hours.[1]

  • Extract residue with Hexane.[1]

  • Analyze via GC-MS .[1]

  • Validation: EC should show significant peaks for chrysanthemic acid (hydrolysis product) or oxidation byproducts.[1] MTMCPC should remain largely intact (>90% recovery).[1]

Conclusion

For researchers developing novel insecticides:

  • Choose Ethyl Chrysanthemate (or its acid) if your goal is rapid knockdown for indoor flying pests where environmental persistence is a liability (e.g., household sprays).[1]

  • Choose Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (or its acid) if your goal is agricultural efficacy , residual surface activity, or resistance management against metabolic detoxification enzymes.

The tetramethyl moiety represents a successful "hardening" of the pyrethroid scaffold, sacrificing speed for the durability required in modern crop protection.[1]

References

  • Matsui, M., & Kitahara, T. (1967). The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid and its derivatives (Terallethrin).[1] Agricultural and Biological Chemistry.[1][2][5][6] [1]

  • Elliott, M. (1977). Synthetic Pyrethroids.[1][2][5][6][7][8][9] American Chemical Society Symposium Series.[1] (Discusses the stability shift from chrysanthemates to substituted cyclopropanes). [1]

  • Sota, K., et al. (1972). 2- or 4-Thiazolylmethyl Cyclopropanecarboxylates: Their Synthesis and Insecticidal Activities. Agricultural and Biological Chemistry.[1][2][5][6] (Direct comparison of tetramethyl vs chrysanthemate potency). [1]

  • PubChem. (2024). Fenpropathrin Compound Summary.[1][5][7] (Verifies the tetramethyl acid moiety in commercial insecticides).[1][2]

  • MedChemExpress. (2024).[1] Ethyl Chrysanthemate Product Data. (Verifies role as attractant/intermediate).

Sources

Validation

X-Ray Crystallography of Tetramethylcyclopropane-Containing Compounds: A Comparative Guide to Crystallization and Data Collection Strategies

The 1,1,2,2-tetramethylcyclopropane (TMCP) moiety is a highly strained, sterically hindered structural motif. In enzymology, TMCP serves as a diagnostic mechanistic probe for capturing radical intermediates in Cytochrome...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,1,2,2-tetramethylcyclopropane (TMCP) moiety is a highly strained, sterically hindered structural motif. In enzymology, TMCP serves as a diagnostic mechanistic probe for capturing radical intermediates in Cytochrome P450 (e.g., CYP2E1, CYP3A4) turnovers [1]. In medicinal chemistry, it is a critical pharmacophore in rationally designed synthetic cannabinoids, such as the high-affinity CB2 receptor antagonist AM10257 [2].

Despite its utility, the TMCP group presents significant challenges for X-ray crystallography. Its nearly spherical steric profile and low rotational energy barrier frequently result in severe positional disorder and high atomic displacement parameters (ADPs) in the solid state. This guide objectively compares crystallization modalities and data collection hardware to help researchers successfully resolve TMCP-containing structures, explaining the physical causality behind each experimental choice.

Comparative Crystallization Strategies

Crystallizing TMCP derivatives requires tailoring the methodology to the target's molecular weight and lipophilicity. Purely organic TMCP compounds are highly soluble in non-polar solvents, making them prone to oiling out rather than nucleating. Conversely, co-crystallizing TMCP ligands with transmembrane receptors requires specialized lipidic environments.

Table 1: Quantitative Comparison of Crystallization Modalities for TMCP Compounds
Crystallization ModalityTarget ApplicationTypical TempPrecipitant / MatrixTypical ResolutionPros & Cons
Slow Evaporation Small organic TMCP intermediates20–25 °CHexane / EtOAc0.75–0.85 ÅPros: Simple setup; yields large crystals.Cons: High risk of volatile TMCP compounds subliming or oiling out.
Vapor Diffusion (Hanging Drop) Water-soluble TMCP-protein complexes4–20 °CPEG 4000 / Salts1.50–2.50 ÅPros: Gentle equilibration.Cons: Poor solubility of highly lipophilic TMCP ligands in aqueous drops.
Lipidic Cubic Phase (LCP) GPCR-TMCP complexes (e.g., CB2-AM10257)20 °CMonoolein / Cholesterol2.80–3.20 ÅPros: Mimics lipid bilayer; stabilizes TMCP binding pose [2].Cons: Optically challenging to harvest; requires synchrotron radiation [3].

Causality Insight: For macromolecular targets like the CB2 receptor, the highly lipophilic nature of the TMCP-containing ligand AM10257 necessitates LCP crystallization. The lipid matrix (monoolein/cholesterol) mimics the native cell membrane, allowing the TMCP ligand to partition correctly into the orthosteric binding pocket and restrict the conformation of the toggle switch residue Trp258, locking the receptor in an inactive state [2].

Hardware Comparison: X-Ray Sources and Wavelengths

Choosing the correct X-ray source is critical for TMCP compounds due to the lack of heavy atoms in many of these purely organic molecules.

  • Mo K

    
     Sealed Tube (
    
    
    
    Å):
    Historically standard, but suboptimal for purely organic TMCP compounds. The short wavelength results in weak anomalous scattering, making absolute structure determination (Flack parameter) nearly impossible for chiral TMCP derivatives lacking atoms heavier than oxygen.
  • Cu K

    
     Microfocus (
    
    
    
    Å):
    The superior choice for small-molecule TMCP derivatives. The longer wavelength significantly enhances the anomalous dispersion signal for carbon and oxygen, allowing for definitive stereochemical assignment. The microfocus optics also compensate for the inherently weak diffraction of small or poorly ordered TMCP crystals.
  • Synchrotron Radiation (

    
     Å):  Mandatory for LCP-grown microcrystals of TMCP-protein complexes (like CB2-AM10257). The intense microbeam is required to penetrate the lipid matrix and extract measurable intensities from crystals often smaller than 20 
    
    
    
    m [2].

Step-by-Step Methodology: Cryogenic Data Collection and Disorder Modeling

Because the TMCP group exhibits rapid thermal rotation at room temperature, data collection must be performed at cryogenic temperatures. Flash-cooling to 100 K traps the TMCP methyl groups in discrete local energy minima, converting unresolvable dynamic thermal motion into resolvable static positional disorder.

Phase I: Crystal Mounting and Cryocooling
  • Harvesting: Submerge the crystal in a highly viscous, non-penetrating cryoprotectant such as Paratone-N oil. This prevents the volatile TMCP compound from degrading and displaces surface solvent.

  • Mounting: Loop the crystal using a polyimide CryoLoop sized to match the crystal dimensions (e.g., 0.1–0.2 mm).

  • Flash-Cooling: Plunge the loop directly into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems). Self-validating check: The Paratone oil should glassify instantly, appearing completely transparent without crystalline ice rings in the initial diffraction frames.

Phase II: Data Collection
  • Strategy: Collect full

    
     and 
    
    
    
    scans with a redundancy of
    
    
    to ensure accurate integration of weak high-angle reflections.
  • Integration: Process frames using software like XDS or APEX3. Ensure the high-resolution cutoff is determined by

    
     and 
    
    
    
    .
Phase III: SHELXL Refinement of TMCP Disorder

When refining the structure using SHELXL [4], the TMCP group will often present as elongated ellipsoids or distinct residual electron density peaks (


-peaks).
  • Identify Disorder: Locate

    
    -peaks around the cyclopropane ring that correspond to alternative positions for the four methyl groups.
    
  • Split Positions: Assign the primary methyl carbons to PART 1 and the secondary positions to PART 2.

  • Apply Geometric Restraints: Because the split positions are often too close to refine freely without diverging, apply SADI (Similar Distance) or DFIX restraints to ensure the C–C bond lengths in both orientations remain chemically sensible (approx. 1.50–1.53 Å).

  • Apply Thermal Restraints: Use SIMU and DELU (or EADP for perfectly overlapping atoms) to force the anisotropic displacement parameters of the split atoms to behave similarly.

  • Refine Occupancies: Tie the occupancies of PART 1 and PART 2 to a free variable (e.g., 21.00000 and -21.00000) so they sum to 1.0.

Workflow Visualization

The following diagram illustrates the logical decision tree for handling TMCP rotational disorder during structural refinement.

TMCP_Disorder_Workflow N1 Identify High ADPs in TMCP Methyls N2 Analyze Difference Fourier Map (Q-peaks) N1->N2 N3 Split Positions (PART 1 & PART 2) N2->N3 N4 Apply Geometric Restraints (SADI, DFIX) N3->N4 N5 Apply Thermal Restraints (SIMU, DELU, EADP) N3->N5 N6 Refine Occupancies (Free Variables) N4->N6 N5->N6 N7 Finalize Anisotropic Refinement N6->N7

Caption: Workflow for resolving positional disorder of the tetramethylcyclopropyl group in SHELXL.

References

  • Molecular Probes of the Mechanism of Cytochrome P450. Oxygen Traps a Substrate Radical Intermediate. National Institutes of Health (NIH).[Link]

  • Crystal Structure of the Human Cannabinoid Receptor CB2. National Institutes of Health (NIH).[Link]

  • Protocol for crystal structure determination of the antagonist-bound human cannabinoid receptor CB2. Cell Press.[Link]

  • Stereoselective Cyclopropanation as a Way to 1-Aminocyclopropane-1-phosphonic Acids: Rationale for Phosphoryl Group Migration. ResearchGate.[Link]

Comparative

Comparative stability studies of substituted cyclopropanecarboxylic acid esters

Executive Summary: The Cyclopropyl Advantage In modern drug design, the cyclopropane ring is not merely a structural spacer; it is a metabolic fortress. Substituted cyclopropanecarboxylic acid esters (CPCEs) exhibit a di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclopropyl Advantage

In modern drug design, the cyclopropane ring is not merely a structural spacer; it is a metabolic fortress. Substituted cyclopropanecarboxylic acid esters (CPCEs) exhibit a distinct stability profile compared to their acyclic or aromatic counterparts. This enhanced stability is driven by two primary factors: kinetic shielding (steric hindrance preventing nucleophilic attack) and electronic stabilization (hyperconjugation of the strained


-bonds with the carbonyl 

-system).

This guide provides a technical comparison of CPCE stability against standard esters, analyzing the impact of stereochemistry (cis vs. trans) and substitution patterns. It includes validated experimental protocols for assessing hydrolytic and metabolic stability.[1]

Mechanistic Foundation: Why Cyclopropanes Resist Hydrolysis

To predict stability, one must understand the underlying physical organic chemistry. The cyclopropane ring possesses unique "banana bonds" (Walsh orbitals) with significant


-character, allowing them to interact electronically with adjacent 

-systems.
The "Banana Bond" Shield (Electronic Effect)

Unlike acyclic alkyl chains, the cyclopropyl group acts as an electron donor to the carbonyl oxygen via hyperconjugation (


). This interaction:
  • Increases the electron density on the carbonyl oxygen.

  • Reduces the electrophilicity of the carbonyl carbon.

  • Raises the activation energy barrier for the formation of the tetrahedral intermediate during hydrolysis.

The Steric Gatekeeper (Kinetic Effect)

The rigid geometry of the cyclopropane ring holds substituents in a fixed spatial arrangement. Substituents at the


 and 

positions create a "steric wall" that blocks the trajectory of incoming nucleophiles (water or esterases) (Bender et al., 2008).

Comparative Analysis: Stability Data & Case Studies

The following data compares CPCEs with relevant analogs, highlighting the dramatic half-life (


) extensions achievable through cyclopropyl modification.
Acyclic vs. Cyclopropyl Esters

Replacing a standard valine ester with a cyclopropane analog can increase hydrolytic stability by over 4-fold.

Table 1: Comparative Hydrolytic Stability (pH 6.0, 40°C)

Compound ClassStructure Description

(Hours)
Mechanism of Stabilization
Acyclic Standard Valacyclovir (L-Valyl ester)69.7None (Standard hydrolysis)
Cyclopropyl Analog 1-Aminocyclopropane-1-carboxylate> 300Hyperconjugation + Rigidity
Gem-Difluoro CP Zosuquidar intermediate> 72 (pH 2)Electronic deactivation of ester

Data Source: Bender et al., 2008; J. Med. Chem. Reviews.

Stereochemical Effects: Cis vs. Trans

The stability of CPCEs is heavily dependent on the relative stereochemistry of the ester group and the substituents on the ring.

  • Scenario A: Non-Functionalized Substituents (Alkyl/Aryl)

    • Trend: Cis-isomers are generally more stable (hydrolyze slower) than trans-isomers.

    • Reasoning: In the cis conformation, the substituent (e.g., a methyl group) physically blocks the Burgi-Dunitz trajectory of the incoming nucleophile. The trans isomer leaves the carbonyl face exposed.

  • Scenario B: Functionalized Substituents (Hydroxyl/Amine)

    • Trend: Cis-isomers are often less stable (hydrolyze faster).

    • Reasoning: Anchimeric assistance (neighboring group participation). A cis-hydroxyl group can attack the carbonyl intramolecularly, catalyzing hydrolysis, a pathway geometrically impossible for the trans isomer.

Visualizing the Steric Blockade

The following diagram illustrates why cis-substituted cyclopropanes often resist intermolecular hydrolysis better than their trans counterparts.

HydrolysisMechanism cluster_Trans Trans-Isomer (Vulnerable) cluster_Cis Cis-Isomer (Shielded) Nucleophile Nucleophile (OH- / H2O) TransEster C=O (Exposed Face) Nucleophile->TransEster Unimpeded Attack CisEster C=O (Blocked Face) Nucleophile->CisEster Steric Clash! Tetrahedral Tetrahedral Intermediate TransEster->Tetrahedral Fast k1 TransSub Substituent (Far Side) CisEster->Tetrahedral Slow k1 (High Barrier) CisSub Substituent (Near Side) Hydrolysis Hydrolysis Product Tetrahedral->Hydrolysis

Caption: Comparative nucleophilic attack trajectories. The cis-substituent creates a steric wall, significantly raising the activation energy for hydrolysis.

Experimental Protocols

To validate the stability of a new CPCE candidate, use the following self-validating workflows. These protocols distinguish between chemical instability (pH-driven) and metabolic instability (enzymatic).

Protocol A: pH-Rate Profiling (Chemical Stability)

Objective: Determine the pseudo-first-order rate constant (


) at physiological and gastric pH.
  • Stock Preparation: Dissolve test compound in DMSO to 10 mM.

  • Buffer Preparation: Prepare 50 mM buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 7.4 (Phosphate Buffered Saline)

    • pH 9.0 (Borate buffer)

  • Incubation:

    • Dilute stock 1:100 into pre-warmed (37°C) buffer (Final conc: 100 µM).

    • Critical Step: Include an Internal Standard (IS) like Warfarin or Tolbutamide in the quench solution, not the incubation mix, to correct for matrix effects.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240, and 1440 min.

    • Transfer 50 µL aliquot into 150 µL cold Acetonitrile (containing IS).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
Protocol B: Plasma Stability (Enzymatic)

Objective: Assess susceptibility to esterases (carboxylesterases, butyrylcholinesterase).

  • Matrix: Thaw frozen plasma (Human/Rat) rapidly at 37°C. Centrifuge to remove cryoprecipitates.

  • Spiking: Spike test compound (1 µM final) into plasma (0.5% DMSO max).

  • Control: Include Procaine (fast hydrolyzer) and Warfarin (stable) as positive and negative controls.

  • Incubation & Quench:

    • Incubate at 37°C in a shaking water bath.

    • At

      
       min, remove 50 µL.
      
    • Quench: Add to 200 µL Ice-cold Methanol with 1% Formic Acid (Acid is crucial to stop esterase activity immediately).

  • Data Interpretation: If

    
     min, the ester is likely a prodrug candidate. If 
    
    
    
    min, it is metabolically stable.
Experimental Workflow Diagram

StabilityWorkflow cluster_Chemical Chemical Stability (pH) cluster_Metabolic Metabolic Stability (Plasma) Start Test Compound (10 mM DMSO) Buffers Buffers: pH 1.2, 7.4, 9.0 (37°C) Start->Buffers Plasma Pooled Plasma (Human/Rat) Start->Plasma ChemInc Incubation (0 - 24 hrs) Buffers->ChemInc Quench Quench: Cold ACN/MeOH + Internal Standard ChemInc->Quench MetInc Incubation (0 - 120 min) Plasma->MetInc MetInc->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Data Processing (Half-life Calculation) Analysis->Decision

Caption: Integrated workflow for parallel assessment of chemical and metabolic stability.

References

  • Bender, D. M., et al. (2008).[2] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1][2][3] Organic Letters, 10(3), 509-511.[2] Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[4]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres).
  • Ebner, T., et al. (1993). "Hydrolysis of cyclopropane carboxylic acid esters." Drug Metabolism and Disposition, 21(1).

Sources

Comparative

A Comparative Guide to the Anticonvulsant Activity of Novel 2,2,3,3-Tetramethylcyclopropanecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The quest for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry and pharmacology....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry and pharmacology. Valproic acid (VPA), a widely used AED, is effective against a broad spectrum of seizures, but its use is associated with teratogenicity and hepatotoxicity.[1][2] This has spurred the development of new chemical entities that retain or exceed the anticonvulsant activity of VPA while minimizing its adverse effects. One such promising scaffold is 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD), a cyclic amide analog of VPA.[3][4] This guide provides a comprehensive comparison of the anticonvulsant activity of novel TMCD derivatives, supported by experimental data and detailed protocols.

Introduction to 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD) Derivatives

TMCD serves as a foundational structure for a new generation of potential AEDs. Its derivatives have been synthesized and evaluated for their ability to protect against seizures in well-established rodent models.[5][6] The primary goal of these modifications is to enhance anticonvulsant potency and broaden the spectrum of activity while reducing the potential for adverse effects commonly associated with existing treatments.

Comparative Anticonvulsant Efficacy

The anticonvulsant potential of novel TMCD derivatives is typically assessed using standardized preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against myoclonic and absence seizures.[7] Neurotoxicity is commonly evaluated using the rotarod test to determine the therapeutic index.[8]

Below is a summary of the anticonvulsant activity of several key TMCD derivatives compared to the standard AED, Valproic Acid (VPA). The median effective dose (ED50) represents the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD50) is the dose causing motor impairment in 50% of the animals. The Protective Index (PI), calculated as TD50/ED50, is a crucial measure of a drug's safety margin.

CompoundMES (rat) ED50 (mg/kg)scMet (rat) ED50 (mg/kg)Neurotoxicity (rat) TD50 (mg/kg)Protective Index (PI) in scMet
α-F-TMCD -6[6]>120[6]>20[6]
α-Cl-TMCD 97[6]27[6]--
N-(p-sulfamoylphenyl)-TMCD 26[5]>300[5]>500[5]>19 (in MES)[5]
OM-TMCD ----
Valproic Acid (VPA) -~720[6]--

Note: Data is compiled from various preclinical studies and serves as a comparative overview. Direct comparison should be made with caution due to potential variations in experimental conditions.

From the data, it is evident that derivatives such as α-F-TMCD exhibit significantly higher potency in the scMet test compared to VPA.[6] For instance, α-F-TMCD is approximately 120 times more potent than VPA in this model.[6] The N-aryl sulfonamide derivative also shows remarkable potency in the MES test with a wide safety margin.[5] These findings underscore the potential of TMCD derivatives as promising candidates for further development.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of anticonvulsant activity.

The MES test is a cornerstone in the preclinical evaluation of AEDs, particularly for identifying compounds effective against generalized tonic-clonic seizures.[9][10]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.[9]

Materials:

  • Male albino mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley).[10]

  • Electroconvulsive shock generator with corneal electrodes.[11]

  • Test compounds, vehicle control, and a positive control (e.g., Phenytoin).[9]

  • Saline solution (0.9%).[11]

  • Topical anesthetic (e.g., 0.5% tetracaine, optional).[10]

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.[9]

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral). Dosing is typically performed at various concentrations to determine the ED50.[9]

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies.[12]

  • Seizure Induction:

    • Gently restrain the animal.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.[10]

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).[10]

  • Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. The abolition of this phase is considered protection.[10]

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 using probit analysis.[11]

This model is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazole, making it relevant for myoclonic and absence seizures.

Objective: To evaluate the ability of a test compound to protect against clonic seizures induced by PTZ.[8]

Materials:

  • Male albino mice (e.g., Swiss or CF-1 strains).[7]

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).[7]

  • Test compounds, vehicle control, and a positive control (e.g., Ethosuximide).[7]

Procedure:

  • Animal and Compound Preparation: Similar to the MES test, acclimatize animals and prepare the necessary solutions.

  • Compound Administration: Administer the test compound, vehicle, or positive control at various doses.[7]

  • PTZ Administration: At the time of peak effect of the test compound, administer PTZ subcutaneously in the loose skin on the back of the neck.[13]

  • Observation: Place the animals in individual observation cages and observe for 30 minutes for the onset of generalized clonic seizures lasting for at least 5 seconds. An animal is considered protected if no such seizure is observed.

  • Data Analysis: Record the number of protected animals in each group and calculate the ED50.[7]

This test is crucial for assessing the potential motor impairment and neurotoxicity of a compound, which is essential for determining its therapeutic index.[14][15]

Objective: To determine the dose of a test compound that causes deficits in motor coordination.[8]

Materials:

  • Male albino mice.[7]

  • Rotarod apparatus (a rotating rod).[16]

  • Test compounds and vehicle control.

Procedure:

  • Training: Train the mice to stay on the rotating rod (e.g., at a constant speed of 6 rpm) for a predetermined duration (e.g., 1-2 minutes) in consecutive trials.

  • Compound Administration: Administer various doses of the test compound or vehicle to different groups of trained mice.[8]

  • Testing: At the time of peak effect, place each mouse on the rotarod.[8]

  • Observation: Record the time each mouse remains on the rod. An animal is considered to have failed the test if it falls off the rod within the specified time.[8]

  • Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.[14]

Visualizing the Experimental Workflow and Potential Mechanisms

To better understand the preclinical screening process and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Phase I: Initial Screening cluster_1 Phase II: Quantitative Analysis & Neurotoxicity cluster_2 Phase III: Data Analysis MES Maximal Electroshock (MES) Test ED50 ED50 Determination (MES & scPTZ) MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ->ED50 PI Protective Index (PI) Calculation ED50->PI Rotarod Rotarod Neurotoxicity Test (TD50) Rotarod->PI

Caption: Preclinical screening workflow for novel anticonvulsant compounds.

While the exact mechanisms of action for many TMCD derivatives are still under investigation, they are hypothesized to modulate neuronal excitability through various pathways. One potential mechanism involves the enhancement of GABAergic inhibition, a common mode of action for many AEDs.[17]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Na_Channel Voltage-gated Na+ Channel Glutamate_Vesicle->Na_Channel Excitatory Signal GABA_A GABA-A Receptor GABA_A->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization TMCD TMCD Derivative TMCD->GABA_A Enhances Inhibition TMCD->Na_Channel Blocks

Caption: Hypothetical mechanisms of action for TMCD derivatives.

Conclusion

Novel derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide represent a promising class of anticonvulsant agents. Preclinical studies have demonstrated that several of these compounds possess superior potency and wider safety margins compared to the established drug, valproic acid.[5][6] The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation of these and other novel chemical entities. Further research into the precise mechanisms of action of these derivatives will be crucial for their clinical development and potential to offer safer and more effective treatments for epilepsy.

References

  • Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

  • Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 137-147. [Link]

  • Bialer, M., et al. (2010). Comparative pharmacodynamic and pharmacokinetic analysis of two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide, an amide of a cyclic analog of valproic acid. Epilepsia, 51(10), 2067-2076. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Bialer, M., et al. (2009). α-Fluoro-2,2,3,3-Tetramethylcyclopropanecarboxamide, a Novel Potent Anticonvulsant Derivative of a Cyclic Analogue of Valproic Acid. Journal of Medicinal Chemistry, 52(8), 2233-2242. [Link]

  • Yacovan, A., et al. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & Medicinal Chemistry, 16(11), 6069-6077. [Link]

  • Bialer, M., et al. (2009). Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant derivative of a cyclic analogue of valproic acid. Journal of Medicinal Chemistry, 52(8), 2233-2242. [Link]

  • Bialer, M., et al. (2007). Anticonvulsant activity, neural tube defect induction, mutagenicity and pharmacokinetics of a new potent antiepileptic drug, N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide. British Journal of Pharmacology, 150(2), 193-203. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Rotarod Test (mouse). PANAChE Database. [Link]

  • Bialer, M., et al. (2007). Anticonvulsant activity, neural tube defect induction, mutagenicity and pharmacokinetics of a new potent antiepileptic drug, N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide. British Journal of Pharmacology, 150(2), 193-203. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. [Link]

  • Creative Biolabs. (2018, July 10). Rotarod Test. [Link]

  • Scantox. (n.d.). RotaRod Test. [Link]

  • InnoSer. (2026, January 21). Rotarod - Rodent Behavioral Testing. [Link]

  • Research Needs. (2025, July 12). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]

  • Bialer, M., et al. (2002). Anticonvulsant profile and teratogenicity of N-methyl-tetramethylcyclopropyl carboxamide: a new antiepileptic drug. Epilepsy Research, 48(1-2), 1-14. [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]

  • Wang, G., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules, 20(9), 17396-17411. [Link]

  • BuzzRx. (2023, May 31). Top Seizure Medications Compared. [Link]

  • Epilepsy Foundation. (2009, September 14). Summary of Anti-Seizure Medications. [Link]

  • Abdul-Wahab, A., et al. (2006). Teratology study of derivatives of tetramethylcyclopropyl amide analogues of valproic acid in mice. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 77(3), 213-219. [Link]

  • Brigo, F., et al. (2022). Efficacy and tolerability of antiseizure drugs. Journal of Neurology, 269(6), 2841-2853. [Link]

  • Nolan, S. J., et al. (2013). Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy. British Journal of Clinical Pharmacology, 76(4), 513-525. [Link]

  • Fromm, G. H. (1985). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. Epilepsia, 26 Suppl 1, S10-S15. [Link]

  • De Sarro, G., et al. (2000). Synthesis and Anticonvulsant Activity of Novel and Potent 2,3-benzodiazepine AMPA/kainate Receptor Antagonists. Journal of Medicinal Chemistry, 43(13), 2521-2531. [Link]

  • National Center for Biotechnology Information. (2010, December 6). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid [3-(2-[11C]methoxyethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]amide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

  • Deranged Physiology. (2024, December 13). Pharmacology of anticonvulsant drugs. [Link]

  • Cook, A. M., & Bensalem-Owen, M. K. (2011). Mechanisms of action of antiepileptic drugs. Therapy, 8(3), 307-313. [Link]

  • Perucca, E. (2005). An Introduction to Antiepileptic Drugs. Epilepsia, 46(s9), 31-37. [Link]

  • ResearchGate. (n.d.). The Neuroprotective Agents Against TMT. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate proper disposal procedures

Methyl 2,2,3,3-Tetramethylcyclopropanecarboxylate: Comprehensive Safety, Handling, and Disposal Guide As a Senior Application Scientist, I frequently consult with laboratory managers and drug development professionals on...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2,2,3,3-Tetramethylcyclopropanecarboxylate: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I frequently consult with laboratory managers and drug development professionals on the safe handling of highly specific synthetic intermediates. Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS: 2415-95-4) is a critical cyclopropane building block, most notably utilized in the synthesis of pyrethroid insecticides like fenpropathrin and tetramethylfluthrin[1][2]. While its utility in agrochemical and pharmaceutical development is undeniable, its physicochemical profile demands rigorous, self-validating disposal protocols to prevent environmental contamination and ensure occupational safety.

This guide provides an authoritative, step-by-step operational and disposal plan designed to protect your personnel and keep your facility compliant.

Physicochemical & Hazard Profile

Before implementing a disposal protocol, we must understand the causality behind the chemical's hazards. This ester is a lipophilic, pale yellow oil that readily permeates lipid bilayers, causing skin and respiratory irritation (H315, R36/37/38)[1][3]. Because of its structural relationship to pyrethroids, it poses a severe risk to aquatic ecosystems if discharged into standard aqueous waste streams[4].

Table 1: Hazard Summary & Operational Implications

Property / HazardValue / DesignationOperational Implication
CAS Number 2415-95-4Unique identifier required for accurate waste manifesting.
Molecular Formula C9H16O2Non-halogenated organic; dictates the incineration stream.
Physical State Liquid (Pale yellow oil)Prone to splashing and surface adhesion; requires secondary containment.
GHS Hazards H315, R36/37/38Mandates impermeable nitrile gloves and fume hood usage[1][3].
Disposal Code P501Must be transferred to a licensed hazardous waste facility[3].

Operational Safety & Waste Segregation Protocol

Every protocol in your laboratory must be a self-validating system. This means building in checks that confirm a step was completed successfully before moving to the next.

Step 1: Engineering Controls & PPE Verification

  • Action: Conduct all transfers inside a certified fume hood (minimum face velocity of 100 fpm). Don impermeable nitrile gloves, a lab coat, and splash goggles.

  • Causality: The volatility of the ester and its respiratory irritation profile dictate that it must never be handled on an open bench.

  • Validation: Verify the fume hood flow monitor reads "SAFE" or >100 fpm prior to uncapping the reagent.

Step 2: Primary Waste Segregation

  • Action: Collect all unreacted methyl 2,2,3,3-tetramethylcyclopropanecarboxylate in a designated, clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Causality: Mixing this ester with halogenated waste can lead to the formation of highly toxic dioxins during downstream incineration.

  • Validation: Cross-reference the waste carboy log to confirm no halogenated solvents (e.g., DCM, chloroform) have been added to this specific container in the last 24 hours.

Step 3: Container Decontamination

  • Action: Triple-rinse all glassware and empty primary containers with a compatible non-polar solvent (e.g., hexane or acetone). Pool the rinsate into the non-halogenated organic waste carboy[5].

  • Causality: Empty containers retain a hazardous chemical film that can volatilize or leach over time[5].

  • Validation: Visually inspect the rinsed glassware under bright light. The absence of an oily sheen confirms successful decontamination.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent the ester from reaching floor drains or sewer systems[4].

Step 1: Isolation & Containment

  • Action: Evacuate personnel from the immediate vicinity. Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Causality: Avoid combustible absorbents (like sawdust) as the ester can permeate them, creating a lingering fire hazard and complicating the incineration process.

Step 2: Collection & Surface Decontamination

  • Action: Use non-sparking scoops to transfer the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste bag. Wash the spill surface with a mild detergent and water.

  • Causality: Detergent micelles are required to break down and lift the lipophilic ester residue from the bench or floor.

  • Validation: Collect all wash water using absorbent pads and place them in the hazardous waste bag. Do NOT flush the wash water down the drain, as aqueous discharge is strictly prohibited[4].

End-of-Life Disposal Procedures (Incineration)

The ultimate destruction of methyl 2,2,3,3-tetramethylcyclopropanecarboxylate requires thermal oxidation.

Step 1: Manifesting

  • Action: Label the waste containers with the exact chemical name, CAS 2415-95-4, and the GHS hazard code P501[3].

Step 2: Controlled Incineration

  • Action: Transfer the waste to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing[4].

  • Causality: Incineration at high temperatures ensures the complete thermal cleavage of the cyclopropane ring and ester linkage into CO2 and H2O. Flue gas scrubbing is legally required to capture any trace emissions or uncombusted particulates, ensuring zero environmental release[4].

Mechanistic Workflow Diagram

G Start Methyl 2,2,3,3-Tetramethyl- cyclopropanecarboxylate (CAS: 2415-95-4) PPE 1. PPE & Engineering (Nitrile gloves, Fume Hood) Start->PPE Spill Spill Event? PPE->Spill Rinsate 3. Container Decontamination (Triple-rinse with solvent) PPE->Rinsate Empty Containers Containment Absorb with inert material (Vermiculite/Sand) Spill->Containment Yes Waste 2. Waste Segregation (Non-halogenated organic bin) Spill->Waste No (Routine Use) Containment->Waste Incineration 4. Final Destruction (Licensed Incineration) Waste->Incineration Manifested transfer Rinsate->Waste Rinsate pooled

Figure 1: End-to-end operational handling, spill response, and disposal workflow for CAS 2415-95-4.

References

1.[5] Fenpropathrin - Santa Cruz Biotechnology. Source: scbt.com. 5 2.[4] Fenpropathrin SDS, 39515-41-8 Safety Data Sheets - ECHEMI. Source: echemi.com. 4 3.[3] Safety Data Sheet - CymitQuimica. Source: cymitquimica.com.3 4.[1] 2,2,3,3-tetramethylcyclopropanecarboxylic acid - ChemBK. Source: chembk.com. 1 5.[2] Tetramethylfluthrin - AERU - University of Hertfordshire. Source: herts.ac.uk. 2

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of novel or specia...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of novel or specialized chemical reagents demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven protocol for the safe handling of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS No. 2415-95-4), a unique esterified cyclopropane derivative.[1]

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can establish a robust safety framework by analyzing its structural components: the ester functional group and the tetramethylcyclopropane ring. This guide synthesizes best practices for handling similar chemical classes to ensure you are operating with the highest degree of safety.

Hazard Recognition: Understanding the Compound

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is an organic ester.[1] Esters as a class, along with the strained cyclopropane ring system, require careful handling. While specific toxicological data is limited, we must operate under the precautionary principle, assuming potential for irritation and unknown long-term effects. The primary routes of exposure in a laboratory setting are skin contact, eye contact, and inhalation of vapors.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact with esters can cause irritation.

  • Respiratory Irritation: Inhalation of vapors, especially if heated or aerosolized, may irritate the respiratory tract.[2]

  • Flammability: Many organic esters are flammable.[3] Therefore, it is crucial to keep the compound away from ignition sources.[3]

  • Unknown Toxicity: For compounds with limited safety data, it is prudent to treat them as potentially hazardous and minimize all routes of exposure.[4]

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Eye and Face Protection

Solvent or chemical splashes pose a significant risk of severe eye damage.[5]

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[6][7]

  • Splash Hazard Operations: When transferring solutions, preparing dilutions, or running reactions where there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes must be worn.[5][7][8]

  • High-Risk Procedures: For tasks involving larger volumes or a higher risk of energetic splash (e.g., pressure reactions, large-scale transfers), a face shield should be worn in combination with safety goggles.[7][8]

Hand Protection

The appropriate selection of gloves is critical to prevent skin absorption, which can lead to local irritation or systemic toxicity.[5] For esters, specific glove materials offer superior protection.

  • Recommended Materials:

    • Butyl Rubber: Offers the highest resistance to permeation by most gases, water vapor, and is especially suitable for use with esters and ketones.[5][6][7]

    • Nitrile: An excellent general-duty glove that provides protection from a wide variety of solvents and chemicals.[6][8] It is a suitable alternative for incidental contact.

  • Glove Protocol:

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[8][9]

    • Donning: Ensure hands are clean and dry before donning gloves.

    • Doffing: Use proper technique to remove gloves, avoiding contact between the contaminated outer surface and bare skin.[9]

    • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[9] Never reuse disposable gloves.

    • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[2][4][10]

Body Protection
  • Standard Use: A flame-resistant laboratory coat should be worn at all times, kept buttoned, to protect skin and personal clothing from minor spills and splashes.[8][11]

  • Larger Quantities: When handling larger volumes (typically >1L), supplement your lab coat with a chemical-resistant apron.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory environment to protect from spills and falling objects.[6]

Respiratory Protection
  • Primary Control: All handling of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[9][10]

  • When Respirators are Needed: In the rare event of a large spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge would be necessary.[8] All respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational and Disposal Plans

A structured workflow is essential for minimizing risk. The following plans outline the procedural steps for safe handling and disposal.

PPE Selection and Safe Handling Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE and the subsequent handling workflow.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_handling Handling Protocol cluster_disposal Disposal & Cleanup A Review SDS/Safety Info for Compound & Solvents B Assess Procedure for Splash/Aerosol Risk A->B C Don Lab Coat, Safety Glasses & Appropriate Gloves (Nitrile/Butyl) B->C D High Splash Risk? C->D E Add Face Shield & Goggles D->E Yes F Work Within Certified Fume Hood D->F No E->F G Handle Away from Ignition Sources F->G H Keep Containers Tightly Closed When Not in Use G->H I Doff PPE Correctly H->I J Dispose of Contaminated PPE in Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: PPE Selection and Safe Handling Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before any work begins, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10]

  • Don PPE: Following the workflow diagram, don the appropriate PPE. At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Handling: Perform all manipulations of the compound deep within the fume hood sash.

  • Storage: When not in use, ensure the container is tightly closed and stored in a cool, well-ventilated area away from heat or ignition sources.[3][10]

  • Cleanup: Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first), taking care to avoid self-contamination.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in accordance with your institution's hazardous waste disposal procedures.[4] Never mix waste streams unless explicitly instructed to do so.[9]

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By integrating these expert-level protocols and maintaining a vigilant and informed approach to safety, you can confidently handle Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate, ensuring the integrity of your research and the well-being of your team.

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET. (2012, August 22). Covestro. Retrieved March 7, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved March 7, 2026, from [Link]

  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved March 7, 2026, from [Link]

  • Material Safety Data Sheet. (2017, April 1). Sumitomo Chemical. Retrieved March 7, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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